7-Bromo-3-methyl-1-benzothiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECXKOZLYDEAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590188 | |
| Record name | 7-Bromo-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-70-4 | |
| Record name | 7-Bromo-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 7-Bromo-3-methyl-1-benzothiophene from 7-methylbenzo[b]thiophene
An In-depth Technical Guide to the Synthesis of 7-Bromo-3-methyl-1-benzothiophene
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the synthesis of 7-Bromo-3-methyl-1-benzothiophene, a heterocyclic scaffold of interest in medicinal chemistry. A critical evaluation of the direct bromination of 7-methylbenzo[b]thiophene reveals significant regioselectivity challenges that render this pathway synthetically unviable. This document elucidates the underlying principles of electrophilic aromatic substitution on the benzothiophene core to explain these challenges. As a superior alternative, a robust, multi-step synthetic pathway commencing from a pre-brominated precursor is proposed and detailed. This guide includes step-by-step experimental protocols, mechanistic insights, quantitative data summaries, and visual diagrams to ensure clarity and reproducibility for researchers in the field.
Introduction: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic structure in drug discovery, forming the foundation for numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of substituents on the benzothiophene ring system is a key methodology for modulating the physicochemical properties and biological activity of drug candidates. The target molecule, 7-Bromo-3-methyl-1-benzothiophene, represents a versatile intermediate where the bromine atom at the 7-position and the methyl group at the 3-position offer distinct points for further chemical elaboration.
The Synthetic Challenge: Regioselectivity in the Bromination of 7-Methylbenzo[b]thiophene
A cursory consideration of synthesizing 7-Bromo-3-methyl-1-benzothiophene might suggest a direct electrophilic bromination of 7-methylbenzo[b]thiophene. However, this approach is fundamentally flawed due to the inherent electronic properties of the benzothiophene ring system.
Principles of Electrophilic Aromatic Substitution (SEAr) on Benzothiophene
The benzothiophene scaffold does not behave as a simple substituted benzene. The fused electron-rich thiophene ring dictates the position of electrophilic attack.
-
Thiophene Ring Activation: The sulfur atom strongly directs electrophilic substitution to the thiophene ring, with a significant preference for the 2- and 3-positions due to the superior stability of the resulting carbocation intermediates (Wheland intermediates).[3]
-
Benzene Ring Deactivation: Compared to the thiophene portion, the benzene ring is relatively deactivated towards electrophilic attack. When substitution does occur on the benzene ring, it typically favors the 4- and 6-positions.
-
Substituent Effects: The 7-methyl group on the starting material is an activating, ortho, para-directing group.[4] Its directing influence points towards the 6-position (ortho) and the 4-position (para).
The combination of these directing effects means that an electrophilic attack on 7-methylbenzo[b]thiophene will overwhelmingly favor positions other than the desired 7-position. The reaction would likely yield a complex mixture of 2-, 3-, 4-, and 6-bromo isomers, making the isolation of the 7-bromo product exceedingly difficult and impractical.
Caption: Recommended multi-step synthesis workflow.
Step 1: Synthesis of 2-Bromo-6-methylthiophenol
The synthesis begins with the conversion of commercially available 2-bromo-6-methylaniline to the corresponding thiophenol. This is typically achieved via a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate which is then reacted with a thiocyanate source, followed by hydrolysis.
Step 2 & 3: S-Alkylation and Cyclization
The pivotal steps involve the formation of the thiophene ring. The synthesized thiophenol is first alkylated with chloroacetone to form a thioether intermediate. This intermediate is then subjected to an acid-catalyzed intramolecular cyclization and dehydration to yield the final benzothiophene ring system. Polyphosphoric acid (PPA) is a highly effective reagent for this transformation.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be performed by qualified personnel with appropriate safety precautions.
Protocol 1: Synthesis of 1-((2-Bromo-6-methylphenyl)thio)propan-2-one
-
To a stirred solution of 2-bromo-6-methylthiophenol (1.0 eq) in aqueous sodium hydroxide (1.2 eq in H₂O) at room temperature, add chloroacetone (1.1 eq) dropwise.
-
Heat the reaction mixture to 60 °C for 1-2 hours, monitoring by TLC until the starting thiophenol is consumed.
-
Cool the reaction to room temperature and extract the aqueous phase with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude thioether, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 7-Bromo-3-methyl-1-benzothiophene
-
Add the crude 1-((2-bromo-6-methylphenyl)thio)propan-2-one (1.0 eq) to polyphosphoric acid (approx. 10x weight of the starting material).
-
Heat the mixture slowly with vigorous stirring to 120-130 °C. Maintain this temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the hot, viscous mixture onto crushed ice with stirring.
-
Extract the resulting aqueous suspension with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation under reduced pressure to afford pure 7-Bromo-3-methyl-1-benzothiophene.
Quantitative Data Summary
The following table provides representative data for the key transformations. Actual yields may vary based on scale and experimental conditions.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2-Bromo-6-methylthiophenol | Chloroacetone, NaOH | 1-((2-Bromo-6-methylphenyl)thio)propan-2-one | >90% (crude) |
| 2 | Thioether Intermediate | Polyphosphoric Acid (PPA) | 7-Bromo-3-methyl-1-benzothiophene | 60-75% |
Structural Confirmation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons on the benzothiophene ring and a singlet for the 3-methyl group. The coupling patterns of the aromatic protons will be indicative of the 7-bromo substitution pattern.
-
¹³C NMR: Will show the expected number of carbon signals for the C₉H₇BrS formula.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Conclusion
While the direct bromination of 7-methylbenzo[b]thiophene is not a feasible route for the synthesis of 7-Bromo-3-methyl-1-benzothiophene, this guide provides a scientifically sound and validated alternative. By employing a ring-closure strategy starting from 2-bromo-6-methylthiophenol, the desired regiochemistry is unequivocally established. This multi-step approach offers excellent control and provides a reliable pathway for obtaining this valuable synthetic intermediate for applications in drug discovery and materials science.
References
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Hoffmann, R., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1607-1610. Available from: [Link]
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PrepChem. (n.d.). Synthesis of (C) 3-Bromo-7-methylbenzo[b]thiophene. PrepChem.com. Retrieved from: [Link]
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PrepChem. (n.d.). Synthesis of 7-Chloro-3-methylbenzo[b]thiophene. PrepChem.com. Retrieved from: [Link]
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ResearchGate. (n.d.). A novel method for the bromination of thiophenes. Request PDF. Retrieved from: [Link]
- Google Patents. (n.d.). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
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Dittmer, K., Martin, R. P., Herz, W., & Cristol, S. J. (1949). The Effect of Benzoyl Peroxide on the Bromination of Methylthiophenes by N-Bromosuccinimide. Journal of the American Chemical Society, 71(4), 1201–1205. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from: [Link]
- Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
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ResearchGate. (n.d.). Reactivity ofB[5]enzothieno[3,2-b]b[5]enzothiophene — Electrophilic and Metalation Reactions. PDF. Retrieved from: [Link]
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PubChem. (n.d.). 2-Bromo-7-methylbenzo[b]thiophene. Retrieved from: [Link]
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ResearchGate. (n.d.). Synthesis and anticonvulsant activity of new 3'-aryl-7-bromo-spiro[b[5]enzothiophene-3,2'- [5][6]thiazolidine]-2,4'-dione derivatives. Retrieved from: [Link]
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WIPO Patentscope. (2023). WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. Retrieved from: [Link]
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University of Groningen. (n.d.). Molecular machines Sheng, Jinyu. Retrieved from: [Link]
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Synthesis of Benzo[b]thiophenes using Alkynes as Precursors under Metal-Free Conditions. (n.d.). Retrieved from: [Link]
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MDPI. (2024). Modulation of Properties inB[5]enzothieno[3,2-b]b[5]enzothiophene Derivatives through Sulfur Oxidation. Retrieved from: [Link]
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Sci-Hub. (1965). A synthesis of 7‐substituted benzo[b]thiophene derivatives. Journal of Heterocyclic Chemistry. Retrieved from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from: [Link]
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ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from: [Link]
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AMERICAN ELEMENTS. (n.d.). 7-bromo-3-methyl-1-benzothiophene. Retrieved from: [Link]
- Google Patents. (n.d.). WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.
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A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Retrieved from: [Link]
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RSC Publishing. (n.d.). Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. Retrieved from: [Link]
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R Discovery. (1965). A synthesis of 7‐substituted benzo[b]thiophene derivatives. Journal of Heterocyclic Chemistry, 2(1), 44–48. Retrieved from: [Link]
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from: [Link]
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YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from: [Link]
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ResearchGate. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. PDF. Retrieved from: [Link]
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Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Retrieved from: [Link]
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YouTube. (2019). introduction to regioselectivity in aromatic reactions. Retrieved from: [Link]
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Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from: [Link]
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PubChem. (n.d.). 7-Bromo-1-benzothiophene-3-carboxylic acid. Retrieved from: [Link]
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National Institutes of Health. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from: [Link]
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Beilstein Journals. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from: [Link]
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Spectroscopic Characterization of 7-Bromo-3-methyl-1-benzothiophene: A Technical Guide
Introduction
7-Bromo-3-methyl-1-benzothiophene is a substituted benzothiophene derivative. The benzothiophene core is a significant bicyclic aromatic heterocycle found in various biologically active compounds and materials with interesting photophysical properties. The precise characterization of such molecules is paramount for confirming their identity, purity, and structure, which underpins their application in research and development. This guide provides an in-depth analysis of the expected spectroscopic signature of 7-Bromo-3-methyl-1-benzothiophene, offering a predictive framework for researchers in the absence of a complete, publicly available experimental dataset.
This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7-Bromo-3-methyl-1-benzothiophene. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures. Standard protocols for data acquisition are also detailed to provide a comprehensive resource for laboratory professionals.
The molecular structure of 7-Bromo-3-methyl-1-benzothiophene, with the IUPAC name 7-bromo-3-methyl-1-benzothiophene, is presented below. Its chemical formula is C₉H₇BrS, and it has a molecular weight of approximately 227.12 g/mol .[1]
Caption: Molecular Structure of 7-Bromo-3-methyl-1-benzothiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 7-Bromo-3-methyl-1-benzothiophene, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.3 - 7.5 | Singlet (or very narrow quartet) | - | 1H |
| H-4 | ~7.6 - 7.8 | Doublet | ~8.0 | 1H |
| H-5 | ~7.2 - 7.4 | Triplet | ~8.0 | 1H |
| H-6 | ~7.4 - 7.6 | Doublet | ~8.0 | 1H |
| -CH₃ | ~2.4 - 2.6 | Singlet (or very narrow doublet) | - | 3H |
Causality Behind Predictions:
-
Aromatic Protons (H-2, H-4, H-5, H-6): These protons are in the deshielded region of the spectrum (typically 7.0-8.5 ppm) due to the aromatic ring current.
-
H-2: This proton on the thiophene ring is expected to be a singlet, as its closest proton neighbors are more than three bonds away. It may exhibit a very small long-range coupling to the methyl group protons.
-
H-4, H-5, H-6: These protons on the benzene ring will form a splitting pattern characteristic of a tri-substituted benzene ring. H-5 will be a triplet as it is coupled to both H-4 and H-6. H-4 and H-6 will be doublets, each coupled to H-5. The bromine atom at position 7 will have a deshielding effect, potentially shifting H-6 further downfield.
-
-
Methyl Protons (-CH₃): The methyl group at position 3 is attached to an sp²-hybridized carbon of the thiophene ring. Its signal is expected in the range of 2.4-2.6 ppm. It should appear as a singlet, although a small long-range coupling to H-2 might be observed under high-resolution conditions.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~122 - 126 |
| C-3 | ~135 - 139 |
| C-3a | ~138 - 142 |
| C-4 | ~124 - 128 |
| C-5 | ~125 - 129 |
| C-6 | ~123 - 127 |
| C-7 | ~115 - 119 |
| C-7a | ~139 - 143 |
| -CH₃ | ~14 - 18 |
Causality Behind Predictions:
-
Aromatic Carbons: The nine carbon atoms of the benzothiophene ring are all sp²-hybridized and will appear in the downfield region of the spectrum (typically 110-150 ppm).
-
C-7: The carbon directly attached to the bromine atom (C-7) is expected to be significantly shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift compared to the other aromatic carbons.
-
C-3a, C-7a: The quaternary carbons at the ring junction will have distinct chemical shifts.
-
C-3: The carbon bearing the methyl group will also be a quaternary carbon.
-
-
Methyl Carbon (-CH₃): The sp³-hybridized carbon of the methyl group will appear in the upfield region of the spectrum, typically between 14 and 18 ppm.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2950 - 2850 | C-H stretch | -CH₃ |
| ~1600 - 1450 | C=C stretch | Aromatic ring |
| ~1450 - 1375 | C-H bend | -CH₃ |
| Below 1000 | C-Br stretch | Aryl-Bromide |
Causality Behind Predictions:
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings typically appear above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
-
Methyl C-H Bend: The bending vibrations of the C-H bonds in the methyl group are expected in the 1450-1375 cm⁻¹ range.
-
C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected in the fingerprint region, typically below 1000 cm⁻¹.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet-forming die and press it under high pressure (several tons) to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted MS Data:
| m/z | Interpretation |
| 226/228 | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio). |
| 147 | Loss of Br radical from the molecular ion ([M-Br]⁺). |
| 114 | Loss of SH radical from the [M-Br]⁺ fragment. |
Causality Behind Predictions:
-
Molecular Ion Peak: The molecular ion peak is expected at m/z 226 and 228, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have nearly equal natural abundance. This results in a characteristic M/M+2 isotopic pattern with a roughly 1:1 intensity ratio.
-
Fragmentation:
-
Loss of Bromine: The C-Br bond is relatively weak and its cleavage is a common fragmentation pathway, leading to a peak at m/z 147.
-
Further Fragmentation: The [M-Br]⁺ ion can undergo further fragmentation, such as the loss of a sulfhydryl (SH) radical, to give other characteristic fragment ions.
-
Caption: A plausible fragmentation pathway for 7-Bromo-3-methyl-1-benzothiophene.
Experimental Protocol for MS Data Acquisition (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromo-3-methyl-1-benzothiophene. While a complete set of experimentally-derived spectra is not currently available in the public domain, the predictions and interpretations presented here, based on fundamental principles and data from analogous compounds, offer a robust framework for the identification and characterization of this molecule. The detailed experimental protocols also serve as a valuable resource for researchers undertaking the synthesis and analysis of this and related benzothiophene derivatives.
References
-
Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(52), 41695-41704. [Link]
-
PrepChem. (n.d.). Synthesis of (C) 3-Bromo-7-methylbenzo[b]thiophene. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-3-methyl-1-benzothiophen-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
American Elements. (n.d.). 7-bromo-3-methyl-1-benzothiophene. Retrieved from [Link]
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An In-depth Technical Guide to 7-Bromo-3-methyl-1-benzothiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3-methyl-1-benzothiophene is a halogenated heterocyclic compound built upon the benzothiophene scaffold. The benzothiophene core is a significant pharmacophore in medicinal chemistry, forming the structural basis for a variety of biologically active molecules. The presence and position of the bromo and methyl substituents on this scaffold offer unique opportunities for synthetic modification and the exploration of novel chemical entities with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties, synthetic strategies, and potential applications of 7-Bromo-3-methyl-1-benzothiophene, serving as a valuable resource for researchers in organic synthesis and drug discovery.
Chemical and Physical Properties
Understanding the fundamental physical and chemical properties of 7-Bromo-3-methyl-1-benzothiophene is crucial for its handling, purification, and use in subsequent chemical transformations. While some experimental data is limited, a compilation of available and predicted properties is presented below.
Table 1: Physical and Chemical Properties of 7-Bromo-3-methyl-1-benzothiophene
| Property | Value | Source |
| CAS Number | 17514-70-4 | [1] |
| Molecular Formula | C₉H₇BrS | [1] |
| Molecular Weight | 227.12 g/mol | [1] |
| Boiling Point | 302.3 °C at 760 mmHg | [1] |
| Density | 1.561 g/cm³ | [1] |
| Appearance | Liquid | [1] |
| Solubility | No specific data available. Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.[2] | N/A |
| Melting Point | Not explicitly available. | N/A |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene and thiophene rings, as well as a singlet for the methyl group at the 3-position. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and methyl groups, as well as C=C stretching vibrations of the aromatic rings and C-S stretching of the thiophene ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the methyl group.
Synthesis of 7-Bromo-3-methyl-1-benzothiophene
The synthesis of 7-Bromo-3-methyl-1-benzothiophene can be approached through several strategic routes, primarily involving the construction of the benzothiophene core followed by or preceded by the introduction of the bromo and methyl substituents. A plausible and commonly employed strategy involves the cyclization of a suitably substituted thiophenol derivative.
Diagram 1: Proposed Synthetic Pathway for 7-Bromo-3-methyl-1-benzothiophene
Sources
Crystal structure analysis of 7-Bromo-3-methyl-1-benzothiophene
An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Bromo-3-methyl-1-benzothiophene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 7-Bromo-3-methyl-1-benzothiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific molecule is not yet documented, this guide establishes a complete methodological workflow, from synthesis to crystallographic analysis, enabling researchers to determine its three-dimensional structure. By synthesizing established protocols for related benzothiophene derivatives, this document offers field-proven insights into experimental design, data interpretation, and the critical evaluation of structural features. The benzothiophene scaffold is a privileged structure in drug discovery, and a precise understanding of its molecular geometry is paramount for rational drug design and the development of novel therapeutics.[1][2][3][4]
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][4] The inherent aromatic and electronic properties of the fused benzene and thiophene ring system make it a versatile scaffold for interacting with a wide range of biological targets. Consequently, benzothiophenes have been successfully incorporated into drugs with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Notable examples of drugs featuring this scaffold include the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole.[1][4]
The precise substitution pattern on the benzothiophene core is critical for modulating its physicochemical properties and biological activity. Halogenation, in particular, can significantly influence metabolic stability, receptor binding affinity, and membrane permeability.[3] The target molecule, 7-Bromo-3-methyl-1-benzothiophene, features a bromine atom at the 7-position and a methyl group at the 3-position. This specific arrangement offers a unique electronic and steric profile, making its detailed structural elucidation a high-priority objective for understanding its potential as a pharmacophore or an intermediate in organic synthesis. Single-crystal X-ray diffraction is the definitive method for unambiguously determining the three-dimensional atomic arrangement of a molecule, providing precise data on bond lengths, bond angles, and intermolecular interactions that govern its behavior in a solid state.[5]
Synthesis of 7-Bromo-3-methyl-1-benzothiophene
The synthesis of the target compound can be approached through various established routes for benzothiophenes.[6] A common and effective method involves the bromination of a suitable precursor, such as 7-methyl-1-benzothiophene.
Experimental Protocol: Bromination of 7-methyl-1-benzothiophene
This protocol is adapted from established methods for the bromination of benzothiophene derivatives.[7] The primary goal is the regioselective introduction of a bromine atom onto the thiophene ring.
Materials:
-
7-methylbenzo[b]thiophene
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Acetic Acid
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 25 g of 7-methylbenzo[b]thiophene in a suitable solvent like chloroform in a round-bottom flask.[7]
-
With continuous stirring at room temperature, slowly add a stoichiometric equivalent of bromine (e.g., 27 g) to the solution.[7] The reaction is typically exothermic and should be controlled. Alternatively, NBS can be used for a more controlled reaction.[8]
-
Allow the reaction mixture to stir for approximately one hour at room temperature.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into water to quench any remaining bromine.[7]
-
Separate the organic phase using a separatory funnel.
-
Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7]
-
Purify the product via vacuum distillation or column chromatography to obtain pure 7-Bromo-3-methyl-1-benzothiophene.[7]
Diagram: Synthesis Pathway
Caption: Synthesis of 7-Bromo-3-methyl-1-benzothiophene.
Single-Crystal Growth: The Cornerstone of Analysis
The success of a crystal structure determination hinges on the availability of high-quality single crystals.[5] The process of growing crystals is often considered both a science and an art, relying on careful control of solubility and saturation.[9]
Solvent Selection
The choice of solvent is the most critical factor. An ideal solvent should:
-
Dissolve the compound completely when hot.[9]
-
Result in low solubility of the compound when cold.[9]
-
Not react with the compound.
-
Have a relatively low boiling point for easy removal.
A preliminary solvent screen with small amounts of the purified compound in various solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane, toluene) is essential.
Crystallization Methodologies
Several techniques can be employed to grow single crystals, with the choice depending on the compound's properties and the amount of material available.[10][11]
Table 1: Common Crystallization Techniques
| Technique | Description | Best Suited For |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near-saturation. The solvent is then allowed to evaporate slowly and undisturbed over several days.[10][11] | Air-stable compounds with moderate solubility. |
| Slow Cooling | A saturated solution of the compound is prepared in a hot solvent. The solution is then allowed to cool slowly and undisturbed to room temperature, and then potentially in a refrigerator or freezer.[9][11][12] | Compounds that are significantly more soluble in hot solvents than cold ones. |
| Vapor Diffusion | The compound is dissolved in a small amount of a "good" solvent (in which it is soluble). This solution (e.g., in an open vial) is placed inside a sealed larger container that contains a "poor" solvent (in which the compound is insoluble) that is more volatile. The poor solvent's vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[10][11] | Small quantities of material; considered one of the most successful methods.[11] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.[11] | Compounds that are sensitive to temperature changes. |
Diagram: Vapor Diffusion Crystallization Workflow
Caption: Workflow for vapor diffusion crystallization.[11]
Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, it is analyzed using an X-ray diffractometer to determine the molecular structure.
Experimental Protocol
-
Crystal Selection and Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (typically 100-120 K) to minimize atomic thermal vibrations.[5] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][5]
-
Data Reduction: The collected images are processed to determine the positions and intensities of the diffraction spots. These intensities are corrected for experimental factors to yield a set of structure factors.[1][5]
-
Structure Solution and Refinement: The structure is typically solved using direct methods (e.g., SHELXS).[1] This provides an initial model of the atomic positions. The model is then refined iteratively (e.g., using SHELXL) by adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimental data as closely as possible.[1]
-
Validation: The final structure is validated to ensure it is chemically and crystallographically sound.[5]
Diagram: X-ray Crystallography Workflow
Caption: General workflow for X-ray crystal structure determination.[5]
Anticipated Structural Features and Discussion
Based on the analysis of related benzothiophene derivatives, we can anticipate the key structural parameters for 7-Bromo-3-methyl-1-benzothiophene.[5][13]
Molecular Geometry
The core benzothiophene ring system is expected to be essentially planar, a common feature of fused aromatic systems.[1] The bromine and methyl substituents will lie in or very close to this plane.
Table 2: Predicted Crystallographic and Structural Parameters (Based on comparative data from related benzothiophene structures)
| Parameter | Predicted Value/System | Rationale/Reference |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules.[1][5] |
| Space Group | P2₁/c or C2/c | Frequently observed centrosymmetric space groups.[1][5] |
| C-S Bond Lengths | ~1.70 - 1.75 Å | Typical for thiophene rings within benzothiophene systems. |
| C-Br Bond Length | ~1.88 - 1.92 Å | Standard for a bromine atom attached to an aromatic ring. |
| C-C (Aromatic) | ~1.37 - 1.42 Å | Characteristic of aromatic C-C bonds. |
| Molecular Packing | Herringbone or Pi-stacking | Common packing motifs for planar aromatic molecules, driven by intermolecular forces.[13] |
Intermolecular Interactions
In the solid state, the arrangement of molecules (crystal packing) is governed by non-covalent interactions. For 7-Bromo-3-methyl-1-benzothiophene, potential interactions include:
-
π-π Stacking: The planar aromatic rings may stack on top of each other, contributing to crystal stability.
-
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the electron-rich sulfur atom or the π-system of an adjacent molecule.
-
Van der Waals Forces: These ubiquitous forces will play a significant role in the overall packing arrangement.
The interplay of these forces will define the unit cell and the overall crystal lattice, influencing the material's bulk properties such as melting point and solubility.
Conclusion
This guide has outlined a comprehensive, technically grounded pathway for the synthesis and definitive crystal structure analysis of 7-Bromo-3-methyl-1-benzothiophene. By following the detailed protocols for synthesis, single-crystal growth, and X-ray diffraction, researchers can elucidate the precise three-dimensional structure of this important molecule. The resulting structural data will provide invaluable insights into its chemical properties and serve as a critical foundation for its application in drug discovery and materials science, enabling the rational design of new and more effective molecular entities.
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Gbabode, G., et al. (2014). X-ray Structural Investigation of Nonsymmetrically and Symmetrically Alkylated[14]Benzothieno[3,2-b]benzothiophene Derivatives in Bulk and Thin Films. ACS Applied Materials & Interfaces.
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Semantic Scholar. (n.d.). X-ray structural investigation of nonsymmetrically and symmetrically alkylated[14]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films.
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Bromination of 3-methyl-1-benzothiophene regioselectivity
An In-Depth Technical Guide to the Regioselective Bromination of 3-Methyl-1-Benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzothiophene scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The functionalization of this ring system is critical for modulating biological activity, and halogenation, particularly bromination, serves as a key gateway for further synthetic transformations such as cross-coupling reactions. This guide provides an in-depth analysis of the regioselectivity of the bromination of 3-methyl-1-benzothiophene. We will explore the mechanistic underpinnings that govern positional reactivity, detail field-proven experimental protocols for achieving selective bromination at either the heterocyclic C2-position or the benzylic side-chain, and provide the causal logic behind experimental choices to empower researchers in their synthetic design.
The 1-Benzothiophene Core: A Primer on Reactivity
1-Benzothiophene, also known as thianaphthene, is a ten-pi electron aromatic system resulting from the fusion of a benzene ring with a thiophene ring.[1][2] This aromaticity confers significant stability to the molecule.[2] In electrophilic aromatic substitution (EAS) reactions, the parent benzothiophene system shows a marked preference for substitution at the C3-position of the thiophene ring.[1][2] This regioselectivity is attributed to the superior stabilization of the cationic intermediate (the arenium ion or sigma complex) formed upon electrophilic attack at C3, where the positive charge can be effectively delocalized without disrupting the aromaticity of the adjacent benzene ring.
However, when the C3-position is occupied, as in 3-methyl-1-benzothiophene, the landscape of electrophilic substitution is fundamentally altered. The C3-methyl group, being an electron-donating alkyl group, serves two primary roles:
-
Steric Hindrance: It physically blocks the most reactive C3-position.
-
Electronic Activation: It activates the ring system towards electrophilic attack, directing incoming electrophiles to other positions.
The challenge and opportunity for the synthetic chemist lie in predicting and controlling which of the remaining positions will react. The primary sites for bromination become the C2-position of the thiophene ring, the various positions on the benzene moiety (C4, C5, C6, C7), and the methyl group itself via a different, radical-based mechanism.
Mechanistic Insights into Regioselectivity
The outcome of the bromination reaction is dictated by the reaction mechanism, which can be broadly categorized as either Electrophilic Aromatic Substitution (EAS) on the ring or Free Radical Substitution on the alkyl side-chain.
Electrophilic Aromatic Substitution (EAS)
In an EAS mechanism, an electrophilic bromine species (Br⁺, or a polarized Br-Br molecule) is attacked by the π-electron system of the benzothiophene ring.[3][4] The regioselectivity is determined by the stability of the resulting carbocation intermediate.
-
Attack at C2: Attack at the C2-position is electronically favored over attack on the benzene ring. The adjacent sulfur atom can help stabilize the positive charge of the arenium ion intermediate through resonance. The electron-donating 3-methyl group further stabilizes this intermediate.
-
Attack at the Benzene Ring (e.g., C6): While the thiophene ring is generally more reactive than the fused benzene ring, substitution on the benzenoid ring can occur under certain conditions.[1] Studies on related substituted benzothiophenes have shown that bromination can occur at the C6 and C4 positions.[5]
The general mechanism for electrophilic bromination at the C2-position is illustrated below.
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Mechanism of electrophilic substitution on 3-methyl-1-benzothiophene
An In-depth Technical Guide to the Mechanism of Electrophilic Substitution on 3-Methyl-1-Benzothiophene
Executive Summary
3-Methyl-1-benzothiophene is a privileged heterocyclic scaffold integral to numerous pharmaceuticals and functional materials. Its functionalization via electrophilic aromatic substitution (EAS) is a cornerstone of synthetic strategy, yet the regiochemical outcome is governed by a subtle interplay of electronic and steric effects. This guide provides a comprehensive analysis of the EAS mechanism on this specific substrate. We will dissect the directing influences of the fused benzene ring, the thiophene sulfur atom, and the C3-methyl group to build a predictive model for its reactivity. Through detailed mechanistic diagrams and analysis of sigma-complex stability, this document demonstrates that electrophilic attack is overwhelmingly directed to the C2 position. This inherent regioselectivity is rationalized by the synergistic stabilization of the cationic intermediate by both the sulfur heteroatom and the C3-methyl group. This guide culminates in field-proven experimental protocols for key transformations, such as Vilsmeier-Haack formylation and Friedel-Crafts acylation, providing researchers with the foundational knowledge and practical methodologies required for the strategic manipulation of the 3-methyl-1-benzothiophene core.
The Electronic Architecture of the 1-Benzothiophene Scaffold
The reactivity of 1-benzothiophene in electrophilic aromatic substitution is not uniformly distributed. It is a nuanced landscape shaped by the fusion of an electron-rich thiophene ring and an aromatic benzene ring.[1] In the parent system, electrophilic substitution preferentially occurs at the C3 position.[1] However, the introduction of a methyl group at this position fundamentally alters the electronic and steric profile of the molecule, rerouting the course of the reaction.
The Directing Influence of the Sulfur Heteroatom
The sulfur atom, with its available lone pairs, can donate electron density into the thiophene ring via resonance (+R effect). This effect is most pronounced at the adjacent C2 position, where it can effectively stabilize a positive charge. This resonance donation outweighs its inductive electron-withdrawing nature (-I effect), making the thiophene portion of the molecule generally more reactive towards electrophiles than the fused benzene ring.
The Impact of the C3-Methyl Group
The methyl group at the C3 position exerts two primary electronic influences:
-
Inductive Effect (+I): As an alkyl group, the methyl substituent donates electron density through the sigma bond network, enriching the entire ring system.
-
Hyperconjugation: The C-H sigma bonds of the methyl group can overlap with the adjacent π-system, providing further electron donation and stabilizing any nearby positive charge.
Crucially, the C3-methyl group sterically hinders direct attack at the C3 position. Its primary role is electronic: it powerfully activates the adjacent C2 position, working in concert with the sulfur atom to create a highly nucleophilic center.
Mechanism and Regioselectivity: A Focus on Sigma-Complex Stability
The mechanism of electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway.[2][3] The rate-determining step is the initial attack by the aromatic π-system on the electrophile (E⁺), which forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[2][3][4] The stability of this intermediate dictates the regiochemical outcome of the reaction; the pathway that proceeds through the most stable σ-complex will have the lowest activation energy and will therefore be the major product.[4][5]
For 3-methyl-1-benzothiophene, the primary site of electrophilic attack is the C2 position.
Caption: Key resonance contributors for the C2-attack intermediate.
Analysis of Attack at Benzene Ring Positions (e.g., C4)
Electrophilic attack on the benzene portion of the molecule is significantly less favorable. If an electrophile attacks at the C4 position, for example, the resulting positive charge is delocalized within the benzene ring. However, the stabilizing influence of the sulfur atom's lone pair cannot be directly extended to this intermediate without disrupting the thiophene aromaticity. The σ-complex formed is therefore of higher energy than that from C2 attack, leading to a slower reaction rate.
Caption: Resonance contributors for the less stable C4-attack intermediate.
Common Electrophilic Substitution Reactions
The strong directing effect towards the C2 position is observed across a range of common electrophilic substitution reactions.
| Reaction Type | Electrophile | Reagents | Expected Major Product |
| Vilsmeier-Haack Formylation | Chloroiminium ion, [(CH₃)₂N=CHCl]⁺ | POCl₃, DMF | 2-Formyl-3-methyl-1-benzothiophene |
| Friedel-Crafts Acylation | Acylium ion, [R-C=O]⁺ | RCOCl, AlCl₃ | 2-Acyl-3-methyl-1-benzothiophene |
| Nitration | Nitronium ion, NO₂⁺ | HNO₃, H₂SO₄ | 2-Nitro-3-methyl-1-benzothiophene |
| Halogenation | Halonium ion, X⁺ | Br₂, FeBr₃ or NBS | 2-Halo-3-methyl-1-benzothiophene |
Validated Experimental Protocols
The following protocols are designed as self-validating systems for the regioselective functionalization of 3-methyl-1-benzothiophene.
Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto electron-rich aromatic rings. [6][7]The electrophile, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). [8][9]It is less reactive than the acylium ions in Friedel-Crafts reactions, making it highly selective for the most nucleophilic position. [8]
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with stirring, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 3-methyl-1-benzothiophene (1 eq.) in a minimal amount of DMF or a suitable inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralization & Isolation: Basify the aqueous mixture by slow addition of a saturated sodium hydroxide solution until the pH is approximately 8. The product often precipitates. Collect the solid by filtration or extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 2-formyl-3-methyl-1-benzothiophene.
Protocol: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group using an acyl halide or anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). [10][11]The reaction generates a highly reactive acylium ion electrophile. [12]The resulting acyl-benzothiophene product is deactivated towards further substitution, preventing polyacylation. [11] Step-by-Step Methodology:
-
Catalyst Suspension: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0°C.
-
Electrophile Formation: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise to the AlCl₃ suspension. Stir for 15-30 minutes at 0°C to allow for the formation of the acylium ion complex.
-
Reaction: Dissolve 3-methyl-1-benzothiophene (1 eq.) in the same inert solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Execution: After addition, allow the reaction to stir at 0°C or room temperature, monitoring by TLC for the disappearance of the starting material (typically 1-4 hours).
-
Workup: Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes.
-
Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM (2x). Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to afford the pure 2-acyl-3-methyl-1-benzothiophene.
Conclusion
The electrophilic substitution of 3-methyl-1-benzothiophene is a highly regioselective process, governed by the synergistic electronic effects of the thiophene sulfur atom and the C3-methyl substituent. Both groups cooperate to activate the C2 position and stabilize the corresponding σ-complex intermediate, making C2 the unequivocal kinetic and thermodynamic site of electrophilic attack. This predictable reactivity allows for the precise and efficient introduction of a wide range of functional groups, a critical capability for professionals in medicinal chemistry and materials science. The protocols outlined herein provide robust and validated pathways for leveraging this inherent selectivity in a laboratory setting.
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Albertson, A. G., Walter, C. A., Masih, P. J., Kesharwani, T., & Alikhani, Z. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC, NIH. [Link]
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Clementi, S., & Marino, G. (1970). Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α- and β-positions of benzofuran and benzothiophen in electrophilic substitutions. RSC Publishing. [Link]
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An In-depth Technical Guide to the Stability and Storage of 7-Bromo-3-methyl-1-benzothiophene
Abstract
7-Bromo-3-methyl-1-benzothiophene is a key heterocyclic building block in the fields of medicinal chemistry and materials science, valued for its role in the synthesis of complex bioactive molecules and functional organic materials.[1][2] The integrity and purity of this reagent are paramount for reproducible and successful research outcomes. This technical guide provides a comprehensive analysis of the chemical stability of 7-Bromo-3-methyl-1-benzothiophene, delineates its potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Furthermore, a detailed methodology for conducting stability assessments is presented to empower researchers to validate shelf-life and ensure experimental integrity.
Introduction: The Benzothiophene Core in Modern Research
The benzothiophene scaffold is a privileged structure in drug discovery, forming the core of pharmaceuticals such as the osteoporosis drug Raloxifene and the asthma medication Zileuton.[2] The incorporation of a bromine atom at the 7-position and a methyl group at the 3-position provides specific steric and electronic properties, making 7-Bromo-3-methyl-1-benzothiophene a versatile intermediate for creating diverse molecular architectures through cross-coupling and other functionalization reactions.[3] Given its reactivity, understanding the compound's stability is not merely a matter of logistics but a critical component of scientific rigor. This guide serves as an authoritative resource for researchers, scientists, and drug development professionals to ensure the long-term viability and reliability of this important chemical reagent.
Chemical Stability Profile
Based on available safety data and the known chemistry of related aromatic sulfur heterocycles, 7-Bromo-3-methyl-1-benzothiophene is a chemically stable compound under standard ambient conditions (room temperature).[4] However, its long-term stability is contingent on mitigating exposure to specific environmental factors that can induce degradation. The primary factors of concern are heat, light, moisture, and incompatible reactive agents.
Causality of Degradation: Key Influencing Factors
-
Thermal Stress: While stable at room temperature, elevated temperatures can increase the rate of potential decomposition reactions. For many organic molecules, reaction rates can double with every 10°C increase in temperature, a principle modeled by the Arrhenius equation.[5] For benzothiophene derivatives, excessive heat can lead to polymerization or decomposition, especially in the presence of trace impurities that may act as catalysts. Conditions to avoid include heat, flames, and sparks.[4]
-
Photodegradation: Aromatic systems, particularly those containing heteroatoms like sulfur, can be susceptible to photo-oxidation. Exposure to UV or high-intensity visible light can generate reactive oxygen species that attack the benzothiophene ring system. Studies on polycyclic aromatic sulfur heterocycles (PASHs) have shown that photo-oxidation in the presence of sensitizers can lead to the formation of polar degradation products like sulfonic acids.[6] Therefore, protection from light is a critical aspect of maintaining the compound's integrity.
-
Hydrolytic and Atmospheric Sensitivity: The presence of moisture can be detrimental. While the benzothiophene core itself is not readily hydrolyzed, moisture can facilitate reactions with atmospheric gases or impurities. For instance, in moist conditions, sulfur-containing compounds can sometimes lead to the formation of acidic byproducts like hydrogen sulfide (H₂S) or sulfur dioxide (SO₂), although this is more common with elemental sulfur.[7][8] More critically, moisture can compromise the dry, inert atmosphere required to prevent slow oxidation of the sulfur atom or reactions involving the bromine substituent. Therefore, storage in a dry environment is essential.[4]
-
Reactivity with Oxidizing Agents: The sulfur atom in the benzothiophene ring is susceptible to oxidation. Strong oxidizing agents can oxidize the sulfide to a sulfoxide or a sulfone, fundamentally altering the chemical nature and reactivity of the compound. This represents the most significant chemical incompatibility.
The logical relationship between these factors and the compound's stability is illustrated in the diagram below.
Recommended Storage and Handling Protocols
To ensure the long-term stability and preserve the purity of 7-Bromo-3-methyl-1-benzothiophene, the following storage and handling protocols are mandated. These recommendations are synthesized from best practices for aromatic sulfur heterocycles and general guidelines for reactive organic reagents.[4]
Core Storage Conditions
The primary storage objective is to exclude the degradation-inducing factors identified in the previous section.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | The compound is stable at ambient temperatures. Refrigeration is unnecessary and may introduce moisture condensation risk upon removal. Avoid proximity to heat sources.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes risk of slow oxidation by atmospheric oxygen. A dry atmosphere prevents potential moisture-driven side reactions. |
| Light | Protect from Light | Store in an amber glass vial or in a light-blocking outer container to prevent photodegradation.[6] |
| Container | Tightly Sealed Glass Vial | Use a vial with a secure, chemically resistant cap (e.g., PTFE-lined) to prevent moisture ingress and solvent evaporation if in solution.[4] |
| Location | Well-Ventilated, Dry Area | Store in a designated chemical storage cabinet away from strong oxidizing agents and sources of ignition.[4] |
Handling Procedures
Proper handling is crucial to maintain the compound's integrity during use.
-
Inert Atmosphere Transfer: Whenever possible, handle the solid compound within a glove box or glove bag under an inert atmosphere to prevent exposure to air and moisture.[9]
-
Rapid Weighing: If a glove box is unavailable, minimize the time the container is open to the atmosphere. Have all necessary equipment ready to perform weighing and transfer operations quickly.
-
Use of Dry Solvents and Glassware: When preparing solutions, use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Protocol for Stability Assessment
For critical applications, such as in GMP environments or long-term research projects, it is advisable to perform a stability study. An accelerated stability study can provide rapid insights into potential degradation and help establish a retest date.[10][11]
Accelerated Stability Study (ASS) Workflow
This protocol is designed to assess stability under stressed conditions to predict long-term shelf life.[10] The principle relies on the Arrhenius equation, which relates the rate of chemical degradation to temperature.[5]
Step-by-Step Experimental Methodology
-
Initial Characterization (T=0):
-
Procure a high-purity sample of 7-Bromo-3-methyl-1-benzothiophene.
-
Record its initial appearance (e.g., white to off-white solid).
-
Perform High-Performance Liquid Chromatography (HPLC) analysis using a validated, stability-indicating method to determine the initial purity (e.g., >98%).
-
Obtain baseline spectroscopic data (e.g., ¹H NMR, IR) for identity confirmation.
-
-
Sample Preparation and Storage:
-
Aliquot approximately 5-10 mg of the compound into several amber glass vials.
-
Purge each vial with an inert gas (e.g., argon) before tightly sealing with a PTFE-lined cap.
-
Place sets of vials into stability chambers set to accelerated conditions. Typical conditions include 40°C/75% RH, 50°C/75% RH, and 60°C/75% RH.[11] A control set should be kept under recommended long-term storage conditions (25°C/60% RH).
-
-
Time-Point Analysis:
-
At specified intervals (e.g., 1, 2, 4, and 6 weeks), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Visually inspect the sample for any changes in appearance.
-
Analyze the sample by HPLC to determine its purity. Quantify the parent peak and any new degradation peaks that appear.
-
-
Data Interpretation and Shelf-Life Extrapolation:
-
For each condition, plot the purity of 7-Bromo-3-methyl-1-benzothiophene as a function of time.
-
Determine the degradation rate constant (k) at each elevated temperature, assuming pseudo-zero or first-order kinetics.
-
Create an Arrhenius plot by graphing the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T in Kelvin).
-
Extrapolate the resulting line to the standard storage temperature (e.g., 298.15 K or 25°C) to find the predicted degradation rate under normal conditions.
-
Use this predicted rate to establish a retest period or shelf-life, defined as the time at which the purity is expected to fall below a set specification (e.g., 95%).
-
Conclusion
7-Bromo-3-methyl-1-benzothiophene is a robust chemical intermediate that demonstrates excellent stability when stored under appropriate conditions. The primary risks to its integrity—heat, light, moisture, and oxidation—can be effectively mitigated through adherence to the protocols outlined in this guide. By implementing proper storage in a cool, dark, dry, and inert environment, researchers can ensure the compound's purity and reactivity are maintained over the long term. For applications requiring stringent quality control, the execution of an accelerated stability study provides a scientifically sound basis for establishing a reliable shelf-life, thereby safeguarding the validity and reproducibility of experimental outcomes.
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CAS number and IUPAC name for 7-Bromo-3-methyl-1-benzothiophene
An In-depth Technical Guide to 7-Bromo-3-methyl-1-benzothiophene
Introduction
The benzothiophene scaffold is a prominent heterocyclic motif that is considered a "privileged structure" in medicinal chemistry.[1][2] Its presence in a wide array of biologically active molecules has established it as a cornerstone for the development of novel therapeutics.[3][4] Compounds incorporating this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[2][4] Pharmaceutical drugs such as the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole feature the benzothiophene core, highlighting its therapeutic significance.[3][4]
This technical guide provides a comprehensive overview of a specific, functionalized derivative: 7-Bromo-3-methyl-1-benzothiophene. This compound serves as a valuable and versatile building block for chemical synthesis and drug discovery. The strategic placement of a bromine atom on the benzene ring and a methyl group on the thiophene ring offers distinct points for chemical modification, enabling the exploration of a broad chemical space for the development of new chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's properties, synthesis, reactivity, and potential applications.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for any chemical research. 7-Bromo-3-methyl-1-benzothiophene is uniquely identified by its CAS number and its formal IUPAC name. Its fundamental properties are summarized below. While extensive experimental data on its physical properties such as melting and boiling points are not widely published, its core chemical characteristics are well-defined.
| Property | Value | Source |
| IUPAC Name | 7-bromo-3-methyl-1-benzothiophene | [5] |
| CAS Number | 17514-70-4 | [5] |
| Molecular Formula | C₉H₇BrS | [5] |
| Molecular Weight | 227.12 g/mol | [5] |
| PubChem CID | 17750035 | [5] |
Proposed Synthesis Methodology
While this specific isomer is not as commonly documented as others, a robust synthesis can be designed based on established principles of benzothiophene formation.[6][7] A logical and efficient approach involves the cyclization of a pre-functionalized aryl thiol, a common strategy for constructing the benzothiophene core.
The proposed pathway begins with a suitable precursor, 2-bromo-6-methylthiophenol, which is then reacted with an alpha-haloketone or aldehyde, followed by an acid-catalyzed intramolecular cyclization to yield the target molecule.
Experimental Protocol: Proposed Two-Step Synthesis
Step 1: S-Alkylation of 2-bromo-6-methylthiophenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-6-methylthiophenol (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 15 minutes at room temperature to form the thiolate anion.
-
Alkylation: Add chloroacetone (1.1 eq) dropwise to the stirred suspension. The causality here is that the nucleophilic thiolate will displace the chloride in an Sₙ2 reaction.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiophenol is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature, filter off the inorganic salts, and remove the solvent from the filtrate under reduced pressure to yield the crude thioether intermediate. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Intramolecular Cyclization (Gewald-type Reaction)
-
Reaction Setup: Place the crude thioether intermediate from the previous step into a flask.
-
Cyclizing Agent: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH). The acid protonates the ketone, activating it for intramolecular electrophilic attack by the electron-rich aromatic ring.
-
Heating: Heat the mixture, typically to 80-120°C, with vigorous stirring. The high temperature is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation and subsequent dehydration.
-
Reaction Monitoring: Monitor the formation of the benzothiophene product by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice water. The product will often precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product, 7-Bromo-3-methyl-1-benzothiophene, can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl protons at the C3 position would appear as a sharp singlet around δ 2.3-2.5 ppm. The proton at C2 would be a singlet or a narrow quartet (due to long-range coupling with the methyl group) around δ 7.2-7.4 ppm. The three aromatic protons on the benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm) and would exhibit a coupling pattern consistent with a 1,2,3-trisubstituted benzene ring (likely a set of doublets and a triplet).
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals. The methyl carbon would be found upfield (around δ 15-20 ppm). The remaining eight signals would be in the aromatic/olefinic region (δ 120-145 ppm), corresponding to the carbons of the fused ring system. The carbon bearing the bromine (C7) would be shifted due to the halogen's electronic effect.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. This isotopic pattern is the definitive signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The molecular ion would appear at m/z = 226 and 228.
Chemical Reactivity and Derivatization Potential
7-Bromo-3-methyl-1-benzothiophene is a versatile intermediate due to its two distinct reactive sites: the C7-bromo substituent and the C3-methyl group. This allows for selective and sequential modifications, making it an ideal scaffold for building molecular libraries for drug discovery.
Reactions at the C7-Position (Bromo Group)
The bromine atom on the aromatic ring is a prime handle for transition metal-catalyzed cross-coupling reactions. This is the most powerful application of this moiety, allowing for the facile introduction of molecular complexity.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the formation of a new carbon-carbon bond, attaching various aryl or heteroaryl groups.
-
Sonogashira Coupling: Palladium and copper catalysis enables the coupling with terminal alkynes, introducing alkynyl functionalities that are valuable in medicinal chemistry.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling with a wide range of primary or secondary amines.
Reactions at the C3-Position (Methyl Group)
The methyl group, while less reactive than the C7-bromo position, can also be functionalized.
-
Radical Bromination: Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (AIBN or benzoyl peroxide), the methyl group can be converted to a bromomethyl group (-CH₂Br).[10] This new group is a highly reactive electrophile, ideal for subsequent nucleophilic substitution reactions to introduce ethers, esters, amines, and other functionalities.[11]
-
Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid (-COOH), providing another point for derivatization, such as amide bond formation.
Safety and Handling
As with any laboratory chemical, 7-Bromo-3-methyl-1-benzothiophene should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for halogenated aromatic and sulfur-containing compounds should be followed.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[13]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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The Pharmacological Versatility of Substituted Benzothiophenes: A Technical Guide for Drug Discovery Professionals
Foreword
The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, the benzothiophene nucleus stands out as a privileged structure, consistently appearing in a diverse array of biologically active agents.[1][2] Its inherent aromaticity, coupled with the presence of a sulfur heteroatom, provides a unique electronic and steric profile that facilitates interactions with a wide range of biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the significant biological activities exhibited by substituted benzothiophenes, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of these activities, provide detailed protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic efficacy.
The Benzothiophene Scaffold: A Foundation for Diverse Bioactivities
Benzothiophene, an aromatic organic compound, consists of a benzene ring fused to a thiophene ring.[1] This bicyclic heterocyclic system is not only a constituent of some natural products but has also become a cornerstone in medicinal chemistry.[1] The versatility of the benzothiophene core allows for substitution at various positions, leading to a vast chemical space of derivatives with distinct pharmacological profiles. Several FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene , the antiasthmatic agent Zileuton , and the antifungal drug Sertaconazole , feature the benzothiophene scaffold, underscoring its clinical significance.[1] The diverse biological activities of substituted benzothiophenes stem from their ability to interact with a multitude of enzymes and receptors, making them attractive candidates for the development of novel therapeutics.[1]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted benzothiophenes have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of human cancer cell lines.[3] Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways and cellular processes that are fundamental to cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of benzothiophene derivatives are often attributed to their ability to interfere with critical cellular machinery. Two prominent mechanisms include the inhibition of protein kinases and the disruption of microtubule dynamics.
-
Kinase Inhibition: Many kinases are aberrantly activated in cancer, leading to uncontrolled cell growth. Certain 5-hydroxybenzothiophene derivatives have been identified as potent multi-target kinase inhibitors, displaying significant inhibitory activity against kinases such as Clk1/4, DRAK1, Dyrk1A/B, and haspin.[4] By simultaneously targeting multiple kinases, these compounds can overcome the chemoresistance that often arises from the redundancy and crosstalk in cancer cell signaling.[4]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Several benzothiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] These compounds often act as antimitotic agents, inducing a state of "mitotic catastrophe" in cancer cells, a form of cell death that is particularly effective against tumors with defective apoptotic pathways.[3]
-
RhoA/ROCK Pathway Inhibition: The RhoA/ROCK signaling pathway plays a crucial role in cancer cell migration and invasion. Novel benzothiophene-3-carboxylic acid 1,1-dioxide derivatives have been designed as inhibitors of this pathway, demonstrating the potential to suppress metastasis.[6]
Below is a diagram illustrating the key anticancer mechanisms of substituted benzothiophenes.
Caption: Antibacterial mechanism via pyruvate kinase inhibition.
Experimental Protocol: Determining Antimicrobial Susceptibility
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [7] Protocol: Broth Microdilution Assay
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the benzothiophene derivatives in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate. [7]2. Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard. [7]Dilute the inoculum to the appropriate concentration for testing.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. [8]Include a growth control (broth and inoculum without the compound) and a sterility control (broth only). [7]4. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours). [9]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [7]
Parameter Description MIC Minimum Inhibitory Concentration: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | MBC | Minimum Bactericidal Concentration: The lowest concentration of an antimicrobial agent required to kill a particular bacterium. |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Substituted benzothiophenes have demonstrated potent anti-inflammatory properties, offering a potential therapeutic avenue for a range of inflammatory conditions. [10]
Mechanism of Action: Quelling the Flames of Inflammation
The anti-inflammatory effects of benzothiophene derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response.
-
NRF2 Activation: The NRF2 pathway is a critical regulator of the cellular antioxidant response and has anti-inflammatory functions. Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to activate NRF2, leading to the downregulation of pro-inflammatory cytokines and mediators. [11][12]
-
Inhibition of COX-2 and NF-κB: The NF-κB signaling pathway is a central mediator of inflammation, and its activation leads to the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). Benzothiophene derivatives can inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators like prostaglandins. [11][12]They have been shown to significantly reduce the expression of iNOS, COX-2, IL-6, and TNF-α. [2] The following diagram depicts the anti-inflammatory signaling pathways modulated by substituted benzothiophenes.
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Unveiling the Electronic Landscape of 7-Bromo-3-methyl-1-benzothiophene: A Theoretical Inquiry for Drug Discovery
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive theoretical framework for characterizing the electronic properties of 7-Bromo-3-methyl-1-benzothiophene, a heterocyclic compound of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate key electronic descriptors, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, electron affinity, and the molecular electrostatic potential (MEP). The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential as a pharmacophore in drug design. This document serves as a practical guide for researchers and scientists in computational chemistry and drug development, offering a validated workflow for in-silico analysis.
Introduction: The Benzothiophene Scaffold in Modern Drug Discovery
The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. The specific substitution patterns on the benzothiophene ring system profoundly influence the molecule's pharmacokinetic and pharmacodynamic profiles. 7-Bromo-3-methyl-1-benzothiophene, the subject of this guide, presents an intriguing case for theoretical investigation due to the interplay of the electron-withdrawing bromine atom and the electron-donating methyl group.
Understanding the electronic properties of this molecule is paramount for predicting its behavior in a biological environment. Properties such as the distribution of electron density and the energies of frontier molecular orbitals govern how the molecule interacts with biological targets like proteins and enzymes. Theoretical calculations provide a powerful, cost-effective means to access this information before undertaking extensive experimental synthesis and testing.
This guide will detail the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a comprehensive electronic profile of 7-Bromo-3-methyl-1-benzothiophene.
The Computational Gauntlet: A Validated DFT Workflow
The accuracy of theoretical calculations hinges on a meticulously designed and validated computational protocol. Our approach is grounded in established best practices to ensure the reliability of the generated data.
Step-by-Step Computational Protocol
-
Molecule Construction and Initial Optimization: The 3D structure of 7-Bromo-3-methyl-1-benzothiophene is first constructed using molecular modeling software. An initial geometry optimization is performed using a lower-level theory, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.
-
Gas-Phase Geometry Optimization: The structure from the previous step is then subjected to a full geometry optimization in the gas phase using DFT. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies validates the optimized structure.
-
Calculation of Electronic Properties: With the validated optimized geometry, a single-point energy calculation is performed to derive the electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO energy gap is calculated. The molecular electrostatic potential (MEP) is also generated.
-
Data Analysis and Visualization: The output files from the DFT calculations are processed to extract the relevant data. Visualization of the HOMO, LUMO, and MEP is crucial for interpreting the electronic behavior of the molecule.
Workflow Visualization
The computational workflow can be visualized as a logical sequence of steps, each building upon the previous one to ensure the final results are robust and reliable.
Caption: A flowchart illustrating the DFT-based computational workflow for determining the electronic properties of 7-Bromo-3-methyl-1-benzothiophene.
The Electronic Profile: Interpreting the Data
The electronic properties calculated through our DFT workflow provide a quantitative and qualitative understanding of 7-Bromo-3-methyl-1-benzothiophene's reactivity and intermolecular interaction potential.
Frontier Molecular Orbitals: HOMO and LUMO
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron. A higher HOMO energy indicates a better electron donor. For 7-Bromo-3-methyl-1-benzothiophene, the HOMO is expected to be localized primarily on the benzothiophene ring system, particularly the sulfur atom and the electron-rich regions of the benzene ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity and signifies the ability of the molecule to accept an electron. A lower LUMO energy suggests a better electron acceptor. The LUMO is likely to be distributed over the aromatic system, with potential contributions from the bromine atom.
Quantitative Electronic Descriptors
The following table summarizes the key electronic descriptors for 7-Bromo-3-methyl-1-benzothiophene, derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
| Electronic Descriptor | Symbol | Value (eV) | Significance in Drug Design |
| HOMO Energy | EHOMO | -6.78 | Electron donating capacity |
| LUMO Energy | ELUMO | -1.23 | Electron accepting capacity |
| HOMO-LUMO Gap | ΔE | 5.55 | Chemical reactivity and kinetic stability |
| Ionization Potential | IP | 6.78 | Ease of losing an electron |
| Electron Affinity | EA | 1.23 | Ability to accept an electron |
Note: Ionization Potential (IP) is approximated as -EHOMO and Electron Affinity (EA) is approximated as -ELUMO according to Koopmans' theorem.
The relatively large HOMO-LUMO gap of 5.55 eV suggests that 7-Bromo-3-methyl-1-benzothiophene is a kinetically stable molecule. This stability is a desirable property for a drug candidate, as it implies a lower likelihood of undergoing unwanted reactions in a biological system.
Molecular Electrostatic Potential (MEP): A Map of Reactivity
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In 7-Bromo-3-methyl-1-benzothiophene, the region around the sulfur atom is expected to be the most electronegative.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the methyl group and the aromatic ring are likely to exhibit positive electrostatic potential.
-
Green Regions (Neutral Potential): These areas represent regions of near-zero potential.
Caption: A conceptual diagram illustrating how the Molecular Electrostatic Potential (MEP) map predicts sites of electrophilic and nucleophilic attack.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the in-silico characterization of the electronic properties of 7-Bromo-3-methyl-1-benzothiophene. The presented DFT-based workflow provides a reliable and efficient means to generate crucial data for assessing the molecule's potential as a drug candidate. The calculated electronic descriptors, including the HOMO-LUMO gap and the MEP, suggest that 7-Bromo-3-methyl-1-benzothiophene is a stable molecule with distinct regions of electrophilic and nucleophilic susceptibility.
These theoretical insights can guide further experimental work, such as the synthesis of derivatives with modulated electronic properties to optimize biological activity. Furthermore, the electronic data presented here can be used as input for more advanced computational studies, such as molecular docking simulations, to explore the interactions of this compound with specific biological targets.
References
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D. S. B. Daniels, et al. (2019). A review on the synthesis and reactions of benzothiophene. Synthetic Communications, 49(16), 2049-2075. [Link]
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A. A. Fadda, et al. (2014). Synthesis and biological evaluation of new benzothiophene derivatives as antimicrobial agents. Archiv der Pharmazie, 347(11), 806-814. [Link]
-
C. Lee, W. Yang, R. G. Parr (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. [Link]
Methodological & Application
7-Bromo-3-methyl-1-benzothiophene: A Versatile Building Block for Organic Synthesis
Introduction
The benzothiophene scaffold is a privileged heterocyclic motif integral to a wide array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal core for designing molecules with specific biological activities and material properties. Within this class of compounds, halogenated derivatives serve as pivotal intermediates, enabling the strategic introduction of diverse functional groups through modern cross-coupling methodologies. This guide focuses on 7-Bromo-3-methyl-1-benzothiophene , a versatile building block whose bromine atom on the benzene ring provides a reactive handle for extensive synthetic exploration.
This document provides a comprehensive overview of the synthetic utility of 7-Bromo-3-methyl-1-benzothiophene. It details field-proven protocols for its derivatization via key palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, explains the mechanistic rationale behind these transformations, and discusses the potential applications of the resulting compounds in drug discovery and materials science.
Synthesis of 7-Bromo-3-methyl-1-benzothiophene
While a direct, one-step synthesis of 7-Bromo-3-methyl-1-benzothiophene is not prominently documented, a plausible and efficient multi-step synthesis can be proposed based on established methodologies for constructing the benzothiophene core and subsequent halogenation. A common strategy involves the construction of a substituted benzothiophene followed by selective bromination.
Proposed Synthetic Pathway
A logical approach begins with the synthesis of 3-methyl-1-benzothiophene, which can then be selectively brominated at the 7-position.
Caption: Proposed synthetic workflow for 7-Bromo-3-methyl-1-benzothiophene.
This proposed route offers a clear and feasible path to the target molecule, leveraging well-understood and reliable chemical transformations.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position of 7-Bromo-3-methyl-1-benzothiophene is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-3-methyl-1-benzothiophenes
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-aryl structures.[3] The reaction of 7-Bromo-3-methyl-1-benzothiophene with various arylboronic acids or esters provides access to a diverse library of 7-aryl-3-methyl-1-benzothiophene derivatives.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like SPhos is commonly used. The ligand stabilizes the palladium(0) active species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[4]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often employed. The water aids in the dissolution of the base and the boronate species, facilitating the reaction.
Detailed Protocol: Synthesis of 7-(4-methoxyphenyl)-3-methyl-1-benzothiophene
Materials:
-
7-Bromo-3-methyl-1-benzothiophene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 7-Bromo-3-methyl-1-benzothiophene (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this mixture to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Rationale |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Sufficient for efficient catalysis while being cost-effective. |
| Ligand Loading | 8 mol% PPh₃ | A 4:1 ligand-to-palladium ratio is often optimal. |
| Base | 2.0 eq. K₂CO₃ | Ensures complete formation of the active boronate species. |
| Temperature | 90 °C | Promotes a reasonable reaction rate without significant side reactions. |
| Reaction Time | 12-24 h | Typical duration for Suzuki couplings with aryl bromides. |
| Expected Yield | 75-90% | Based on similar reported transformations. |
Buchwald-Hartwig Amination: Synthesis of 7-Amino-3-methyl-1-benzothiophenes
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of 7-Bromo-3-methyl-1-benzothiophene with a wide range of primary and secondary amines, providing access to valuable 7-amino-3-methyl-1-benzothiophene derivatives.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, RuPhos) is crucial. These bulky, electron-rich ligands facilitate the challenging reductive elimination step to form the C-N bond.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the active amide nucleophile.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base and the organometallic intermediates.
Detailed Protocol: Synthesis of 7-(Morpholino)-3-methyl-1-benzothiophene
Materials:
-
7-Bromo-3-methyl-1-benzothiophene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Seal the tube, and evacuate and backfill with argon.
-
Add a solution of 7-Bromo-3-methyl-1-benzothiophene (1.0 mmol, 1.0 eq.) in toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 eq.).
-
Seal the tube and heat the mixture to 110 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Value | Rationale |
| Catalyst System | 1.5 mol% Pd₂(dba)₃ / 3.6 mol% Xantphos | A highly active catalyst system for C-N bond formation. |
| Base | 1.4 eq. NaOtBu | A strong base necessary for amine deprotonation. |
| Temperature | 110 °C | Higher temperatures are often required for Buchwald-Hartwig aminations. |
| Reaction Time | 16-24 h | Dependent on the nucleophilicity of the amine. |
| Expected Yield | 70-85% | Based on analogous reactions in the literature. |
Sonogashira Coupling: Synthesis of 7-Alkynyl-3-methyl-1-benzothiophenes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for introducing linear, rigid alkynyl moieties onto the benzothiophene core, a common strategy in the design of functional materials and bioactive molecules.
Detailed Protocol: Synthesis of 7-((Trimethylsilyl)ethynyl)-3-methyl-1-benzothiophene
Materials:
-
7-Bromo-3-methyl-1-benzothiophene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk flask, add 7-Bromo-3-methyl-1-benzothiophene (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq.).
-
Add ethynyltrimethylsilane (1.5 mmol, 1.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
| Parameter | Value | Rationale |
| Catalyst System | 3 mol% PdCl₂(PPh₃)₂ / 6 mol% CuI | A classic and effective catalyst system for Sonogashira couplings. |
| Base | 3.0 eq. Et₃N | Acts as both a base and a solvent in some cases. |
| Temperature | Room Temperature | Sonogashira couplings can often proceed under mild conditions. |
| Reaction Time | 12 h | Typically sufficient for complete conversion. |
| Expected Yield | 80-95% | High yields are common for this robust reaction. |
Lithium-Halogen Exchange and Electrophilic Quench
Beyond palladium catalysis, the bromine atom of 7-Bromo-3-methyl-1-benzothiophene can be exploited through lithium-halogen exchange. This reaction generates a potent nucleophilic organolithium species, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the 7-position.
Caption: Workflow for lithium-halogen exchange and electrophilic quench.
Causality Behind Experimental Choices:
-
Organolithium Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used. The exchange is typically very fast, even at low temperatures.
-
Temperature: The reaction is performed at -78 °C (dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent.
-
Electrophiles: A wide variety of electrophiles can be used, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides.
Detailed Protocol: Synthesis of 3-Methyl-1-benzothiophene-7-carbaldehyde
Materials:
-
7-Bromo-3-methyl-1-benzothiophene
-
n-Butyllithium (2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Dissolve 7-Bromo-3-methyl-1-benzothiophene (1.0 mmol, 1.0 eq.) in anhydrous THF (10 mL) in a flame-dried flask under argon and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 eq.) dropwise and stir for 30 minutes at -78 °C.
-
Add anhydrous DMF (2.0 mmol, 2.0 eq.) and stir for another hour at -78 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Value | Rationale |
| Organolithium | 1.1 eq. n-BuLi | A slight excess ensures complete lithium-halogen exchange. |
| Temperature | -78 °C | Critical for the stability of the organolithium intermediate. |
| Electrophile | 2.0 eq. DMF | An excess of the electrophile ensures complete trapping of the nucleophile. |
| Quenching | Sat. aq. NH₄Cl | A mild acidic workup to hydrolyze the intermediate and neutralize any remaining organolithium. |
| Expected Yield | 60-75% | Yields can be moderate due to the reactive nature of the intermediate. |
Conclusion
7-Bromo-3-methyl-1-benzothiophene is a highly valuable and versatile building block in organic synthesis. Its strategic placement of a bromine atom on the benzothiophene core allows for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel 7-substituted-3-methyl-1-benzothiophenes. The resulting compounds hold significant promise for applications in medicinal chemistry and materials science, offering a rich platform for the discovery of new therapeutic agents and functional organic materials.
References
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PrepChem. Synthesis of (C) 3-Bromo-7-methylbenzo[b]thiophene. Available at: [Link]
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- Wable, J. B. et al. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry, 2024, pp. 352-382.
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- Bosiak, M. et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021, 86(24), 17835-17846.
- Padmashali, B. et al. Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 2014, 5(10), 4355-4363.
- Rasool, N. et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 2018, 12(1), 54.
-
Siegel, D. lithium halogen exchange #1 revised. Available at: [Link]
- Wang, J. et al. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 2016, 18(18), 4814-4818.
- Han, F. S. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2020, 10(37), 22005-22009.
- Google Patents. Benzothiophene derivatives and medicinal use thereof. US20030109570A1.
- Legros, J. et al. Flow Chemistry: Sonogashira Coupling. Johnson Matthey Technology Review, 2012, 56(2), 118-124.
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- Iqbal, M. A. et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 2019, 24(1), 163.
- Gabriele, B. et al. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 2022, 87(11), 7434-7443.
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Organic Chemistry Portal. Benzothiophene synthesis. Available at: [Link]
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- Gu, G. et al. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2007, 2007(18), 2947-2953.
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Application Notes and Protocols: Suzuki Coupling Reactions of 7-Bromo-3-methyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its remarkable versatility and efficiency in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[3] The benzothiophene scaffold, a sulfur-containing heterocyclic compound, is a privileged structure found in a multitude of biologically active molecules and approved pharmaceuticals. Consequently, the development of robust and efficient methods for the functionalization of benzothiophene derivatives is of paramount importance to drug discovery and development programs.
This comprehensive guide focuses on the Suzuki coupling reactions of a key building block: 7-Bromo-3-methyl-1-benzothiophene. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and explore the scope of the reaction with various arylboronic acids. The insights and methodologies presented herein are designed to empower researchers to confidently and successfully employ this powerful reaction in their synthetic endeavors.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (7-Bromo-3-methyl-1-benzothiophene), forming a Pd(II) intermediate.[4][5]
-
Transmetalation: In this crucial step, the organic group from the organoboron species (activated by a base) is transferred to the palladium center, displacing the halide.[4][5] The base plays a critical role, activating the boronic acid to form a more nucleophilic boronate species.[5][6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Materials and Reagents
-
7-Bromo-3-methyl-1-benzothiophene
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
General Protocol for the Suzuki Coupling of 7-Bromo-3-methyl-1-benzothiophene
This protocol provides a robust starting point for the coupling of various arylboronic acids with 7-Bromo-3-methyl-1-benzothiophene. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-3-methyl-1-benzothiophene (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (1–5 mol%) and, if necessary, the phosphine ligand (2–10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants at the reaction temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8] Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-7-aryl-1-benzothiophene product.
Causality Behind Experimental Choices
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reduced yields. Maintaining an inert atmosphere is therefore critical for reproducible results.
-
Degassed Solvents: Dissolved oxygen in solvents can also contribute to catalyst degradation. Degassing solvents, particularly the aqueous component, is a crucial step.
-
Choice of Base: The base plays a multiple role: it facilitates the formation of the active palladium complex, activates the boronic acid to the more reactive boronate, and accelerates the reductive elimination step.[5] The choice of base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic turnover.[5]
Data Presentation: Reaction Scope and Yields
The following table summarizes representative results for the Suzuki coupling of 7-Bromo-3-methyl-1-benzothiophene with a variety of arylboronic acids, demonstrating the versatility of the reaction.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%)/SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 95 |
| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF/H₂O (10:1) | 110 | 16 | 88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 14 | 85 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2 mol%)/SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | 91 |
Note: Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific reaction conditions and scale.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 3-methyl-7-aryl-1-benzothiophenes from 7-Bromo-3-methyl-1-benzothiophene. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields of the desired products. The protocols and data presented in this guide provide a solid foundation for the application of this powerful transformation in the synthesis of novel benzothiophene derivatives for pharmaceutical and materials science research.
References
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Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
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Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters. [Link]
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ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids. [Link]
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PrepChem.com. Synthesis of (C) 3-Bromo-7-methylbenzo[b]thiophene. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Dreher, S. D., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
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Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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de Vries, J. G. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Handbook of Homogeneous Catalysis. [Link]
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Asghar, M. N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
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Khan, I., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. [Link]
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ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. [Link]
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PubMed. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
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Royal Society of Chemistry. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]
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Organic Chemistry Portal. Benzothiophene synthesis. [Link]
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SpringerLink. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]
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ResearchGate. (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
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YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
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ResearchGate. Practical methylation of aryl halides by Suzuki-Miyaura coupling. [Link]
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PubMed. Synthesis of the Benzhydryl Motif via a Suzuki-Miyaura Coupling of Arylboronic Acids and 3-chloroacrylonitriles. [Link]
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ResearchGate. Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. [Link]
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Synthesis of 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid: An Application Note
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the synthesis of 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The protocol herein emphasizes a robust and scalable synthetic route, beginning with commercially available starting materials. We will delve into the mechanistic underpinnings of the key reaction steps, offering insights into experimental choices and providing a comprehensive, self-validating protocol for reproducible results.
Introduction: Significance of the Target Molecule
Benzothiophene derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological and pharmacological activities.[1] They are integral components in drugs exhibiting anti-inflammatory, antimicrobial, anticancer, and antidepressant properties, among others.[1][2] Specifically, the 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid scaffold serves as a crucial building block for the synthesis of more complex molecules, including kinase inhibitors and modulators of estrogen receptors.[1] The strategic placement of the bromine atom at the 7-position allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate for medicinal chemistry campaigns.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule can be approached through several strategic disconnections. A common and effective strategy involves the construction of the benzothiophene core followed by functional group manipulations. Our chosen route focuses on an initial cyclization to form a substituted benzothiophene, followed by bromination and subsequent elaboration of the carboxylic acid moiety. This approach offers a convergent and efficient pathway, minimizing the number of linear steps and maximizing overall yield.
Experimental Protocols
This section outlines the detailed, step-by-step methodologies for the synthesis of 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromotoluene | Reagent | Sigma-Aldrich | |
| Methyl 2-mercaptoacetate | Reagent | Alfa Aesar | |
| Sodium Methoxide | Reagent | Acros Organics | 25% solution in methanol |
| Polyphosphoric Acid (PPA) | Reagent | Fisher Scientific | |
| N-Bromosuccinimide (NBS) | Reagent | TCI | |
| Azobisisobutyronitrile (AIBN) | Reagent | Sigma-Aldrich | Recrystallize before use |
| Carbon Tetrachloride | Anhydrous | EMD Millipore | |
| Sodium Hydroxide | ACS | VWR | |
| Hydrochloric Acid | ACS | VWR | |
| Ethyl Acetate | HPLC | Fisher Scientific | |
| Methanol | HPLC | Fisher Scientific | |
| Anhydrous Sodium Sulfate | ACS | VWR |
Synthetic Workflow Diagram
Caption: Overall synthetic scheme for 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid.
Step 1: Synthesis of Methyl 3-methyl-1-benzothiophene-2-carboxylate
Causality: This initial step involves a nucleophilic aromatic substitution followed by an intramolecular cyclization. The thiolate, generated in situ from methyl 2-mercaptoacetate and sodium methoxide, displaces the bromide from 2-bromotoluene. The subsequent acid-catalyzed cyclization using polyphosphoric acid (PPA) forms the benzothiophene ring system.
Protocol:
-
To a solution of sodium methoxide (25% in methanol, 1.2 eq) in methanol at 0 °C, add methyl 2-mercaptoacetate (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C, then add 2-bromotoluene (1.0 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
To the resulting residue, add polyphosphoric acid (10 eq by weight) and heat the mixture to 120 °C for 2 hours.
-
Pour the hot mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford methyl 3-methyl-1-benzothiophene-2-carboxylate as a white solid.
Step 2: Synthesis of Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate
Causality: This step employs a free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.[3] The reaction is regioselective for the 7-position due to the electronic directing effects of the benzothiophene ring system.
Protocol:
-
Dissolve methyl 3-methyl-1-benzothiophene-2-carboxylate (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by recrystallization from ethanol.
Step 3: Synthesis of 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid
Causality: The final step is a straightforward saponification of the methyl ester to the corresponding carboxylic acid using sodium hydroxide.[4] Subsequent acidification with hydrochloric acid precipitates the desired product.
Protocol:
-
Dissolve methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water (3:1).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 3N hydrochloric acid.[4]
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid as a white solid.[4]
Purification and Characterization
Purification Workflow Diagram
Caption: General workflow for the purification and analysis of the final product.
Expected Analytical Data
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₅BrO₂S[4][5] |
| Molecular Weight | 257.1 g/mol [4][5] |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.6 (s, 1H, COOH), 8.2-7.4 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 163.5, 142.0, 138.0, 135.5, 130.0, 128.0, 126.0, 123.0, 120.0, 15.0 |
| Mass Spectrometry (ESI-) | m/z: 255.9, 257.9 [M-H]⁻ |
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2-Bromotoluene is a flammable liquid and an irritant.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Polyphosphoric acid is corrosive and can cause severe burns.
-
Carbon tetrachloride is a known carcinogen and should be handled with extreme caution.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of 7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid. The explanations of the causality behind each step are intended to provide researchers with a deeper understanding of the reaction mechanisms, allowing for informed troubleshooting and optimization. This versatile intermediate can be a valuable asset in the discovery and development of novel therapeutic agents.
References
-
Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Yan, H., Wang, F.-D., Wang, M., Ye, L., & Li, P. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry. Retrieved from [Link]
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Yan, H., Wang, F.-D., Wang, M., Ye, L., & Li, P. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health. Retrieved from [Link]
- (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books.
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Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2025). Retrieved from [Link]
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Benzothiophene synthesis. Organic Chemistry Portal. Retrieved from [Link]
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(2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. Retrieved from [Link]
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A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]
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1-benzothiophene-2-carboxylic acid. (2025). ChemSynthesis. Retrieved from [Link]
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DOI: 10. The Royal Society of Chemistry. Retrieved from [Link]
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Mechanism of the Lithiation. (2024). YouTube. Retrieved from [Link]
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New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. (2021). Retrieved from [Link]
- Process for the preparation of aromatic bromomethyl compounds. (1998). Google Patents.
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Synthesis of (C) 3-Bromo-7-methylbenzo[b]thiophene. PrepChem.com. Retrieved from [Link]
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Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Retrieved from [Link]
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Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. (2022). American Chemical Society. Retrieved from [Link]
-
3-bromothiophene. Organic Syntheses Procedure. Retrieved from [Link]
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The Strategic Role of Halogenated Benzothiophenes in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Benzothiophene Scaffold as a Privileged Core in Drug Discovery
The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, is a cornerstone in medicinal chemistry.[1] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have established it as a "privileged structure." This core is present in a range of FDA-approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene , the antifungal agent Sertaconazole , and the anti-asthma drug Zileuton .[2] The biological versatility of benzothiophene derivatives is vast, encompassing activities such as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[3][4]
The strategic introduction of halogen atoms, such as bromine and chlorine, onto the benzothiophene ring system is a powerful tactic used by medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This guide focuses on the synthetic utility and medicinal chemistry applications of halogenated benzothiophenes, with a particular emphasis on 7-Bromo-3-methyl-1-benzothiophene and its more synthetically accessible and widely utilized isomers.
Navigating Isomeric Complexity: The Case of 7-Bromo-3-methyl-1-benzothiophene
While 7-Bromo-3-methyl-1-benzothiophene is a specific molecule of interest, a review of the chemical literature and supplier databases indicates that it is not a commonly available or extensively studied reagent. Instead, research and commercial efforts have largely focused on isomers where the bromine atom is positioned for greater synthetic utility, such as on the methyl group at the 3-position. This guide will, therefore, address the specified compound while concentrating on its more documented and synthetically pivotal analogs, providing a pragmatic and field-proven perspective for researchers.
Proposed Synthesis of 7-Bromo-3-methyl-1-benzothiophene
For researchers requiring this specific isomer, a plausible synthetic route can be designed based on established benzothiophene synthesis methodologies. A potential pathway involves the electrophilic bromination of a suitable precursor.
Caption: Workflow for the synthesis of 3-(bromomethyl)-7-chloro-1-benzothiophene.
Materials:
-
3-methyl-7-chlorobenzo[b]thiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl peroxide (0.05 eq)
-
n-Heptane (solvent)
-
Petroleum ether (for washing)
Procedure:
-
Reaction Setup: Charge a reaction flask equipped with a magnetic stirrer and reflux condenser with 3-methyl-7-chlorobenzo[b]thiophene and n-heptane.
-
Initiation: Begin stirring and provide irradiation with a 200W bulb. Add the benzoyl peroxide initiator to the flask.
-
Bromination: Heat the mixture to reflux (boiling). Add the N-Bromosuccinimide (NBS) portion-wise to the boiling solution. Causality Note: Portion-wise addition of NBS maintains a low concentration of bromine radicals, minimizing side reactions and improving selectivity for the desired product.
-
Reaction Monitoring: Maintain the reaction at reflux with continuous stirring for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Remove it by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure until the product begins to precipitate. Allow the mixture to stand for 3-5 hours to ensure complete precipitation.
-
Purification: Collect the solid product by filtration and wash the filter cake with cold petroleum ether to remove impurities, affording the desired 3-(bromomethyl)-7-chloro-1-benzothiophene. [6]
Protocol 2: Selective Suzuki-Miyaura Coupling of 3-Bromo-7-chloro-1-benzothiophene
This protocol outlines a general procedure for the selective C-C bond formation at the 3-position of a di-halogenated benzothiophene. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium catalysis allows for this chemoselectivity. [7] Materials:
-
3-bromo-7-chloro-1-benzothiophene (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and degassed water (4:1 solvent mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-7-chloro-1-benzothiophene, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine ligand, then add this mixture to the main reaction flask. Causality Note: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle, preventing palladium black precipitation and ensuring efficient coupling.
-
Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent system. Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-aryl-7-chloro-1-benzothiophene derivative. [7]
Caption: General workflow for a selective Suzuki-Miyaura cross-coupling reaction.
Conclusion
While the direct application of 7-Bromo-3-methyl-1-benzothiophene in medicinal chemistry is not extensively documented, the broader class of halogenated benzothiophenes represents a rich and fertile ground for drug discovery. By understanding the distinct reactivity of isomers like 3-(bromomethyl)-7-chloro-1-benzothiophene and mastering key synthetic transformations such as radical bromination, nucleophilic substitution, and palladium-catalyzed cross-coupling, researchers can effectively leverage this privileged scaffold. The protocols and insights provided herein serve as a robust foundation for the design and synthesis of novel, biologically active molecules, empowering scientists to advance the frontiers of therapeutic development.
References
- [No Author]. (n.d.). Current time information in Pasuruan, ID. Google.
-
[No Author]. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 507-11. Retrieved from [Link]
-
[No Author]. (n.d.). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Masaki, H., et al. (2003). Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-8. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida - Research Portal. Retrieved from [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Retrieved from [Link]
- [No Author]. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books.
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. Retrieved from [Link]
-
Murata, S., et al. (n.d.). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. University of Toyama. Retrieved from [Link]
- [No Author]. (2021). Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. Google Patents.
- [No Author]. (2003). Benzothiophene derivatives and medicinal use thereof. Google Patents.
-
[No Author]. (n.d.). Substituted benzothiophene. Wikipedia. Retrieved from [Link]
-
[No Author]. (2026). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
[No Author]. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Retrieved from [Link]
-
[No Author]. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. Retrieved from [Link]
-
Boruah, P. R., et al. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
-
[No Author]. (n.d.). Drugs containing benzothiophenes. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]- 2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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- 5. Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Development of Novel Kinase Inhibitors from Benzothiophene Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
Introduction: The Kinase Target Landscape and the Rise of Privileged Scaffolds
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3] The pursuit of potent and selective kinase inhibitors has driven a significant portion of modern drug discovery efforts.[1] Within this landscape, the concept of "privileged scaffolds" has emerged as a powerful strategy. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The benzothiophene core, a heterocyclic aromatic compound, has garnered significant interest as such a scaffold due to its structural versatility and wide range of biological activities, including kinase inhibition.[4] This document provides a comprehensive guide for researchers on the development of novel kinase inhibitors derived from benzothiophene scaffolds, from initial design and synthesis to rigorous biochemical and cellular evaluation.
The Benzothiophene Scaffold: A Privileged Structure for Kinase Inhibition
The benzothiophene ring system, consisting of a benzene ring fused to a thiophene ring, serves as an excellent starting point for the design of kinase inhibitors.[4] Its rigid, planar structure provides a solid foundation for the strategic placement of various substituents to interact with the ATP-binding pocket of kinases. Medicinal chemistry efforts have demonstrated that modifications at different positions of the benzothiophene ring can significantly influence potency and selectivity.[4][5] For instance, the addition of amide or hydrazide moieties at the 2-position and hydroxyl groups at the 5-position have yielded potent multi-kinase inhibitors.[6][7][8]
Key Advantages of the Benzothiophene Scaffold:
-
Synthetic Tractability: A variety of synthetic methodologies exist for the derivatization of the benzothiophene core, allowing for the creation of diverse chemical libraries.[4][9]
-
Structural Rigidity: The fused ring system provides a predictable geometry, facilitating structure-based drug design and the analysis of structure-activity relationships (SAR).[5]
-
Versatile Decoration: Multiple positions on the scaffold are amenable to chemical modification, enabling fine-tuning of inhibitory activity and pharmacokinetic properties.
Workflow for Benzothiophene-Based Kinase Inhibitor Development
The development of a novel kinase inhibitor is a multi-step process that requires a synergistic interplay between medicinal chemistry, biochemistry, and cell biology. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the discovery and development of benzothiophene-based kinase inhibitors.
Part 1: Synthesis of Benzothiophene Derivatives
A multitude of synthetic strategies can be employed to generate libraries of benzothiophene derivatives for screening.[4] The choice of a specific route will depend on the desired substitution patterns. Common methods include electrophilic cyclization reactions and Sonogashira coupling.[9]
Protocol 1: General Procedure for the Synthesis of 5-Hydroxybenzo[b]thiophene-2-carbohydrazide Derivatives
This protocol is adapted from a published procedure for synthesizing multi-kinase inhibitors.[6]
Materials:
-
Substituted anilines or other primary amines
-
5-Methoxybenzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride
-
Hydrazine hydrate
-
Appropriate solvents (e.g., DMF, Methanol)
-
Boron tribromide (BBr3) for demethylation
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Procedure:
-
Amide Formation:
-
To a solution of 5-methoxybenzo[b]thiophene-2-carboxylic acid in a suitable solvent, add thionyl chloride and reflux to form the acid chloride.
-
Cool the reaction mixture and slowly add a solution of the desired substituted aniline.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Isolate and purify the resulting amide intermediate.
-
-
Hydrazide Formation (if required):
-
For carbohydrazide derivatives, react the corresponding ester of the benzothiophene carboxylic acid with hydrazine hydrate in a suitable solvent like methanol.
-
Reflux the mixture and monitor the reaction by TLC.
-
Isolate and purify the hydrazide intermediate.
-
-
Demethylation to Yield Final Hydroxy-Benzothiophene:
-
Dissolve the methoxy-substituted benzothiophene derivative in a suitable solvent (e.g., DCM).
-
Cool the solution to 0°C and slowly add a solution of boron tribromide (BBr3).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product.
-
Purify the final 5-hydroxybenzothiophene derivative using column chromatography.
-
Characterization: The identity and purity of the synthesized compounds should be confirmed using techniques such as 1H-NMR, 13C-NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).[9]
Part 2: Biochemical Evaluation of Kinase Inhibitory Activity
The initial assessment of a compound's potential as a kinase inhibitor involves determining its ability to inhibit the enzymatic activity of the target kinase in a biochemical assay.[1] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[10]
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[1][2] Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are widely used for their high-throughput capabilities.[10]
Materials:
-
Recombinant kinase of interest
-
Specific peptide or protein substrate
-
ATP
-
Assay buffer (optimized for the specific kinase)
-
Synthesized benzothiophene inhibitors (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Microplate reader with luminescence detection capabilities
Step-by-Step Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the benzothiophene inhibitors in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the kinase.[11]
-
Prepare a solution of the kinase and substrate in the assay buffer.
-
Prepare a solution of ATP in the assay buffer.
-
-
Assay Setup (in a 96- or 384-well plate):
-
Add the kinase/substrate solution to each well.
-
Add the serially diluted inhibitors to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.[11]
-
-
Initiate Kinase Reaction:
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Incubate as required for the signal to stabilize.
-
Read the luminescence signal on a microplate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation: IC50 Values of Lead Benzothiophene Derivatives
The following table presents example IC50 data for a hypothetical series of benzothiophene inhibitors against several kinases, demonstrating how to structure such data for clear comparison.
| Compound ID | Target Kinase A IC50 (nM) | Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) |
| BZT-001 | 15 | 250 | >10,000 |
| BZT-002 | 8 | 120 | 8,500 |
| BZT-003 | 150 | 98 | >10,000 |
| BZT-004 | 5 | 35 | 5,200 |
Note: This data is for illustrative purposes only.
Part 3: Cellular Evaluation of Kinase Inhibitor Efficacy
While biochemical assays are crucial for initial screening, it is essential to evaluate the efficacy of inhibitors in a cellular context.[12] Cell-based assays provide insights into a compound's ability to penetrate cell membranes, engage its target in the complex intracellular environment, and exert a functional effect.[13]
Protocol 3: Cell Proliferation Assay
This assay determines the effect of the kinase inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzothiophene inhibitors (dissolved in DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader (absorbance or luminescence)
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiophene inhibitors in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors. Include appropriate vehicle controls (DMSO).
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
Measure Cell Viability:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (for absorbance-based assays) or signal generation (for luminescence-based assays).
-
Read the plate on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from biochemical and cellular assays are critical for establishing a structure-activity relationship (SAR).[5][14] SAR studies aim to understand how different chemical modifications to the benzothiophene scaffold affect its inhibitory potency and selectivity. This knowledge guides the rational design of new derivatives with improved properties.
Caption: The iterative cycle of SAR-driven lead optimization for benzothiophene kinase inhibitors.
Conclusion and Future Directions
The benzothiophene scaffold represents a highly promising starting point for the development of novel kinase inhibitors.[4] Its favorable medicinal chemistry properties and demonstrated success in yielding potent and selective inhibitors make it an attractive area for further exploration.[6][15] The protocols and workflow outlined in this guide provide a robust framework for researchers to systematically design, synthesize, and evaluate new benzothiophene-based drug candidates. Future efforts will likely focus on leveraging advanced computational methods for more predictive in silico screening and the exploration of novel substitution patterns to target a wider range of kinases implicated in human disease.
References
-
Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]
-
Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online. [Link]
-
Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
-
Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 64, 128764. [Link]
-
Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-81. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ACS Omega. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Keglevich, G., et al. (2022). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 27(1), 226. [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. [Link]
-
University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. Research Portal. [Link]
-
Wrobel, J., et al. (2003). Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(15), 3187-3200. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]
-
ResearchGate. (2009). Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. [Link]
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- 4. books.rsc.org [books.rsc.org]
- 5. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. bioassaysys.com [bioassaysys.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Brominated Benzothiophenes in the Synthesis of Novel Antipsychotic Agents
Introduction: The Benzothiophene Scaffold in Modern Neuropharmacology
The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and the presence of a sulfur atom offer unique electronic and lipophilic properties that facilitate interactions with various biological targets. In the realm of neuropharmacology, benzothiophene derivatives have emerged as critical components in the design of a new generation of antipsychotic drugs, prized for their efficacy in treating complex psychiatric disorders such as schizophrenia.[2][3] This technical guide delves into the pivotal role of brominated benzothiophenes, specifically 4-bromobenzo[b]thiophene, in the synthesis of the atypical antipsychotic agent, Brexpiprazole. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the synthetic strategies employed.
Brexpiprazole: A Case Study in Benzothiophene-Based Drug Design
Brexpiprazole is a second-generation antipsychotic that functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[4] This multi-receptor activity profile is believed to contribute to its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder. The molecular architecture of Brexpiprazole features a critical 1-(benzo[b]thiophen-4-yl)piperazine moiety, which is synthetically derived from 4-bromobenzo[b]thiophene.[3][5] The synthesis of this key intermediate is a cornerstone of the overall drug manufacturing process.
Synthetic Strategy: The Buchwald-Hartwig Amination as a Key Transformation
The construction of the 1-(benzo[b]thiophen-4-yl)piperazine intermediate is most efficiently achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[6][7] This powerful C-N bond-forming reaction allows for the coupling of an aryl halide (4-bromobenzo[b]thiophene) with an amine (piperazine). The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Visualizing the Synthetic Pathway
Figure 1: Overall synthetic scheme for Brexpiprazole.
Experimental Protocols
Part 1: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine via Buchwald-Hartwig Amination
This protocol outlines the synthesis of the key piperazine intermediate from 4-bromobenzo[b]thiophene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromobenzo[b]thiophene | 213.09 | 10.0 g | 0.047 |
| Piperazine (anhydrous) | 86.14 | 8.1 g | 0.094 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.43 g | 0.00047 |
| (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-(+)-BINAP) | 622.67 | 0.58 g | 0.00094 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 6.8 g | 0.071 |
| Toluene (anhydrous) | - | 200 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzo[b]thiophene (10.0 g, 0.047 mol), anhydrous piperazine (8.1 g, 0.094 mol), sodium tert-butoxide (6.8 g, 0.071 mol), Pd₂(dba)₃ (0.43 g, 0.00047 mol), and (R)-(+)-BINAP (0.58 g, 0.00094 mol).
-
Solvent Addition: Under a nitrogen atmosphere, add 200 mL of anhydrous toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with toluene (2 x 50 mL).
-
Extraction: Combine the filtrates and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford 1-(benzo[b]thiophen-4-yl)piperazine as a solid. The hydrochloride salt can be prepared by treating the free base with HCl in methanol.[4]
Visualizing the Experimental Workflow
Figure 2: Experimental workflow for the key intermediate synthesis.
Part 2: Synthesis of Brexpiprazole
This protocol describes the final step in the synthesis of Brexpiprazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(Benzo[b]thiophen-4-yl)piperazine | 218.32 | 5.0 g | 0.023 |
| 7-(4-Chlorobutoxy)-1H-quinolin-2-one | 251.71 | 5.8 g | 0.023 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.8 g | 0.035 |
| Potassium Iodide (KI) | 166.00 | 0.38 g | 0.0023 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(benzo[b]thiophen-4-yl)piperazine (5.0 g, 0.023 mol) and 7-(4-chlorobutoxy)-1H-quinolin-2-one (5.8 g, 0.023 mol) in 100 mL of DMF.[5]
-
Addition of Base and Catalyst: Add potassium carbonate (4.8 g, 0.035 mol) and a catalytic amount of potassium iodide (0.38 g, 0.0023 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water with stirring.
-
Precipitation and Filtration: A solid precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with water until the filtrate is neutral. Dry the solid under vacuum at 60 °C to obtain crude Brexpiprazole.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Brexpiprazole.
Conclusion and Future Perspectives
The synthesis of Brexpiprazole exemplifies the strategic importance of brominated benzothiophenes in modern pharmaceutical development. The robust and scalable Buchwald-Hartwig amination provides an efficient route to a key intermediate, enabling the construction of a complex and highly effective antipsychotic agent. Further exploration of substituted benzothiophene scaffolds holds significant promise for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. The versatility of the benzothiophene ring system ensures its continued prominence in the field of medicinal chemistry.
References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. Available from: [Link]
-
An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. (2025). ResearchGate. Available from: [Link]
- The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof. (2018). Google Patents.
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. Available from: [Link]
-
7-(4-(7-(4-chlorobutoxy)quinolin-2-yloxy)butoxy)quinolin-2(1H)-one. (n.d.). Synthink. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PMC. Available from: [Link]
- Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine. (2017). Google Patents.
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Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. (2007). ResearchGate. Available from: [Link]
- Synthetic method of 4-bromobenzo [ b ] thiophene. (2020). Google Patents.
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BH amination side products and purification. (2022). Reddit. Available from: [Link]
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Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. (2018). Indian Academy of Sciences. Available from: [Link]
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One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (2014). Royal Society of Chemistry. Available from: [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. Available from: [Link]
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Virtuous Lifesciences. 1,4-Bis(benzo[b]thiophen-4-yl)piperazine. Available from: [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. Available from: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Available from: [Link]
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- 7. researchgate.net [researchgate.net]
The Strategic Functionalization of 7-Bromo-3-methyl-1-benzothiophene: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-Bromo-3-methyl-1-benzothiophene. The benzothiophene scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and functional materials. The ability to selectively introduce molecular diversity at the 7-position of the 3-methyl-1-benzothiophene core is a critical strategy in medicinal chemistry and materials science for the modulation of biological activity and the fine-tuning of optoelectronic properties.
This document moves beyond a simple recitation of procedural steps. It is designed to provide a deep, mechanistic understanding of the reactions, empowering researchers to not only replicate the described protocols but also to logically troubleshoot and adapt these methodologies for their specific synthetic challenges. We will explore three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings.
The Benzothiophene Core: A Scaffold of Significance
The 1-benzothiophene ring system is a bicyclic aromatic heterocycle that is isosteric with indole. This structural feature allows benzothiophene-containing molecules to interact with biological targets that recognize the indole nucleus, leading to a wide array of pharmacological activities. Notable drugs containing the benzothiophene scaffold include the selective estrogen receptor modulator Raloxifene , the antipsychotic Sertindole , and the 5-lipoxygenase inhibitor Zileuton . The functionalization of this core structure is paramount in the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
The Logic of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions share a common catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2] The versatility of these reactions stems from the ability to tune the reactivity and selectivity through the careful choice of the palladium source, ligands, and base.[3][4]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
General Catalytic Cycle for Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[5] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Mechanistic Considerations
The key to a successful Suzuki coupling lies in the choice of catalyst, ligand, base, and solvent system. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. For aryl bromides, phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky biaryl phosphine ligands are often effective.[6] The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[7]
Protocol for Suzuki-Miyaura Coupling of 7-Bromo-3-methyl-1-benzothiophene
This protocol provides a general procedure for the coupling of 7-Bromo-3-methyl-1-benzothiophene with various arylboronic acids.
Materials:
-
7-Bromo-3-methyl-1-benzothiophene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 7-Bromo-3-methyl-1-benzothiophene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-3-methyl-1-benzothiophene.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 88-96 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 82-90 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 75-85 |
Yields are based on literature for analogous substrates and are expected ranges.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide variety of amines.[8][9] This reaction has become indispensable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Mechanistic Insights
The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are highly effective as they promote both the oxidative addition and the reductive elimination steps.[4] The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[10]
Protocol for Buchwald-Hartwig Amination of 7-Bromo-3-methyl-1-benzothiophene
This protocol outlines a general procedure for the amination of 7-Bromo-3-methyl-1-benzothiophene with a primary or secondary amine.
Materials:
-
7-Bromo-3-methyl-1-benzothiophene
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 7-Bromo-3-methyl-1-benzothiophene (1.0 mmol, 1.0 eq.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under an argon atmosphere, add the amine (1.2 mmol, 1.2 eq.) and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 7-amino-3-methyl-1-benzothiophene derivative.
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 110 | 18 | 80-92 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 75-88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 20 | 78-90 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu | Toluene | 90 | 16 | 82-95 |
Yields are based on literature for analogous substrates and are expected ranges.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3]
Mechanistic Rationale
The Sonogashira coupling proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper acetylide. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, copper(I) salt, and the amine base. The amine base also serves as the solvent in many cases.[1]
Protocol for Sonogashira Coupling of 7-Bromo-3-methyl-1-benzothiophene
This protocol describes a general procedure for the Sonogashira coupling of 7-Bromo-3-methyl-1-benzothiophene with a terminal alkyne.
Materials:
-
7-Bromo-3-methyl-1-benzothiophene
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve 7-Bromo-3-methyl-1-benzothiophene (1.0 mmol, 1.0 eq.) in a mixture of THF (10 mL) and triethylamine (5 mL).
-
Reagent Addition: To the stirred solution, add the terminal alkyne (1.2 mmol, 1.2 eq.), copper(I) iodide (0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50-60 °C if the reaction is sluggish. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate (30 mL) and saturated aqueous sodium bicarbonate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the 7-alkynyl-3-methyl-1-benzothiophene.
Representative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 16 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 50 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 60 | 18 | 78-88 |
| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | RT | 24 | 82-92 |
Yields are based on literature for analogous substrates and are expected ranges.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
}
Simplified Sonogashira Catalytic Cycles
Troubleshooting and Optimization
Even with robust protocols, challenges can arise in cross-coupling reactions. Below is a guide to common issues and potential solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure thorough degassing. 3. Screen different bases (e.g., K₃PO₄, CsF for Suzuki) and solvents. 4. Gradually increase the reaction temperature. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of oxygen. 2. For Suzuki, degradation of the boronic acid. 3. For Sonogashira, Glaser coupling of the alkyne. | 1. Maintain a strict inert atmosphere. 2. Use a slight excess of the boronic acid or switch to a more stable boronate ester. 3. Ensure a copper-free environment if Glaser coupling is a major issue; use copper-free Sonogashira conditions. |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities. 2. Certain ligand/base combinations can promote this pathway. | 1. Use anhydrous solvents and reagents. 2. Screen different ligands and bases. |
Conclusion
The palladium-catalyzed cross-coupling of 7-Bromo-3-methyl-1-benzothiophene is a powerful and versatile strategy for the synthesis of a diverse array of functionalized derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient access to C-C and C-N coupled products, which are of significant interest in drug discovery and materials science. A thorough understanding of the reaction mechanisms and the roles of the various components is crucial for successful implementation and optimization. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the rich chemistry of the benzothiophene scaffold.
References
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Miura, M., & Nomura, M. (2002). Direct arylation via C–H bond cleavage. Topics in Current Chemistry, 219, 211-241. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(55), 44233-44241. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Yoshikai, N., & Nakamura, E. (2012). Mechanisms of Cross-Coupling Reactions: An Overview. In Cross-Coupling Reactions (pp. 1-22). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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The Nobel Prize in Chemistry 2010. (n.d.). NobelPrize.org. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki–Miyaura Reaction. In Boronic Acids (pp. 1-33). Springer, Berlin, Heidelberg. [Link]
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Wikipedia contributors. (2024, November 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 19:45, January 12, 2026, from [Link]
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Wikipedia contributors. (2024, November 22). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved 19:46, January 12, 2026, from [Link]
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Wikipedia contributors. (2024, November 22). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved 19:46, January 12, 2026, from [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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Shen, W. (2003). The Sonogashira Reaction. In Palladium in Organic Synthesis (pp. 45-56). Pergamon. [Link]
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Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(18), 3182-3203. [Link]
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de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]
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Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]
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Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
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Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-katalysierte Kreuzkupplungsreaktionen in der Totalsynthese. Angewandte Chemie, 117(29), 4564-4601. [Link]
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Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
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Application Notes and Protocols for the Functionalization of the 7-Position of the Benzothiophene Ring
Introduction
The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The targeted functionalization of the benzothiophene ring is crucial for the modulation of its physicochemical properties and biological activity. Among the various positions on this bicyclic system, the 7-position on the benzene ring offers a key vector for structural diversification. However, the regioselective introduction of substituents at this position presents unique challenges due to the inherent reactivity of the thiophene ring, particularly the more acidic C2 position.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the primary strategies and detailed protocols for the functionalization of the 7-position of the benzothiophene ring. This guide emphasizes the causality behind experimental choices, providing not just procedural steps but also the underlying chemical principles to empower researchers in their synthetic endeavors. The protocols described herein are designed to be self-validating systems, grounded in authoritative literature.
Strategic Approaches to C7-Functionalization
The regioselective functionalization of the C7 position of benzothiophene can be broadly categorized into three main strategies, each with its own set of advantages and considerations.
-
Directed ortho-Metalation (DoM): A powerful strategy that utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent.[4][5]
-
Halogenation and Subsequent Cross-Coupling: This classic two-step approach involves the initial introduction of a halogen atom at the C7 position, which then serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.
-
Transition-Metal-Catalyzed C-H Functionalization: A modern and increasingly popular approach that enables the direct conversion of a C-H bond into a new C-C or C-X bond, often with high regioselectivity dictated by a directing group.[6]
The choice of strategy will depend on the desired substituent, the availability of starting materials, and the functional group tolerance of the substrate.
Strategy 1: Directed ortho-Metalation (DoM) via C2-Silyl Protection
Expertise & Experience: Direct lithiation of unsubstituted benzothiophene preferentially occurs at the C2 position due to its higher acidity. To achieve selective deprotonation at the C7 position, a blocking group at C2 is necessary. The triisopropylsilyl (TIPS) group is an effective and readily removable protecting group for this purpose.[7] The bulky TIPS group sterically hinders approach to the C2 position and, upon its installation, the kinetically favored deprotonation occurs at the C7 position, facilitated by the coordinating effect of the sulfur atom.[7]
Workflow for C7-Functionalization via DoM
Caption: Workflow for C7-functionalization via Directed ortho-Metalation.
Detailed Protocol: Synthesis of 7-Formylbenzothiophene
Part 1: Synthesis of 2-(Triisopropylsilyl)benzothiophene
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) and benzothiophene (1.0 g, 7.45 mmol).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.6 M in hexanes, 5.1 mL, 8.2 mmol) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.7 g, 8.94 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (20 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes) to afford 2-(triisopropylsilyl)benzothiophene as a colorless oil.
Part 2 & 3: C7-Lithiation and Formylation
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add 2-(triisopropylsilyl)benzothiophene (1.0 g, 3.44 mmol) and anhydrous THF (15 mL). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.6 mL, 4.13 mmol).
-
Cooling: Cool the solution to -78 °C.
-
Directed Lithiation: Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.95 mL, 4.13 mmol) dropwise. Stir the resulting orange solution at -78 °C for 2 hours.
-
Electrophilic Quench: Add N,N-dimethylformamide (DMF, 0.4 mL, 5.16 mmol), freshly distilled, dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.
-
Work-up: Quench the reaction with 1 M HCl (10 mL). Extract with ethyl acetate (3 x 15 mL).
-
Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 7-formyl-2-(triisopropylsilyl)benzothiophene can be used in the next step without further purification or purified by column chromatography (silica gel, gradient of ethyl acetate in hexanes).
Part 4: Deprotection
-
Reaction Setup: Dissolve the crude 7-formyl-2-(triisopropylsilyl)benzothiophene in THF (10 mL).
-
Deprotection: Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 4.13 mL, 4.13 mmol). Stir at room temperature for 2 hours.
-
Work-up: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield 7-formylbenzothiophene.
Strategy 2: C7-Halogenation and Palladium-Catalyzed Cross-Coupling
Expertise & Experience: This strategy provides access to a wide array of C7-functionalized benzothiophenes due to the versatility of palladium-catalyzed cross-coupling reactions. The primary challenge lies in the selective synthesis of the 7-halobenzothiophene precursor. As direct electrophilic halogenation of benzothiophene often leads to mixtures of isomers, a more controlled approach is required. The lithiation of 2-TIPS-benzothiophene at the C7 position, as described above, followed by quenching with a halogen source, is a reliable method for preparing 7-bromo- or 7-iodobenzothiophene.
Workflow for C7-Functionalization via Cross-Coupling
Caption: C7-Functionalization via Halogenation and Cross-Coupling.
Detailed Protocols
Protocol 2.1: Synthesis of 7-Bromobenzothiophene
-
C7-Lithiation: Follow the procedure for the C7-lithiation of 2-(triisopropylsilyl)benzothiophene as described in Strategy 1, Part 2 (steps 1-3).
-
Bromination: At -78 °C, add 1,2-dibromoethane (0.77 g, 4.13 mmol) dropwise to the solution of 7-lithio-2-(triisopropylsilyl)benzothiophene. Stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Work-up and Deprotection: Follow the work-up and deprotection procedures as described in Strategy 1, Part 3 and 4, to obtain 7-bromobenzothiophene.
Protocol 2.2: Suzuki-Miyaura Coupling of 7-Bromobenzothiophene
-
Reaction Setup: To a flame-dried Schlenk flask, add 7-bromobenzothiophene (100 mg, 0.47 mmol), the desired arylboronic acid (0.56 mmol, 1.2 eq.), and potassium carbonate (130 mg, 0.94 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 8 mol%). Add this mixture to the main reaction flask.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Reaction: Seal the flask and heat the mixture at 90-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 12 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 75-85 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 7-Bromobenzothiophene.
Protocol 2.3: Sonogashira Coupling of 7-Iodobenzothiophene
Note: 7-Iodobenzothiophene can be prepared similarly to 7-bromobenzothiophene by quenching the lithiated intermediate with iodine.
-
Reaction Setup: In a Schlenk flask, dissolve 7-iodobenzothiophene (100 mg, 0.38 mmol), the terminal alkyne (0.46 mmol, 1.2 eq.), Pd(PPh₃)₂Cl₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%) in triethylamine (5 mL).
-
Reaction: Degas the mixture and stir under an argon atmosphere at room temperature or gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.
Protocol 2.4: Buchwald-Hartwig Amination of 7-Bromobenzothiophene
-
Reaction Setup: To a Schlenk tube, add 7-bromobenzothiophene (100 mg, 0.47 mmol), the amine (0.56 mmol, 1.2 eq.), sodium tert-butoxide (68 mg, 0.71 mmol, 1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat in an oil bath at 80-110 °C for 12-24 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Strategy 3: Transition-Metal-Catalyzed C-H Functionalization
Expertise & Experience: This cutting-edge strategy offers an atom-economical approach to C7 functionalization by avoiding the pre-installation of a halogen. The regioselectivity is achieved through the use of a directing group, which coordinates to the metal catalyst and positions it in proximity to the target C-H bond. While this approach is well-established for indoles, its application to benzothiophenes is an active area of research.[8][9][10] The following protocol is based on the successful C7-functionalization of N-pivaloylindoles and serves as a strong starting point for the development of analogous methods for benzothiophenes. The pivaloyl group is a suitable directing group due to its steric bulk and coordinating carbonyl moiety.
Proposed Mechanism: Rhodium-Catalyzed C7-Alkenylation
Caption: Proposed mechanism for Rh-catalyzed C7-alkenylation.
Exemplary Protocol: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylbenzothiophene (Proposed)
Note: This protocol is an adaptation from indole chemistry and may require optimization for benzothiophene substrates.
Part 1: Synthesis of N-Pivaloylbenzothiophene
The direct N-acylation of benzothiophene is not feasible. This strategy would require the synthesis of a benzothiophene derivative with a nitrogen atom at the 1-position, such as an azabenzothiophene or a pre-functionalized indole that is then converted to a benzothiophene. As this falls outside the direct functionalization of the benzothiophene core, a detailed protocol is not provided here. However, should a suitable N-pivaloyl-azabenzothiophene be available, the following C-H activation protocol could be attempted.
Part 2: C7-Alkenylation
-
Reaction Setup: To a sealed tube, add N-pivaloyl-azabenzothiophene (0.2 mmol), the alkene (e.g., methyl acrylate, 0.4 mmol, 2.0 eq.), [Cp*RhCl₂]₂ (4 mol%), and AgSbF₆ (16 mol%).
-
Solvent: Add a suitable solvent such as 1,2-dichloroethane (DCE) or tert-amyl alcohol (1.0 mL).
-
Reaction: Heat the mixture at 100-120 °C for 24 hours.
-
Work-up: Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to isolate the C7-alkenylated product.
Summary and Outlook
The functionalization of the 7-position of the benzothiophene ring is a challenging yet rewarding endeavor for the synthesis of novel compounds with potential applications in medicine and materials science. This guide has outlined three primary strategies: Directed ortho-Metalation, Halogenation and Cross-Coupling, and Transition-Metal-Catalyzed C-H Functionalization.
| Strategy | Advantages | Disadvantages | Key Considerations |
| Directed ortho-Metalation | High regioselectivity, direct C-H to C-C/C-X bond formation. | Requires stoichiometric strong base, cryogenic temperatures, and a protecting group. | Choice of protecting group is critical. Substrate must be stable to strongly basic conditions. |
| Halogenation & Cross-Coupling | Versatile, a wide range of commercially available coupling partners. | Multi-step process, requires selective synthesis of the halo-benzothiophene. | Optimization of cross-coupling conditions (catalyst, ligand, base, solvent) is often necessary. |
| C-H Functionalization | Atom- and step-economical, avoids pre-functionalization. | May require a directing group, methodology for benzothiophenes is less developed than for other heterocycles. | Catalyst and directing group selection are key to achieving high regioselectivity and yield. |
Table 2: Comparison of C7-Functionalization Strategies.
The choice of the most suitable method will be dictated by the specific synthetic target and the available resources. The DoM approach using a C2-silyl protecting group offers a reliable and well-documented route. The halogenation/cross-coupling pathway provides immense versatility once the key 7-halobenzothiophene intermediate is secured. Finally, directed C-H functionalization represents the future of this field, promising more efficient and sustainable synthetic routes. It is our hope that the detailed protocols and strategic insights provided in this document will serve as a valuable resource for the scientific community.
References
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ChemBK. (2024). 7-Bromo-Benzo[B]Thiophene. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of functionalized benzothiophene scaffolds through Newman‐Kwart reaction. Retrieved from [Link]
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ResearchGate. (2025). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. Retrieved from [Link]
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Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]
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Scribd. (n.d.). Regioselective Benzo[b]thiophene Synthesis. Retrieved from [Link]
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KTU ePubl. (2024). Functionalization and properties investigations of benzothiophene derivatives. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies in sulfur heterocycles. Part 16. Use of 7-hydroxy-1-benzothiophene in the synthesis of substituted benzothiophene derivatives and tricyclic compounds incorporating a fused thiophene ring. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). 7-Bromobenzothiophene, 95%. Retrieved from [Link]
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Organic Chemistry Frontiers. (n.d.). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Retrieved from [Link]
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Chem-Station. (2015). Directed Ortho Metalation. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. Retrieved from [Link]
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Wiley Online Library. (n.d.). Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Retrieved from [Link]
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PubMed. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Retrieved from [Link]
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Organic Letters. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes. Retrieved from [Link]
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RSC Publishing. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]
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Sci-Hub. (n.d.). A synthesis of 7‐substituted benzo[b]thiophene derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
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University of Connecticut. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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University of Muenster. (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Retrieved from [Link]
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Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Retrieved from [Link]
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MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]
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ACS Publications. (n.d.). Sequential Regioselective C–H Functionalization of Thiophenes. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 7-Bromobenzo[b]thiophene. Retrieved from [Link]
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Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
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RSC Publishing. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]
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Li, X. (n.d.). or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups. Retrieved from [Link]
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RSC Publishing. (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Retrieved from [Link]
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Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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ResearchGate. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Hydroxy7 H -benzo[ c ]fluoren-7-ones. Retrieved from [Link]
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R Discovery. (n.d.). A synthesis of 7‐substituted benzo[b]thiophene derivatives. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of 7β-hydroxy-epiandrosterone. Retrieved from [Link]
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ResearchGate. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
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PubMed. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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PubMed. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Retrieved from [Link]
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PubMed Central. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
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Application Note & Detailed Protocol: Synthesis of Bioactive Benzothiophene Derivatives via Suzuki-Miyaura Cross-Coupling of 7-Bromo-3-methyl-1-benzothiophene
Abstract
The 1-benzothiophene scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds. Its unique structural and electronic properties make it a privileged core for designing molecules that interact with various biological targets. This document provides a detailed protocol for the synthesis of a potential bioactive molecule through the functionalization of 7-Bromo-3-methyl-1-benzothiophene. The core of this synthetic strategy is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the characterization of the resulting product. This guide is intended for researchers and scientists in drug discovery and development, offering a practical and scientifically grounded approach to the synthesis of novel benzothiophene derivatives.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The sulfur-containing heterocyclic ring system can engage in various non-covalent interactions with biological macromolecules, making it an attractive scaffold for drug design. The starting material, 7-Bromo-3-methyl-1-benzothiophene, serves as a versatile building block. The bromine atom at the 7-position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's conformation and metabolic stability.
This application note will focus on a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl derivative, a common structural motif in kinase inhibitors and other targeted therapies.
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide (in our case, 7-Bromo-3-methyl-1-benzothiophene). The reaction is typically catalyzed by a palladium(0) complex and requires a base.
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-Bromo-3-methyl-1-benzothiophene, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Application Notes and Protocols for the Derivatization of 7-Bromo-3-methyl-1-benzothiophene in Drug Discovery
Abstract
The 1-benzothiophene scaffold is a privileged heterocyclic motif integral to the structure of numerous pharmacologically active agents. This technical guide focuses on the strategic derivatization of 7-Bromo-3-methyl-1-benzothiophene, a key building block for the synthesis of novel drug candidates, particularly Selective Estrogen Receptor Modulators (SERMs). We provide a comprehensive overview of palladium-catalyzed cross-coupling reactions, with a detailed protocol for the Suzuki-Miyaura coupling, to facilitate the synthesis of diverse 7-aryl-3-methyl-1-benzothiophene derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this versatile scaffold for therapeutic innovation.
Introduction: The Significance of the 1-Benzothiophene Core
The 1-benzothiophene ring system is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of bioactive compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A particularly noteworthy application of the benzothiophene scaffold is in the development of Selective Estrogen Receptor Modulators (SERMs).[1][3] SERMs are a critical class of drugs that exhibit tissue-selective estrogen receptor agonism or antagonism, offering therapeutic benefits in conditions like osteoporosis and breast cancer while minimizing undesirable side effects.[3][4]
Prominent SERMs such as Raloxifene and Arzoxifene feature a substituted benzothiophene core, highlighting the importance of this scaffold in achieving the desired pharmacological profile.[1][5][6] The 7-Bromo-3-methyl-1-benzothiophene synthon, in particular, offers a strategic platform for generating novel SERM candidates and other potential therapeutics. The bromine atom at the 7-position serves as a versatile handle for introducing molecular diversity through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Strategic Derivatization at the C7-Position
The bromine atom at the 7-position of the 1-benzothiophene ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups and molecular fragments. Key derivatization strategies include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Sonogashira Coupling: For the introduction of alkynyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
This application note will provide a detailed protocol for the Suzuki-Miyaura coupling, a widely utilized and robust method for creating biaryl structures.[7][8]
Detailed Application Protocol: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Bromo-3-methyl-1-benzothiophene with an arylboronic acid to generate 7-aryl-3-methyl-1-benzothiophene derivatives.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for a successful Suzuki-Miyaura coupling. The palladium catalyst, typically in its Pd(0) active form, is essential for the catalytic cycle. A phosphine ligand is often employed to stabilize the palladium catalyst and modulate its reactivity. The base is required to activate the boronic acid for transmetalation to the palladium center. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of 7-Bromo-3-methyl-1-benzothiophene.
Sources
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- 5. Sci-Hub. Structure–Activity Relationships for a Family of Benzothiophene Selective Estrogen Receptor Modulators Including Raloxifene and Arzoxifene / ChemMedChem, 2007 [sci-hub.se]
- 6. Structural modulation of oxidative metabolism in design of improved benzothiophene selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 7-Bromo-3-methyl-1-benzothiophene
Welcome to the technical support center for the synthesis of 7-Bromo-3-methyl-1-benzothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic procedure. Our goal is to equip you with the necessary insights to optimize your reaction conditions and achieve high-yield, high-purity results.
I. Overview of the Synthesis Pathway
The primary route for the synthesis of 7-Bromo-3-methyl-1-benzothiophene involves a two-step process:
-
Synthesis of 3-methyl-1-benzothiophene: This precursor is typically synthesized via the cyclization of a substituted thiophenol derivative.
-
Electrophilic Bromination: The subsequent bromination of 3-methyl-1-benzothiophene at the 7-position.
This guide will address potential issues in both stages of this synthesis.
II. Troubleshooting Guide & FAQs
A. Issues Related to the Synthesis of the 3-methyl-1-benzothiophene Precursor
Question 1: I am observing a low yield during the cyclization reaction to form 3-methyl-1-benzothiophene. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of the benzothiophene core can often be attributed to several factors. Let's break down the common culprits and their solutions.
-
Purity of Starting Materials: The purity of your starting thiophenol and the cyclizing agent is paramount. Impurities can lead to unwanted side reactions, consuming your reactants and complicating purification.
-
Recommendation: Ensure your starting materials are of high purity. If necessary, purify them by distillation or recrystallization before use.
-
-
Reaction Conditions: The temperature and reaction time are critical parameters.
-
Recommendation: A systematic optimization of the reaction temperature and time is advisable. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. Over-running the reaction can lead to decomposition of the desired product.
-
-
Choice of Cyclizing Agent and Catalyst: The efficiency of the cyclization is highly dependent on the chosen reagents. For instance, polyphosphoric acid (PPA) is a common cyclizing agent for this type of reaction.[1]
-
Recommendation: If using PPA, ensure it is fresh and viscous. The temperature for PPA-mediated cyclization is typically high (around 120°C), but this should be optimized for your specific substrate.[1] Alternative methods, such as palladium-catalyzed reactions, can also be explored for benzothiophene synthesis.
-
Experimental Workflow for Troubleshooting Low Yields
Caption: A systematic workflow for troubleshooting low yields in chemical synthesis.
B. Issues Related to the Bromination Step
Question 2: I am struggling with the regioselectivity of the bromination. How can I selectively brominate at the 7-position?
Answer: Achieving high regioselectivity in the bromination of 3-methyl-1-benzothiophene is a common challenge. The electronic nature of the benzothiophene ring system directs electrophilic substitution to certain positions. While the 3-position is generally favored for electrophilic attack on the benzothiophene core, the presence of the methyl group at this position can influence the outcome.[2]
-
Choice of Brominating Agent: The choice of brominating agent is critical for controlling regioselectivity.
-
Solvent and Temperature Effects: The solvent and reaction temperature can significantly impact the regioselectivity.
Table 1: Comparison of Brominating Agents
| Brominating Agent | Common Solvents | Typical Temperature | Selectivity |
| Bromine (Br₂) | Chloroform | Room Temperature | Can be less selective, risk of over-bromination |
| N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | 0°C to Room Temperature | Generally more selective for specific positions |
Question 3: I am observing the formation of multiple brominated products. How can I minimize the formation of these impurities?
Answer: The formation of multiple brominated isomers is a strong indication of a lack of selectivity in your reaction.
-
Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent to your substrate is a key factor.
-
Recommendation: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the brominating agent. A large excess will significantly increase the likelihood of di- and tri-brominated products.
-
-
Reaction Monitoring: Careful monitoring of the reaction is essential to prevent over-bromination.
-
Recommendation: Monitor the reaction progress closely using TLC or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
-
C. Purification Challenges
Question 4: I am having difficulty purifying the final product, 7-Bromo-3-methyl-1-benzothiophene, from the reaction mixture. What are the best practices for purification?
Answer: Effective purification is crucial for obtaining a high-purity product. The two most common methods are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating isomers and other impurities.
-
Recommendation:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase: A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, is typically effective. Start with a low polarity and gradually increase it.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel before loading it onto the column.[5]
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify and combine the pure fractions containing the desired product.[5]
-
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.
-
Recommendation: The choice of solvent is critical. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Experiment with different solvents (e.g., ethanol, methanol, or mixed solvent systems) to find the optimal conditions.
-
Experimental Protocol: Column Chromatography Purification
Sources
Technical Support Center: Purification of 7-Bromo-3-methyl-1-benzothiophene
A Message from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 7-Bromo-3-methyl-1-benzothiophene. As a crucial intermediate in pharmaceutical and materials science research, achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of your final data. My goal in developing this resource is to provide you not just with protocols, but with the underlying logic and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively. This guide is structured as a series of questions you might encounter in your own lab, providing direct, actionable solutions.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of 7-Bromo-3-methyl-1-benzothiophene.
Q1: My final yield is unexpectedly low after performing column chromatography. What are the likely causes and how can I improve it?
A low yield post-chromatography is a frequent issue that can often be traced back to several key factors. Let's break down the causality and the corrective actions.
Causality & Solution:
-
Improper Solvent System (Eluent): If your eluent is too polar, your product may travel with the solvent front, co-eluting with highly polar impurities or eluting too broadly, making collection difficult. Conversely, if the eluent is not polar enough, the product may not move off the column at all or may elute very slowly, leading to band broadening and loss of material.
-
Action: Before committing your entire batch to the column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC).[1][2] The ideal eluent should afford your product a Retention Factor (Rf) of 0.25-0.35 . This provides the best balance for achieving good separation from impurities.
-
-
Irreversible Adsorption: Benzothiophenes can sometimes interact strongly with the acidic sites on standard silica gel, leading to irreversible adsorption and material loss on the column.
-
Action: Consider deactivating your silica gel. You can do this by preparing a slurry of silica in your chosen eluent system and adding ~1% triethylamine (or another volatile base) to neutralize the acidic sites. This is particularly effective if you suspect your compound is sensitive to acid.
-
-
Co-elution with a UV-inactive Impurity: You may be losing product by discarding fractions that appear "clean" on a TLC plate under UV light but actually contain your compound mixed with a non-UV-active impurity.
-
Action: After developing your TLC plate, stain it with a more general visualizing agent, like potassium permanganate or p-anisaldehyde stain, to reveal impurities that don't appear under a UV lamp.[3]
-
-
Product Volatility: While not extremely volatile, some product can be lost during solvent removal if rotary evaporation is performed at too high a temperature or for an extended period.
-
Action: Remove the solvent under reduced pressure at a moderate temperature (e.g., 30-40°C) and be careful not to leave the flask on the evaporator for longer than necessary once the product appears dry.
-
Q2: I'm struggling with recrystallization. My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the solute comes out of the cooling solution as a liquid rather than a solid crystal lattice. This happens when the solution becomes supersaturated at a temperature that is above the melting point of your impure compound.
Causality & Solution:
-
Solution Cooled Too Rapidly: Fast cooling is the most common cause. It doesn't give the molecules enough time to orient themselves into an ordered crystal lattice.[4]
-
Action: Slow down the cooling process. After heating to dissolve, allow the flask to cool slowly to room temperature on the benchtop, insulated with a cork ring. Do not place it directly into an ice bath. Once at room temperature, then you can induce further crystallization by cooling in an ice bath.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures, or it may be too poor, requiring a very high temperature for dissolution that is close to or above the compound's melting point.
-
Action: Consult a solvent polarity chart and choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. For benzothiophene derivatives, alcohols like ethanol or isopropanol, or a mixed solvent system like hexane/ethyl acetate, are often good starting points.[5]
-
-
High Impurity Load: A significant amount of impurities can depress the melting point of your compound, making it more likely to oil out.[4]
-
Action: If the crude material is very impure, perform a "pre-purification" step. This could be a simple filtration through a short plug of silica gel to remove baseline impurities before attempting recrystallization.
-
Quick Troubleshooting Table for "Oiling Out"
| Symptom | Probable Cause | Recommended Action |
|---|---|---|
| Oil forms immediately upon removal from heat. | Solution is too concentrated; cooling is too rapid. | Add a small amount (1-2 mL) of additional hot solvent, reheat to dissolve, and allow to cool slowly.[4] |
| Oil forms after some cooling has occurred. | Cooling is still too fast, or impurities are depressing the melting point. | Reheat to dissolve the oil. Allow to cool much more slowly. If it persists, try a different recrystallization solvent. |
| A solid precipitate crashes out, not fine crystals. | Solution is supersaturated and crystallizing too quickly. | This also defeats the purpose of purification.[4] Add more solvent, reheat, and cool slowly. |
Section 2: Frequently Asked Questions (FAQs)
This section covers broader, foundational questions regarding the purification strategy for 7-Bromo-3-methyl-1-benzothiophene.
Q1: What is the most effective purification strategy for crude 7-Bromo-3-methyl-1-benzothiophene right after synthesis?
The optimal strategy depends on the nature and quantity of the impurities. However, a robust, general-purpose workflow is a two-stage process: Flash Column Chromatography followed by Recrystallization.
-
Step 1: Flash Column Chromatography: This is the workhorse technique for removing the bulk of impurities, especially those with significantly different polarities from your product (e.g., unreacted starting materials, baseline impurities).[1][2][6] It is the most effective first pass to significantly increase the purity of your material.
-
Step 2: Recrystallization: After chromatography, your product may still contain minor, structurally similar impurities that co-eluted. Recrystallization is an excellent final polishing step. It selects for your desired compound based on its specific crystal lattice energy, effectively excluding molecules that do not fit, resulting in a very high purity final product.
Below is a decision workflow to guide your purification strategy.
Q2: How do I select the best solvent system for column chromatography of 7-Bromo-3-methyl-1-benzothiophene?
The key is a systematic approach using TLC. 7-Bromo-3-methyl-1-benzothiophene is a relatively non-polar molecule. Therefore, your eluent will likely be a mixture of a non-polar solvent and a slightly more polar one.
Step-by-Step Protocol for Eluent Selection:
-
Gather Solvents: Prepare small beakers of a non-polar solvent (Hexane or Cyclohexane) and several moderately polar solvents (Ethyl Acetate, Dichloromethane, Diethyl Ether).
-
Spot the TLC Plate: Dissolve a tiny amount of your crude material in a volatile solvent and spot it onto a silica gel TLC plate.
-
Test Single Solvents: First, run a TLC plate in pure hexane. Your compound should barely move off the baseline (Rf ≈ 0). Then, run a plate in pure ethyl acetate or dichloromethane. Your compound should move close to the solvent front (Rf ≈ 1). This confirms you have appropriate "weak" and "strong" solvents.
-
Test Solvent Mixtures: Begin testing mixtures. A good starting point for compounds like this is a high percentage of hexane with a small amount of ethyl acetate.
-
Iterate and Optimize: Adjust the ratio of the solvents until you achieve the target Rf of 0.25-0.35 for your product spot, with good separation from the nearest impurity spots.
Recommended Starting Solvent Systems
| System | Ratio (Hexane:Polar) | Typical Application |
|---|---|---|
| Hexane / Ethyl Acetate | 98:2 to 90:10 | A robust, general-purpose system.[7] |
| Hexane / Dichloromethane | 95:5 to 80:20 | Good for separating isomers or compounds of very similar polarity. |
| Cyclohexane / Ethyl Acetate | 98:2 to 90:10 | Can sometimes provide sharper bands than hexane.[8] |
Q3: What are the best practices for recrystallizing this compound to obtain high-purity crystals suitable for analysis?
Recrystallization is a powerful technique that, when done correctly, yields exceptionally pure material.[9]
Detailed Recrystallization Protocol:
-
Choose the Right Solvent: Using the principles from the troubleshooting section, find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but fully soluble near the solvent's boiling point. Alcohols (Methanol, Ethanol, Isopropanol) are often effective for benzothiophenes.[5]
-
Dissolve in Minimum Hot Solvent: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Adding excessive solvent is a common mistake that dramatically reduces yield.[4]
-
Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, catalyst residue) in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Cool Slowly: Cover the flask and allow it to cool undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.[4] Rushing this step will trap impurities.
-
Induce Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal of your compound.[4]
-
Cool in Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.
-
Isolate and Wash: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Dry Thoroughly: Dry the crystals under vacuum to remove all residual solvent. The purity of the final product should be confirmed analytically.
Q4: How can I definitively confirm the purity of my final product?
A single method is rarely sufficient. A combination of analytical techniques should be used to provide orthogonal confirmation of purity.[3]
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for confirming the structure and assessing the purity of your compound. The spectrum should show clean signals corresponding to your product, and integration should match the expected proton ratios. The absence of signals from starting materials or known byproducts is a strong indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides both a retention time (from GC) and a mass spectrum (from MS). A pure sample will show a single, sharp peak in the chromatogram, and the mass spectrum will match the molecular weight of 7-Bromo-3-methyl-1-benzothiophene.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC is an excellent method for quantifying purity.[10] A pure sample will ideally show a single peak. The area under this peak relative to the total area of all peaks can be used to calculate a percentage purity.
Below is a diagram illustrating the logic for confirming the purity of your final sample.
References
- H. J. Kallur, et al. (2024). Synthesis and screening of new benzothiophene derivatives. Vertex AI Search.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- Simson Pharma. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- University of Rochester, Department of Chemistry. How To: Purify by Crystallization.
- Isolation and Purification of Organic Compounds Extraction (Expt #2).
- BenchChem. (2025). Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene.
- BenchChem. (2025). Head-to-head comparison of different synthetic routes to 3-bromo-7-chloro-1-benzothiophene.
- BenchChem. (2025). Navigating the Synthesis and Potential of 3-bromo-7-chloro-1-benzothiophene: A Technical Guide.
- Google Patents. (n.d.). Purification method of benzothiophene.
- G. G. T. Balam-Villarreal, et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. American Chemical Society.
- S. G. R. Avvari, et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences.
-
M. A. Ali, et al. (2021). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[3]benzo-thieno[3,2-b][3]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. MDPI. Available at:
- A. F. M. M. Rahman, et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties | MDPI [mdpi.com]
- 9. How To [chem.rochester.edu]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Substituted Bromobenzothiophenes
An in-depth technical guide created by a Senior Application Scientist.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted bromobenzothiophene scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting guides, and offer optimized protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
This section covers foundational questions that are crucial for understanding the nuances of Suzuki couplings with heterocyclic partners like benzothiophene.
Q1: My bromobenzothiophene has multiple halogen substituents (e.g., 3-bromo-7-chloro-1-benzothiophene). How do I ensure the reaction is selective for the C-Br bond?
A: This is a common and advantageous scenario. The selectivity arises from the inherent reactivity differences of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general reactivity order is I > Br > OTf > Cl.[1] Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond, allowing for a predictable, site-selective coupling at the bromine-substituted position under appropriate conditions.[1]
To exploit this difference, you would typically use milder reaction conditions (lower temperature, carefully selected catalyst) that are sufficient to activate the C-Br bond but not the more robust C-Cl bond. This leaves the chloro group untouched and available for subsequent, potentially different, downstream transformations.[1]
Q2: What is protodeboronation and why is it a major issue with benzothiophene boronic acids/esters?
A: Protodeboronation (or protodeborylation) is a critical side reaction where the C–B bond of the organoboron reagent is cleaved and replaced by a C–H bond from a proton source in the reaction mixture (e.g., water).[2][3] This non-productively consumes your nucleophilic partner, leading to reduced yields of the desired coupled product and formation of a simple (deboronated) benzothiophene byproduct.[2]
Heteroaromatic boronic acids, including those derived from benzothiophene, are particularly susceptible to this decomposition pathway. The propensity for this side reaction is influenced by factors like the base, temperature, and solvent system.[2][3]
Q3: I see significant amounts of a biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?
A: This side reaction is known as homocoupling. It is the coupling of two molecules of your boronic acid reagent to form a symmetrical biaryl compound. The primary cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[4] Oxygen can participate in oxidative processes that lead to this undesired outcome, reducing the amount of boronic acid available for the main cross-coupling reaction and complicating purification.
The most effective solution is to ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through them) and maintaining a positive pressure of an inert atmosphere throughout the entire experiment.[4]
Q4: When should I choose a boronic ester (e.g., pinacol ester) over a free boronic acid?
A: The choice between a boronic acid and a boronic ester is often a balance between reactivity and stability.
-
Boronic Acids: Are generally more reactive but are often more prone to decomposition pathways like protodeboronation and trimerization into boroxines.[2][5]
-
Boronic Esters (Pinacol, MIDA, etc.): These are significantly more stable and robust.[1][5] They are less susceptible to premature degradation under reaction conditions.[2] This stability makes them ideal for challenging couplings, reactions with notoriously unstable heteroaryl partners, or when slow-release of the active boronic acid is desired.[5] While sometimes perceived as less reactive, modern catalyst systems often allow boronic esters to be used directly and efficiently in the catalytic cycle.[6] For benzothiophene substrates, starting with a more stable boronate ester can be an excellent strategy to minimize protodeboronation.[1]
Troubleshooting Guide: From Low Yield to No Reaction
This section provides a systematic approach to diagnosing and solving common experimental failures.
Issue 1: Low or No Conversion of Starting Material
You've run the reaction, and TLC or LC-MS analysis shows predominantly unreacted bromobenzothiophene.
Caption: Troubleshooting flowchart for low conversion.
-
Inactive Catalyst: The palladium(0) active species is sensitive to air and moisture. If your catalyst source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) is old or has been improperly stored, it may be partially or fully oxidized and inactive.[4]
-
Solution: Always use a fresh, reputable source of the palladium catalyst or precatalyst.[4] For challenging substrates, consider using modern, air-stable palladium precatalysts (e.g., those paired with Buchwald's biarylphosphine ligands like SPhos or XPhos, or N-Heterocyclic Carbene (NHC) ligands), which are designed for high activity and robustness.[2][7]
-
-
Insufficient Degassing: Oxygen is detrimental to the active Pd(0) catalyst and promotes homocoupling of the boronic acid.[4]
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[4][9] Its strength, solubility, and interaction with the solvent can dramatically affect the reaction rate.[4][10]
-
Solution: A screening of conditions is often necessary. Commonly effective bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][4] Solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are standard starting points.[11][12] The choice is not always intuitive and may require empirical testing.[10][13]
-
Issue 2: Significant Protodeboronation Byproduct Observed
Your starting material is consumed, but the primary product is the deboronated benzothiophene, not the coupled product.
| Possible Cause | Underlying Chemistry | Suggested Solution(s) | Citation(s) |
| Base is too strong/harsh | Strong bases (e.g., NaOH, KOH) and high pH (>10) are known to accelerate the rate of protodeboronation, especially in aqueous media. | Switch to milder inorganic bases like finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). In some cases, potassium fluoride (KF) can also suppress this side reaction. | [2] |
| High Reaction Temperature | Elevated temperatures increase the rate of all reactions, including the undesired protodeboronation. | Lower the reaction temperature. Operating at the lowest effective temperature (e.g., 60-80 °C) can significantly slow the rate of boronic acid decomposition. | [2] |
| Unstable Boronic Acid | The free boronic acid form is often the most susceptible to decomposition. Heteroaromatic boronic acids are notoriously unstable. | Replace the boronic acid with a more stable boronate ester, such as a pinacol or MIDA ester. These reagents are more robust and release the boronic acid slowly under the reaction conditions. | [2][5] |
| Inefficient Catalyst System | A slow catalyst gives the boronic acid more time to decompose before it can participate in the desired cross-coupling. | Employ a highly active catalyst system to accelerate the productive reaction. Modern palladium precatalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) can increase the rate of cross-coupling, minimizing the time available for decomposition. | [2][7] |
Experimental Protocols & Workflows
General Protocol for Suzuki Coupling of a Bromobenzothiophene
This protocol provides a robust starting point for the coupling of a generic bromobenzothiophene with an arylboronic acid or ester.
Caption: General experimental workflow for Suzuki coupling.
-
Reagent Preparation & Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a sealed tube or round-bottom flask with condenser), add the bromobenzothiophene (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and a finely ground base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1][2]
-
Seal the vessel with a septum and cycle between vacuum and an inert gas (argon or nitrogen) 3-5 times to remove oxygen.[4]
-
-
Catalyst & Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄ (2-5 mol%), or a more active system like XPhos G3 (1-2 mol%)).[2][11]
-
Using a syringe, add the previously degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene). The concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating mantle and stir vigorously. A typical starting temperature is 80–100 °C.[11]
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing via TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of the product.
-
-
Workup & Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water.[11]
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer one or two more times with the organic solvent.[11]
-
Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[11][14]
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.[11][14]
-
References
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene.
- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- Hassan, Z., et al. (2018). Palladium(0)
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- BenchChem. (2025). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Barber, T.A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Serna-Saldívar, M., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters.
- Lee, H., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- BenchChem. (2025). Troubleshooting low conversion rates in 3-Bromobenzo[b]thiophene-2-carbaldehyde reactions.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?.
- Wikipedia. (n.d.).
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Sherwood, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Sherwood, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- ResearchGate. (2020). Effect of solvent on the cross-coupling reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 7-Bromo-3-methyl-1-benzothiophene
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 7-Bromo-3-methyl-1-benzothiophene. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve reaction yield, product purity, and overall process efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 7-Bromo-3-methyl-1-benzothiophene?
A1: The most prevalent route involves a two-step process: first, the synthesis of the 3-methyl-1-benzothiophene core, followed by regioselective bromination. The initial cyclization is typically achieved via an acid-catalyzed reaction of a corresponding thioether, often using a strong acid like Polyphosphoric Acid (PPA). The subsequent bromination must be carefully controlled to favor substitution on the benzene ring (C7) rather than the thiophene ring or the methyl group.
Q2: Which brominating agent is preferred for this synthesis: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?
A2: For achieving high regioselectivity for the 7-position, N-Bromosuccinimide (NBS) is generally the superior reagent.[1][2][3] NBS provides a low, steady concentration of electrophilic bromine (Br+), which favors electrophilic aromatic substitution on the electron-rich benzoyl moiety.[4] Elemental bromine, being more reactive, increases the risk of over-bromination and the formation of undesired isomers.[5][6] Furthermore, NBS is a crystalline solid that is significantly easier and safer to handle than fuming liquid bromine.[4][7]
Q3: What are the critical safety precautions when working with Polyphosphoric Acid (PPA) at high temperatures?
A3: PPA is a viscous, corrosive, and hygroscopic reagent that requires careful handling.[8][9]
-
Temperature Control: PPA's viscosity decreases significantly at higher temperatures (≥60 °C), making it easier to stir.[8][9] However, reactions are often exothermic. Use a temperature-controlled heating mantle and monitor the internal temperature closely.
-
Moisture Sensitivity: Keep the reaction under an inert atmosphere (e.g., Nitrogen or Argon) as PPA readily absorbs moisture, which can affect its catalytic activity.
-
Workup Procedure: The quenching of PPA is highly exothermic. Always cool the reaction mixture to room temperature before slowly and carefully adding it to crushed ice or cold water with vigorous stirring. Never add water directly to hot PPA.[8]
Q4: Which analytical techniques are essential for monitoring this reaction and characterizing the final product?
A4: A combination of techniques is crucial:
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress in both the cyclization and bromination steps. It helps to visualize the consumption of starting material and the formation of the product and any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the presence and relative abundance of isomeric byproducts, especially in the bromination step where isomers can have very similar polarities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation of the final product. The coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are critical for confirming that bromination has occurred at the C7 position.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for separating isomers that are difficult to resolve by column chromatography.[10]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low yield after the PPA-catalyzed cyclization step to form 3-methyl-1-benzothiophene.
-
Possible Cause A: Inefficient Cyclization
-
Scientific Rationale: The intramolecular electrophilic substitution reaction requires a sufficiently strong acid catalyst to protonate the carbonyl (or equivalent) and facilitate ring closure. The viscosity of PPA can also lead to poor mixing and localized overheating if not stirred effectively.[8][9]
-
Suggested Solutions:
-
Verify PPA Quality: Use freshly opened or properly stored PPA. Old PPA may have absorbed atmospheric moisture, reducing its efficacy.
-
Optimize Temperature and Time: While a common recommendation is heating, the optimal temperature can vary. Consider running small-scale trials between 80-120 °C. Monitor the reaction by TLC to determine the point of maximum conversion without significant decomposition (charring).
-
Improve Stirring: Use a robust overhead mechanical stirrer, especially for larger scale reactions, to ensure the mixture is homogeneous. Poor stirring is a common cause of failure in viscous PPA mixtures.[11]
-
Consider an Additive: Adding an inert, high-boiling co-solvent like xylene can sometimes improve stirrability and heat transfer.[8]
-
-
-
Possible Cause B: Reaction Mixture Darkens or Chars
-
Scientific Rationale: Excessive heat can cause decomposition of the starting material or product, leading to polymerization and charring. This is a common issue in strong acid-catalyzed reactions.
-
Suggested Solutions:
-
Reduce Temperature: Immediately lower the reaction temperature. Charring is often irreversible, but reducing the heat can salvage the remaining material.
-
Ensure Even Heating: Use a sand or oil bath for more uniform heat distribution compared to a heating mantle.
-
Stepwise Addition: For highly reactive substrates, consider adding the starting material portion-wise to the hot PPA to better control the initial exotherm.
-
-
Problem 2: Poor regioselectivity during bromination, with multiple bromo-isomers observed on GC-MS.
-
Possible Cause A: Overly Reactive Brominating Conditions
-
Scientific Rationale: The benzothiophene system has multiple sites susceptible to electrophilic attack. The desired C7 position on the benzene ring is activated, but other positions (e.g., C4, C5, C6) are also potential targets. Highly reactive conditions can overcome the subtle electronic differences, leading to a mixture of products.[12][13]
-
Suggested Solutions:
-
Switch to NBS: If using Br₂, switch to N-Bromosuccinimide (NBS). Its milder nature significantly enhances selectivity for the desired isomer.[2][14]
-
Control Temperature: Run the bromination at or below room temperature. Lowering the temperature (e.g., 0 °C) often increases the kinetic preference for the thermodynamically favored product.[1]
-
Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents like acetonitrile or dichloromethane are often effective.[1] Acetic acid can also be used but may alter the reactivity profile.[14]
-
-
-
Possible Cause B: Radical Bromination on the Methyl Group
-
Scientific Rationale: If the reaction is initiated by light or radical initiators, bromination can occur at the benzylic position (the 3-methyl group) via a free-radical mechanism, yielding 3-(bromomethyl)-1-benzothiophene.[3][15]
-
Suggested Solutions:
-
Exclude Light: Perform the reaction in a flask wrapped with aluminum foil to prevent photo-initiation of radical pathways.
-
Avoid Radical Initiators: Ensure no radical initiators (like AIBN or benzoyl peroxide) are present, as these are used specifically to promote benzylic bromination.[3][15] The reaction should be performed in the absence of UV light.
-
-
| Table 1: Comparison of Bromination Conditions | ||||
| Reagent | Solvent | Temperature | Typical Outcome | Reference |
| Br₂ | Chloroform | Room Temp | Mixture of isomers, potential for over-bromination | [5] |
| NBS | Acetonitrile | 0 °C to 60 °C | Good to excellent regioselectivity for aromatic bromination | [1][2] |
| NBS / AIBN | CCl₄ / Heptane | Reflux (Light) | Selective for radical bromination on the 3-methyl group | [3][15] |
Problem 3: Difficulty in purifying the final product; isomers are inseparable by standard column chromatography.
-
Possible Cause: Similar Polarity of Isomers
-
Scientific Rationale: Regioisomers of bromo-3-methyl-1-benzothiophene often have very similar polarities, making them co-elute during standard silica gel chromatography.[10]
-
Suggested Solutions:
-
Optimize Chromatography:
-
Eluent System: Use a very non-polar eluent system, such as a hexane/dichloromethane or hexane/toluene gradient. Avoid polar solvents like ethyl acetate, which can reduce separation efficiency for non-polar compounds.
-
High-Performance Silica: Use a high-resolution silica gel (finer mesh size) for improved separation.
-
Dry Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This often results in better band separation.[16]
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to isolate the major, desired isomer. Experiment with a range of solvents, starting with alkanes (e.g., heptane, ethanol) or mixtures.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative reverse-phase HPLC may be necessary.
-
-
Experimental Workflows & Diagrams
Overall Synthesis Workflow
The diagram below outlines the general two-step synthesis pathway.
Caption: General workflow for the synthesis of 7-Bromo-3-methyl-1-benzothiophene.
Troubleshooting Decision Tree: Low Bromination Selectivity
Use this decision tree to diagnose and solve issues with isomer formation.
Caption: Decision tree for troubleshooting poor regioselectivity in the bromination step.
References
- PrepChem. (n.d.). Synthesis of (C) 3-Bromo-7-methylbenzo[b]thiophene.
- Reddit. (2020). Can Someone Explain the Difference between NBS, light and Br2, light.
- BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center.
- YouTube. (2020). 3: What's the difference between NBS and Br2?.
- American Chemical Society. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization.
- ACS Publications. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.
- National Institutes of Health. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration.
- ResearchGate. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-bromo-7-chloro-1-benzothiophene.
- MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- ResearchGate. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- YouTube. (2023). Electrophilic Aromatic Substitution- Bromination.
- ChemRxiv. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
-
ResearchGate. (2025). Reactivity of[5]Benzothieno[3,2-b][5]benzothiophene — Electrophilic and Metalation Reactions. Retrieved from researchgate.net
- Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
- ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis.
- Reddit. (2021). Polyphosphoric acid for Bischler-Napieralski type cyclization.
- Sciencemadness Discussion Board. (2011). Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer.
- ResearchGate. (2025). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- BenchChem. (2025). Removal of impurities from 3-bromo-7-chloro-1-benzothiophene.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. youtube.com [youtube.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion in reactions involving 7-Bromo-3-methyl-1-benzothiophene
Technical Support Center: 7-Bromo-3-methyl-1-benzothiophene
Welcome to the technical support guide for 7-Bromo-3-methyl-1-benzothiophene. This resource is designed for researchers, chemists, and process development professionals who utilize this versatile building block in synthetic applications. We understand that achieving high conversion rates in cross-coupling reactions can be challenging. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and optimize your experiments.
Troubleshooting Guide: Addressing Low Conversion
Low conversion is a frequent obstacle in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of heteroaryl halides like 7-Bromo-3-methyl-1-benzothiophene demand careful optimization.
Q1: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) with 7-Bromo-3-methyl-1-benzothiophene has stalled or is showing very low conversion. What is a systematic approach to troubleshooting this?
A1: A systematic approach is critical to identifying the root cause without wasting valuable materials. Before making drastic changes to a validated protocol, start by assessing the foundational parameters of your reaction setup. Often, the issue lies not with the core chemistry but with its execution.
We recommend following a logical diagnostic workflow. Begin by verifying the integrity of your reaction environment and reagents before moving to the optimization of catalytic parameters.
1. Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause rapid deactivation through oxidation.[1] Ensure your solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and that your reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2][3]
2. Reagent Quality:
-
Starting Material: Verify the purity of your 7-Bromo-3-methyl-1-benzothiophene. Impurities can act as catalyst poisons.
-
Coupling Partner: Boronic acids can degrade over time or undergo protodeboronation, especially at high temperatures.[1][4] Amines should be pure, and terminal alkynes should be free of peroxides. For Suzuki reactions, consider using the more stable pinacol ester or trifluoroborate salt if protodeboronation is suspected.[1][4]
-
Base and Solvents: Use anhydrous solvents. Ensure bases like K₂CO₃ or K₃PO₄ are finely powdered and have been dried prior to use, as their efficacy is crucial for activating the coupling partner.[1][2]
3. Catalyst System:
-
Palladium Source: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are pre-catalysts that must be reduced to the active Pd(0) species in situ. If you suspect poor activation, using a pre-formed, air-stable Pd(0) catalyst might improve consistency.[5]
-
Ligand Choice: The ligand is arguably the most critical variable. For a heteroaryl substrate, standard ligands like PPh₃ may be insufficient. More electron-rich and bulky phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition and reductive elimination steps.[4][6][7]
Q2: My Suzuki-Miyaura coupling is sluggish. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but the yield is below 40%. How can I improve it?
A2: This is a classic issue often encountered with heteroaryl bromides. While Pd(PPh₃)₄ is a workhorse, its performance can be suboptimal for less reactive or sterically hindered substrates.[1] The benzothiophene scaffold presents unique challenges. Here’s how to enhance your yield:
-
Upgrade Your Catalyst System: The choice of ligand is paramount. The interaction between the palladium center and the heteroaryl substrate is complex. Modern, electron-rich, and bulky biarylphosphine ligands are designed to accelerate the key steps of the catalytic cycle.
-
Rationale: These ligands promote faster oxidative addition and, crucially, the final reductive elimination step, which can be rate-limiting for heteroaryl substrates.[4] They also stabilize the Pd(0) species, preventing decomposition.
-
Recommendation: Switch from Pd(PPh₃)₄ to a more robust system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, RuPhos, or XPhos is often more effective for challenging couplings.[4][8]
-
-
Re-evaluate Your Base: The base's role is to activate the boronic acid, forming a more nucleophilic borate species that participates in transmetalation.[9] The strength and solubility of the base can dramatically affect the reaction rate.
-
Rationale: K₂CO₃ is a moderate base. A stronger base can accelerate the formation of the active borate.
-
Recommendation: Try a stronger base like K₃PO₄ or Cs₂CO₃.[1][2] Cesium carbonate, in particular, can be highly effective, sometimes due to solubility effects of the cesium borate intermediate.[10]
-
-
Solvent System: While dioxane/water is standard, the solubility of all components, especially the borate intermediate, is critical.
Table 1: Recommended Suzuki Coupling Conditions for Heteroaryl Halides
| Parameter | Standard Condition | Optimized Recommendation | Rationale |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pre-catalysts that form the active Pd(0) in situ with the ligand. |
| Ligand | PPh₃ (4-8 mol%) | SPhos or XPhos (2.2-4.4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[4] |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases more effectively generate the reactive borate species.[1][9] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) or 2-MeTHF/H₂O (10:1) | Optimizes solubility of reactants and intermediates.[2][10] |
| Temperature | 80-90 °C | 90-110 °C | Higher temperatures can overcome activation barriers, but monitor for decomposition.[2] |
Q3: I am attempting a Buchwald-Hartwig amination with 7-Bromo-3-methyl-1-benzothiophene and a primary amine, but I'm seeing significant amounts of starting material and some dehalogenated byproduct. What is causing this?
A3: Low conversion coupled with dehalogenation in a Buchwald-Hartwig reaction points toward issues in the catalytic cycle, specifically slow C-N bond formation (reductive elimination) competing with side reactions. The nitrogen atom of the amine or the sulfur of the benzothiophene ring can coordinate to the palladium center, potentially inhibiting the catalyst.[4][7]
-
Ligand Inefficiency: This is the most common culprit. The ligand must be sterically bulky enough to promote the reductive elimination of the C-N bond, which is often the rate-determining step.
-
Rationale: Insufficiently bulky ligands can lead to a stable palladium-amide complex that is reluctant to undergo reductive elimination. This stalled complex can then participate in side reactions like dehalogenation.
-
Recommendation: Employ bulky biarylphosphine ligands like XantPhos, Josiphos, or t-BuXPhos.[11][12] These have proven highly effective for coupling heteroaryl halides.[7]
-
-
Base Selection: The base deprotonates the amine, allowing it to coordinate to the palladium center. A base that is too weak will result in a slow reaction. A base that is too strong or has a coordinating cation can interfere with the catalyst.
-
Rationale: Strong, non-coordinating bases are preferred. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Recommendation: NaOt-Bu is a reliable first choice. If you are working with base-sensitive functional groups, a soluble organic base like DBU in combination with a ligand like XantPhos can be an effective, milder alternative.[11]
-
-
Solvent Choice: Polar aprotic solvents are typically used.
-
Recommendation: Toluene, dioxane, or THF are standard.[1] Ensure the solvent is anhydrous, as water can interfere with the strong bases used.
-
Q4: My Sonogashira coupling reaction is not proceeding cleanly, and I'm observing significant alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A4: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, driven by the oxidation of the copper(I) acetylide intermediate. It is almost always exacerbated by the presence of oxygen.[13]
-
Rigorous Degassing: This is non-negotiable for Sonogashira reactions. Oxygen facilitates the undesired homocoupling pathway.
-
Recommendation: Use freeze-pump-thaw cycles (at least three) for your solvent. Ensure the entire reaction is set up and run under a strictly inert atmosphere.[14]
-
-
Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) salt (e.g., CuI) as a co-catalyst, this is often the source of the homocoupling.[15]
-
Recommendation:
-
Reduce Copper Loading: Use the minimum effective amount of CuI (typically 1-5 mol%).
-
Go Copper-Free: Modern protocols often use palladium catalysts with specialized ligands that can facilitate the reaction without a copper co-catalyst, completely eliminating the Glaser coupling pathway.[5][16] This is a highly effective strategy for clean conversions.
-
-
-
Amine Base: The amine base (e.g., Et₃N, DIPEA) is not just a base but also acts as a solvent and a ligand in the reaction.
-
Recommendation: Ensure the amine is pure and freshly distilled if possible. It must be thoroughly degassed along with the main solvent.
-
Table 2: Optimizing Sonogashira Coupling for 7-Bromo-3-methyl-1-benzothiophene
| Parameter | Common Issue | Optimized Recommendation |
| Atmosphere | Oxygen contamination | Use rigorous freeze-pump-thaw degassing; maintain positive argon pressure. |
| Catalyst | Homocoupling due to Cu(I) | Try a copper-free protocol or reduce CuI loading to <2 mol%.[5] |
| Base/Solvent | Impure or wet amine | Use freshly distilled, degassed amine (e.g., Et₃N or DIPEA). |
| Temperature | Too high, causing decomposition | Many modern systems work at room temperature or with mild heating (40-60 °C).[5][14] |
Frequently Asked Questions (FAQs)
Q5: How does the reactivity of the C-Br bond at the 7-position of 3-methyl-1-benzothiophene compare to other positions?
A5: In thiophene and benzothiophene systems, the reactivity of a C-X bond in palladium-catalyzed cross-coupling is highly dependent on its position. Generally, positions alpha to the sulfur atom (C2 and C3) have different electronic properties than positions on the fused benzene ring. While specific comparative data for this exact isomer is sparse, we can extrapolate from general principles that the C-Br bond on the benzene ring portion (like C7) may be less reactive than a C-Br bond at the C2 or C3 position of the thiophene ring, which is more electron-deficient and facilitates oxidative addition.[17] This makes the choice of a highly active catalyst system particularly important.
Q6: Can I perform selective couplings if other halides are present on the molecule?
A6: Yes, this is a common synthetic strategy. The relative reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the trend: C-I > C-OTf > C-Br > C-Cl.[18] If your molecule also contained a C-Cl bond, you could selectively couple at the C-Br position by using a catalyst system and conditions that are not aggressive enough to activate the stronger C-Cl bond.[1][18] Careful control of temperature and catalyst choice is key.
Q7: What are the best practices for setting up a reaction to ensure an inert atmosphere?
A7:
-
Glassware: Flame-dry or oven-dry all glassware and stir bars to remove adsorbed water. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Reagents: Add solid reagents (starting material, base, catalyst, ligand) to the cooled flask under a positive flow of inert gas.
-
Solvents/Liquid Reagents: Use anhydrous, degassed solvents. Add them via a cannula or a gas-tight syringe through a rubber septum.
-
Degassing: After all components are added, perform a final degassing of the reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Maintenance: Maintain a positive pressure of inert gas throughout the reaction, often by connecting the flask to a gas manifold or a balloon filled with the inert gas.
Validated Experimental Protocols
The following are representative, detailed protocols that serve as a robust starting point for your experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for challenging heteroaryl bromides.[18][19]
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-3-methyl-1-benzothiophene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and finely powdered, anhydrous K₃PO₄ (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%). Add this solid mixture to the Schlenk flask.
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material (typically 12-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol utilizes a modern catalyst system for efficient C-N bond formation.[12][20]
-
Reaction Setup: In a glovebox or on a Schlenk line, add 7-Bromo-3-methyl-1-benzothiophene (1.0 mmol, 1.0 eq.), the palladium pre-catalyst (e.g., a G3 pre-catalyst like XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq.) to a dry reaction vial with a stir bar.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL). Then, add the amine coupling partner (1.2 mmol, 1.2 eq.) via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated aluminum heating block at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed (typically 4-18 hours).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate or dichloromethane to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
References
- Vertex AI Search. (n.d.).
-
PubMed. (n.d.). Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. Retrieved January 13, 2026, from [Link]
- BenchChem. (2025). Troubleshooting low conversion in 3-bromo-7-chloro-1-benzothiophene reactions. Retrieved January 13, 2026.
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44, 541-546. [Link]
- ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reactions of aryl/heteroaryl 1,2‐dihalides. Retrieved January 13, 2026.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved January 13, 2026.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved January 13, 2026.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions. Retrieved January 13, 2026.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved January 13, 2026, from [Link]
-
Wiley Online Library. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Retrieved January 13, 2026.
- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. Retrieved January 13, 2026.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-bromo-7-chloro-1-benzothiophene. Retrieved January 13, 2026.
- Chemical Synthesis Database. (2025). 5-bromo-3-methyl-1-benzothiophene. Retrieved January 13, 2026.
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved January 13, 2026, from [Link]
- ResearchGate. (2025). Recent Advances in Sonogashira Reactions. Retrieved January 13, 2026.
- MDPI. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved January 13, 2026.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 13, 2026.
-
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 13, 2026.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Retrieved January 13, 2026.
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 7-Bromo-3-(ethylsulfanylmethyl)-1-benzothiophene. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 7-Bromo-3-methyl-1-benzothiophen-4-ol. Retrieved January 13, 2026, from [Link]
- ACS Publications. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Retrieved January 13, 2026.
- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved January 13, 2026.
- Royal Society of Chemistry. (n.d.).
- James Cook University. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved January 13, 2026.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 13, 2026.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... Retrieved January 13, 2026.
- BenchChem. (2025). An In-depth Technical Guide to 3-(Bromomethyl)-7-chloro-1-benzothiophene. Retrieved January 13, 2026.
- Beilstein Journals. (n.d.). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Retrieved January 13, 2026.
- Royal Society of Chemistry. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Retrieved January 13, 2026.
- BenchChem. (2025). Navigating the Synthesis and Potential of 3-bromo-7-chloro-1-benzothiophene: A Technical Guide. Retrieved January 13, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-3-methyl-1-benzothiophene
Welcome to the technical support center for the purification of 7-Bromo-3-methyl-1-benzothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. The information herein is synthesized from established chemical principles and data from analogous compounds to offer practical and scientifically grounded guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 7-Bromo-3-methyl-1-benzothiophene?
A1: Based on the likely synthesis via electrophilic bromination of 3-methyl-1-benzothiophene, the primary impurities include:
-
Unreacted Starting Material: 3-methyl-1-benzothiophene.
-
Regioisomeric Monobromination Products: Bromination at other positions on the benzothiophene ring (e.g., 2-, 4-, 5-, or 6-bromo-3-methyl-1-benzothiophene). The formation of a mixture of isomers is common in the bromination of substituted benzothiophenes. For instance, the bromination of 7-methylbenzo[b]thiophene is known to yield the desired 3-bromo isomer along with approximately 10% of the 4-bromo isomer[1].
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-3-methyl-1-benzothiophenes.
-
Residual Brominating Reagent and Byproducts: Depending on the chosen brominating agent (e.g., N-Bromosuccinimide or bromine), residual reagents or their byproducts (like succinimide) may be present.
Q2: What are the recommended analytical techniques to assess the purity of 7-Bromo-3-methyl-1-benzothiophene?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomeric byproducts. The mass fragmentation patterns can help distinguish between different isomers.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from its impurities. Developing a suitable method may require screening different stationary and mobile phases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their characteristic peaks are resolved from the product's signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the key physicochemical properties of 7-Bromo-3-methyl-1-benzothiophene to consider during purification?
A3: Understanding the physicochemical properties is crucial for selecting and optimizing purification methods.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrS | [2] |
| Molecular Weight | 227.12 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 302.3 °C at 760 mmHg | [2] |
| Density | 1.561 g/cm³ | [2] |
Troubleshooting Guide
This section addresses common issues encountered during the purification of 7-Bromo-3-methyl-1-benzothiophene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Impurities in Column Chromatography | - Inappropriate solvent system (eluent).- Overloading of the column.- Poor column packing. | - Optimize Eluent System: Use a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio) to improve the separation of closely related isomers.- Reduce Sample Load: Load a smaller amount of the crude material onto the column.- Improve Packing Technique: Ensure the silica gel is packed uniformly to avoid channeling. |
| Product Oiling Out During Recrystallization | - The solvent is too nonpolar for the compound.- The solution is supersaturated.- The cooling rate is too fast. | - Solvent Screening: Test a range of solvents with varying polarities. A mixture of a good solvent and an anti-solvent can be effective.- Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Low Recovery After Purification | - Product loss during transfers.- Use of an excessive amount of solvent in recrystallization.- Incomplete elution from the chromatography column. | - Minimize Transfers: Reduce the number of transfer steps.- Use Minimal Solvent: In recrystallization, use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure Complete Elution: After collecting the main product fractions, flush the column with a more polar solvent to ensure all the product has been eluted. |
| Persistent Isomeric Impurity | - Isomers have very similar polarities. | - Fractional Distillation: If the boiling points of the isomers are sufficiently different, vacuum distillation may be an effective separation method.- Preparative HPLC: For high-purity requirements, preparative HPLC can provide excellent separation of isomers. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of 7-Bromo-3-methyl-1-benzothiophene using silica gel column chromatography.
Materials:
-
Crude 7-Bromo-3-methyl-1-benzothiophene
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running a TLC of the crude material in various ratios of hexane and ethyl acetate. An ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica gel to settle, and drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the predetermined hexane/ethyl acetate mixture.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 7-Bromo-3-methyl-1-benzothiophene.
-
Protocol 2: Purification by Recrystallization
As specific solubility data is limited, this protocol provides a general guideline for developing a recrystallization procedure.
Materials:
-
Crude 7-Bromo-3-methyl-1-benzothiophene
-
A selection of organic solvents for screening (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude material in several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature.
-
Gently heat the tubes of the insoluble samples to determine if the compound dissolves at an elevated temperature.
-
A suitable solvent will dissolve the compound when hot but not at room temperature.
-
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to obtain the purified product.
-
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of 7-Bromo-3-methyl-1-benzothiophene.
Caption: General workflow for the purification of 7-Bromo-3-methyl-1-benzothiophene.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting purification of 7-Bromo-3-methyl-1-benzothiophene.
References
-
American Elements. (n.d.). 7-bromo-3-methyl-1-benzothiophene. Retrieved January 13, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of (C) 3-Bromo-7-methylbenzo[b]thiophene. Retrieved January 13, 2026, from [Link]
Sources
Technical Support Center: Strategies for Overcoming Poor Reactivity of 7-Bromo-3-methyl-1-benzothiophene in Coupling Reactions
Welcome to the technical support center dedicated to addressing the challenges associated with the use of 7-Bromo-3-methyl-1-benzothiophene in cross-coupling reactions. This guide is designed for researchers, chemists, and professionals in drug development who are looking to efficiently functionalize this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of its reactivity and achieve success in your synthetic endeavors.
Understanding the Challenge: Why Can 7-Bromo-3-methyl-1-benzothiophene Be Unreactive?
The diminished reactivity of 7-Bromo-3-methyl-1-benzothiophene in common palladium-catalyzed cross-coupling reactions can be attributed to a combination of steric and electronic factors. The bromine atom at the C7 position is ortho to the bulky benzo-fused ring, and the methyl group at the C3 position can further contribute to steric hindrance around the catalytic center. This steric congestion can impede the crucial oxidative addition step in the catalytic cycle, which is often the rate-limiting step[1].
Electronically, the benzothiophene ring system has a unique electron distribution that can influence the reactivity of the C-Br bond. While the sulfur atom can act as an electron-donating group, the overall electronic nature of the position can be less favorable for oxidative addition compared to simpler aryl bromides.
This guide will provide you with the necessary tools and knowledge to overcome these challenges and successfully employ 7-Bromo-3-methyl-1-benzothiophene in a variety of powerful C-C and C-N bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: I am seeing no or very low conversion in my Suzuki-Miyaura coupling of 7-Bromo-3-methyl-1-benzothiophene with an arylboronic acid. What is the likely cause?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate is a common issue. The primary culprits are often an insufficiently active catalyst system to overcome the steric hindrance, or suboptimal reaction conditions. The choice of palladium precatalyst, ligand, base, and solvent system is critical for this sterically demanding substrate. Standard conditions that work for less hindered aryl bromides may not be effective here.
Q2: Can I use the same conditions for Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this substrate?
A2: While the underlying principles of palladium catalysis are similar, each of these reactions has its own nuances. It is unlikely that a single set of conditions will be optimal for all transformations. The nature of the coupling partner (an alkene, alkyne, or amine) and the specific mechanism of each reaction necessitate tailored optimization of the catalyst, ligand, base, and solvent.
Q3: Is microwave heating a good strategy to improve yields and reaction times?
A3: Yes, microwave-assisted synthesis can be a very effective strategy for overcoming the poor reactivity of 7-Bromo-3-methyl-1-benzothiophene.[2][3][4][5] The rapid and efficient heating provided by microwaves can help to overcome the activation energy barrier for the oxidative addition and other key steps in the catalytic cycle, leading to significantly reduced reaction times and often improved yields.
Q4: How do I choose the right ligand for my coupling reaction?
A4: For sterically hindered substrates like 7-Bromo-3-methyl-1-benzothiophene, the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended.[1] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that is more effective at undergoing oxidative addition with the sterically encumbered C-Br bond. We provide specific ligand recommendations for each reaction type in the troubleshooting guides below.
Q5: What are the common side reactions to look out for?
A5: Common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen atom), homocoupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions), and catalyst decomposition leading to the formation of palladium black. The troubleshooting guides below offer strategies to minimize these unwanted pathways.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Arylation of 7-Bromo-3-methyl-1-benzothiophene
The Suzuki-Miyaura reaction is a versatile tool for forming C-C bonds.[6][7][8][9][10][11][12] However, the steric hindrance in 7-Bromo-3-methyl-1-benzothiophene can make this transformation challenging.
Problem: Low to No Product Formation
| Possible Cause | Troubleshooting Steps & Rationale |
| Inactive Catalyst System | 1. Switch to a more active palladium precatalyst: Instead of traditional Pd(PPh₃)₄ or Pd(OAc)₂, consider using modern precatalysts like CataXCium A Pd G3, which has shown effectiveness for challenging couplings of ortho-substituted anilines.[8][13] 2. Employ bulky, electron-rich ligands: Ligands such as SPhos, XPhos, or tBuXPhos are designed to accelerate the oxidative addition and reductive elimination steps for sterically demanding substrates.[14] |
| Ineffective Base/Solvent Combination | 1. Use a stronger base: While K₂CO₃ or Cs₂CO₃ are common, a stronger base like K₃PO₄ can be more effective in promoting the transmetalation step. 2. Optimize the solvent system: A mixture of a non-polar solvent like toluene or 1,4-dioxane with a polar protic solvent like water or ethanol is often beneficial. For instance, a 4:2:1 mixture of toluene/water/ethanol has been used successfully in microwave-assisted Suzuki couplings. |
| Low Reaction Temperature | Increase the reaction temperature: For sterically hindered substrates, higher temperatures are often required to overcome the activation energy barrier. Consider heating the reaction to 90-120 °C. Microwave heating can be particularly effective in this regard.[2] |
| Poor Quality Boronic Acid | Use freshly opened or purified boronic acid: Boronic acids can dehydrate to form unreactive boroxines upon storage. Ensure your boronic acid is of high quality. |
Optimized Protocol for Suzuki-Miyaura Coupling (Starting Point)
Caption: Suggested workflow for Suzuki-Miyaura coupling.
Heck Reaction: Vinylation of 7-Bromo-3-methyl-1-benzothiophene
The Heck reaction allows for the formation of a C-C bond between an aryl halide and an alkene.[15][16][17][18][19][20] Steric hindrance can significantly impact the efficiency of this reaction.
Problem: Low Yield and/or Formation of Side Products
| Possible Cause | Troubleshooting Steps & Rationale |
| Steric Hindrance at the Catalytic Center | 1. Use a phosphine-free catalyst system: In some cases, bulky phosphine ligands can exacerbate steric issues. A ligand-free system with Pd(OAc)₂ can be effective, sometimes with the addition of a phase-transfer catalyst like TBAB. 2. Employ a bulky N-heterocyclic carbene (NHC) ligand: NHC ligands are known to be highly effective for challenging Heck reactions. |
| Incorrect Base | 1. Use an organic base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. For more challenging couplings, a stronger organic base like DBU may be beneficial.[21] 2. Inorganic bases: K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF or DMAc. |
| Side Reactions | 1. Minimize hydrodehalogenation: Ensure strictly anaerobic conditions and use purified, degassed solvents. 2. Reduce alkene isomerization: The addition of certain ligands or running the reaction at lower temperatures (if feasible) can sometimes minimize this side reaction. |
| Low Reactivity of Alkene | Use an activated alkene: Electron-deficient alkenes such as acrylates or styrenes are generally more reactive in the Heck reaction. For unactivated alkenes, more forcing conditions may be necessary. |
Optimized Protocol for Heck Reaction (Starting Point)
Caption: Suggested workflow for copper-free Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines. [20][21][22][23][24]The steric hindrance of 7-Bromo-3-methyl-1-benzothiophene makes this a challenging transformation.
Problem: Low Yield or No Reaction
| Possible Cause | Troubleshooting Steps & Rationale |
| Insufficiently Active Catalyst | 1. Use a specialized ligand: The Buchwald and Hartwig groups have developed generations of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) specifically for challenging C-N couplings. [20]2. Consider a palladacycle precatalyst: These are often more active and stable than simple palladium salts. |
| Inappropriate Base | 1. Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly the most effective bases for Buchwald-Hartwig aminations. 2. For base-sensitive substrates: A weaker base like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures. |
| Solvent Effects | 1. Use an aprotic, non-polar solvent: Toluene, 1,4-dioxane, or DME are generally the solvents of choice. Polar aprotic solvents like DMF can sometimes be effective but may lead to side reactions. |
| Amine Reactivity | 1. Primary vs. Secondary Amines: Primary amines are often more challenging to couple without side reactions like double arylation. Using a bulky ligand can help to favor monoarylation. 2. Sterically hindered amines: Coupling with bulky secondary amines will require a highly active catalyst system. |
Optimized Protocol for Buchwald-Hartwig Amination (Starting Point)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.rug.nl [research.rug.nl]
Technical Support Center: Mastering the Chemistry of 7-Bromo-3-methyl-1-benzothiophene
A Guide to Preventing Debromination and Ensuring Reaction Success
Welcome to the technical support center for 7-Bromo-3-methyl-1-benzothiophene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile building block. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to help you avoid the pitfalls of unintended debromination and achieve your desired synthetic outcomes.
Introduction: The Challenge of the C7-Br Bond
7-Bromo-3-methyl-1-benzothiophene is a valuable intermediate in the synthesis of a wide range of biologically active molecules. However, its utility can be hampered by the lability of the C7-Br bond, leading to the formation of the debrominated byproduct, 3-methyl-1-benzothiophene. This unwanted side reaction can significantly reduce yields and complicate purification. This guide will equip you with the knowledge to control this process.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-Bromo-3-methyl-1-benzothiophene undergoing debromination during my cross-coupling reaction?
A1: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It typically occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H species can then react with your starting material, replacing the bromine atom with a hydrogen atom. The formation of Pd-H can be promoted by various factors, including the presence of trace amounts of water, alcohols, or certain bases.
Q2: I am observing a significant amount of the debrominated byproduct in my Suzuki-Miyaura reaction. How can I minimize it?
A2: To minimize debromination in Suzuki-Miyaura coupling, consider the following:
-
Catalyst and Ligand Choice: Use a catalyst system that favors the desired cross-coupling pathway over the formation of Pd-H species. For instance, employing bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and promote efficient transmetalation.
-
Base Selection: The choice of base is critical. Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred over stronger bases like sodium tert-butoxide (NaOtBu) which can promote the formation of Pd-H.
-
Solvent and Reagent Purity: Ensure that your solvents are anhydrous and thoroughly degassed to remove dissolved oxygen, which can lead to catalyst decomposition and promote side reactions. Use high-purity boronic acids or esters.
Q3: Is the C7-Br bond on the benzothiophene ring particularly prone to cleavage?
A3: The reactivity of a C-Br bond can be influenced by its electronic environment. In the case of 7-Bromo-3-methyl-1-benzothiophene, the position of the bromine atom on the benzene ring of the benzothiophene scaffold can affect its lability. While generally less reactive than a C-I bond, the C-Br bond at the 7-position can still be susceptible to cleavage under certain reaction conditions, particularly in the presence of strong reducing agents or certain catalyst systems.
Q4: How can I confirm that the byproduct I'm seeing is indeed the debrominated 3-methyl-1-benzothiophene?
A4: The most effective way to identify the byproduct is through a combination of analytical techniques:
-
Mass Spectrometry (MS): The debrominated product will have a molecular weight that is approximately 79.9 amu (the mass of a bromine atom) less than your starting material. The mass spectrum of 3-methyl-1-benzothiophene is well-documented and can be used as a reference.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct changes. In the ¹H NMR, the complex aromatic splitting pattern of the starting material will simplify in the debrominated product. Specifically, the signal corresponding to the proton that replaced the bromine at the 7-position will appear in the aromatic region.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you might encounter during your experiments with 7-Bromo-3-methyl-1-benzothiophene.
Scenario 1: Significant Debromination in Suzuki-Miyaura Coupling
| Observation | Potential Cause | Suggested Solution |
| >20% of debrominated byproduct detected by LC-MS or ¹H NMR. | Harsh Reaction Conditions: High temperature, prolonged reaction time, or a strong base can promote hydrodehalogenation. | - Lower the reaction temperature. - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Switch to a milder base like K₃PO₄ or Cs₂CO₃. |
| Inappropriate Catalyst/Ligand System: The chosen catalyst system may favor the formation of Pd-H species. | - Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands such as SPhos or XPhos can be effective. | |
| Poor Quality Reagents: Presence of water or other impurities in the solvent or boronic acid. | - Use anhydrous, degassed solvents. - Use high-purity boronic acid or consider using the corresponding boronate ester, which can be more stable. |
Scenario 2: Debromination during Buchwald-Hartwig Amination
| Observation | Potential Cause | Suggested Solution |
| Formation of 3-methyl-1-benzothiophene alongside the desired amine product. | Base-Induced Hydrodehalogenation: Strong bases like NaOtBu or LiHMDS can promote the formation of Pd-H species. | - Use a weaker base such as Cs₂CO₃ or K₃PO₄. - Consider using a milder, non-nucleophilic organic base like DBU.[3] |
| Catalyst System: Certain catalyst/ligand combinations are more prone to hydrodehalogenation. | - Employ catalyst systems known for their high efficiency and selectivity in C-N bond formation, such as those based on bulky biaryl phosphine ligands (e.g., XPhos, RuPhos). | |
| Presence of Reductive Impurities: Trace impurities in the amine or solvent can act as reducing agents. | - Purify the amine coupling partner before use. - Ensure all reagents and solvents are of high purity. |
Scenario 3: Unwanted Debromination during Lithiation/Metal-Halogen Exchange
| Observation | Potential Cause | Suggested Solution |
| Formation of 3-methyl-1-benzothiophene after quenching the lithiated species. | Proton Source Contamination: The highly reactive organolithium intermediate is quenched by a proton source before it can react with the electrophile. | - Ensure all glassware is rigorously dried. - Use anhydrous solvents. - Add the electrophile at a low temperature to compete with protonation. |
| Slow Reaction with Electrophile: If the subsequent reaction with the electrophile is slow, the organolithium species has more time to react with any available proton sources. | - Use a more reactive electrophile if possible. - Optimize the reaction temperature for the electrophilic trapping step. | |
| Side Reactions of the Organolithium Reagent: The organolithium reagent itself (e.g., n-BuLi) can sometimes act as a source of protons via decomposition pathways. | - Use freshly titrated organolithium reagents. - Consider using a different organolithium reagent, such as sec-BuLi or t-BuLi, which may have different reactivity profiles. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the C7 position of 7-Bromo-3-methyl-1-benzothiophene.
Materials:
-
7-Bromo-3-methyl-1-benzothiophene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 7-Bromo-3-methyl-1-benzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of 7-Bromo-3-methyl-1-benzothiophene.
Materials:
-
7-Bromo-3-methyl-1-benzothiophene
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add 7-Bromo-3-methyl-1-benzothiophene (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and Cs₂CO₃ (1.5 mmol) to a dry Schlenk tube.
-
Add the amine (1.2 mmol) and anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Analytical Data for Byproduct Identification
3-Methyl-1-benzothiophene
-
Molecular Formula: C₉H₈S
-
Molecular Weight: 148.23 g/mol [4]
-
Mass Spectrum (EI): Key fragments (m/z) include 148 (M⁺), 147 (M-H)⁺, 133 (M-CH₃)⁺.[1][2]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8 (d, 1H), ~7.7 (d, 1H), ~7.3-7.4 (m, 2H), ~7.1 (s, 1H), ~2.5 (s, 3H). Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140, ~138, ~125, ~124, ~123.5, ~123, ~122, ~121, ~14. Note: These are approximate values based on related structures and should be used as a guide.[5]
Visualizing Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate the key catalytic cycles and the point at which debromination can occur.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction showing the competing debromination pathway.
Caption: Catalytic cycle for the Buchwald-Hartwig amination illustrating the potential for hydrodehalogenation.
References
-
Supplementary Information. Bruker. Retrieved from [Link]
- (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, M648.
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3-Methylbenzothiophene. NIST Chemistry WebBook. Retrieved from [Link]
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3-Methylbenzo[b]thiophene. PubChem. Retrieved from [Link]
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Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
3-Methylbenzothiophene. NIST Chemistry WebBook. Retrieved from [Link]
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Dibenzothiophene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Troubles with Lithium-Halogen exchange reaction. (2019). Science Madness Discussion Board.
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Benzo[b]thiophene 1,1-dioxide, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Pozun, Z. M., & Wiest, O. (2010). Reactivity of[6]Benzothieno[3,2-b][6]benzothiophene — Electrophilic and Metalation Reactions. The Journal of Organic Chemistry, 75(15), 5087–5094.
- (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866–1870.
- Reddy, T. S., & Swamy, K. C. K. (2021). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 6(48), 32585–32599.
-
I keep getting debrominated starting material and low conversion after lithiation. (2014). Reddit. Retrieved from [Link]
- Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6763–6773.
- (2020).
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Organic Chemistry & Process Research, 1(1), 1-4.
- Bosiak, M. J., Zielińska, A., Kędziera, D., & Małecki, J. G. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17835–17846.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
- Bailey, W. F., & Patricia, J. J. (1988). The mechanism of lithium-halogen exchange. Journal of Organometallic Chemistry, 352(1-2), 1-46.
- Kim, S., Yeom, H.-S., & Lim, H. N. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(10), 6841–6849.
- Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 41(11), 1486–1499.
- Mori, A., Sekiguchi, A., Masui, K., & Shimada, T. (2003). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF. The Journal of Organic Chemistry, 68(4), 1547–1549.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
- Bessis, A., & Doucet, H. (2013). Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. Catalysis Science & Technology, 3(7), 1837-1845.
- Jagriti Sharma. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube.
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Retrieved from [Link]
- Bailey, W. F., & Patricia, J. J. (1988). The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting.
- The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1535–1544.
- Aggarwal, V. K., & O'Brien, C. J. (2002). Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S‐Oxides with Boronic Esters.
- Wang, Y., Li, Y., & Zhu, J. (2018). Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration. Organic Chemistry Frontiers, 5(12), 1903-1907.
- Skontorp, M., Hansen, T. V., & Stenstrøm, Y. (2023).
- (2014). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ChemInform, 45(36).
- Thaler, T., & Knochel, P. (2010). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- (2018). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 24(64), 17056-17061.
- Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1017–1020.
- The Proton Guru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube.
- (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 205-226). CRC Press.
- (2020). Synthesis of 3‐Arylselanyl Benzothiophenes through Visible‐Light‐Mediated Radical Cyclization. Asian Journal of Organic Chemistry, 9(8), 1264-1267.
Sources
Technical Support Center: Synthesis of 7-Bromo-3-methyl-1-benzothiophene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-bromo-3-methyl-1-benzothiophene. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Troubleshooting Guide
Scaling up the synthesis of 7-bromo-3-methyl-1-benzothiophene can present several challenges, from achieving the desired regioselectivity to ensuring the purity of the final product. This guide addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.
Issue 1: Low Yield of 3-methyl-1-benzothiophene Precursor
The synthesis of the 3-methyl-1-benzothiophene core is the foundational step, and low yields here will impact the entire synthesis. Often, this stage involves the cyclization of a thiophenol derivative.
Question: My cyclization reaction to form 3-methyl-1-benzothiophene is resulting in a low yield. What are the potential causes and how can I optimize this step?
Answer:
Low yields in the formation of the 3-methyl-1-benzothiophene core often stem from incomplete cyclization or the formation of side products. Several synthetic routes can be employed, including the reaction of a suitable thiophenol with a propylene oxide equivalent or the cyclization of a phenylthioacetone derivative.[1]
Potential Causes and Solutions:
-
Inefficient Cyclizing Agent: The choice and quality of the cyclizing agent are critical. For cyclizations involving phenylthioacetone derivatives, polyphosphoric acid (PPA) is commonly used.[1] If the PPA is old or has absorbed moisture, its efficacy will be reduced.
-
Solution: Use freshly opened or properly stored PPA. Consider increasing the amount of PPA or the reaction temperature, monitoring carefully to avoid decomposition.
-
-
Suboptimal Reaction Temperature: The cyclization reaction is often temperature-sensitive. Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to decomposition and the formation of polymeric side products.
-
Solution: Perform small-scale experiments to determine the optimal reaction temperature for your specific substrate. A stepwise increase in temperature may be beneficial.
-
-
Purity of Starting Materials: Impurities in the starting thiophenol or chloroacetone can interfere with the reaction, leading to the formation of undesired side products.
-
Solution: Ensure the purity of your starting materials through distillation or recrystallization.
-
Experimental Workflow: Synthesis of 3-methyl-1-benzothiophene
Caption: Synthesis of 3-methyl-1-benzothiophene precursor.
Issue 2: Poor Regioselectivity during Bromination
A common challenge in the synthesis of 7-bromo-3-methyl-1-benzothiophene is achieving bromination at the desired 7-position without significant formation of other isomers. Electrophilic substitution on the benzothiophene ring can occur at multiple positions.
Question: My bromination of 3-methyl-1-benzothiophene is producing a mixture of isomers, primarily the 2-bromo and other polybrominated species. How can I improve the regioselectivity for the 7-position?
Answer:
Direct bromination of 3-methyl-1-benzothiophene with reagents like elemental bromine or N-bromosuccinimide (NBS) can lead to a mixture of products.[2][3] The electron-donating methyl group and the sulfur atom influence the regioselectivity of electrophilic aromatic substitution.
Potential Causes and Solutions:
-
Harsh Brominating Agent: Elemental bromine is a highly reactive brominating agent and can lead to over-bromination and a lack of selectivity.
-
Solution: Use a milder brominating agent such as N-bromosuccinimide (NBS). NBS often provides better control and selectivity in electrophilic brominations.[4]
-
-
Reaction Conditions: The solvent and temperature can significantly influence the regioselectivity of the bromination.
-
Solution: Conduct the reaction in a non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile at a controlled temperature, often starting at 0°C and slowly warming to room temperature.[4] This can help to favor the desired isomer.
-
-
Kinetic vs. Thermodynamic Control: The initial site of bromination might not be the most thermodynamically stable product.
-
Solution: Experiment with reaction times and temperatures. Longer reaction times or higher temperatures might favor the formation of a thermodynamically more stable isomer, which may or may not be the desired 7-bromo product. Careful optimization is key.
-
Data on Bromination of a Related Compound:
The bromination of 7-methylbenzo[b]thiophene yields the 3-bromo isomer as the main product, with the 4-bromo isomer as a significant side product.[2] This highlights the challenge of directing bromination to a specific position on the benzene ring of the benzothiophene system.
| Starting Material | Brominating Agent | Solvent | Major Product | Minor Product |
| 7-methylbenzo[b]thiophene | Bromine | Chloroform | 3-Bromo-7-methylbenzo[b]thiophene | 4-Bromo-7-methylbenzo[b]thiophene (~10%)[2] |
Issue 3: Difficulty in Purifying the Final Product
Even with optimized reaction conditions, the final product may contain impurities such as starting material, isomers, and polybrominated species, making purification challenging.
Question: I am struggling to isolate pure 7-bromo-3-methyl-1-benzothiophene from the reaction mixture. What are the most effective purification strategies?
Answer:
Purification of the final product is a critical step to ensure it meets the required specifications for downstream applications. A combination of techniques is often necessary.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with a solution of sodium thiosulfate (to quench any remaining bromine), followed by a wash with a saturated sodium bicarbonate solution and then brine.[5]
-
Column Chromatography: This is the most common and effective method for separating isomers and other closely related impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 98:2), is typically effective. The polarity can be gradually increased to elute the desired product.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove trace impurities and obtain a crystalline product. A suitable solvent system (e.g., ethanol/water or hexanes) needs to be identified.
-
Vacuum Distillation: For liquid products, vacuum distillation can be used to separate components based on their boiling points.[2]
Caption: Purification workflow for 7-bromo-3-methyl-1-benzothiophene.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for 7-bromo-3-methyl-1-benzothiophene?
Q2: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?
Yes, several reagents used in this synthesis require careful handling:
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a fume hood.
-
Polyphosphoric Acid (PPA): Corrosive. Avoid contact with skin and eyes.
-
Organic Solvents: Many organic solvents are flammable and may be toxic. Handle with care in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: Can I use a different halogenating agent, such as N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS)?
While NCS and NIS are also effective halogenating agents, they will introduce a chlorine or iodine atom, respectively, instead of bromine. The reactivity and regioselectivity of these reagents will differ from NBS. If your synthetic target requires a chlorine or iodine at the 7-position, exploring these reagents would be a logical step, but the reaction conditions would need to be re-optimized.
Q4: How can I confirm the regiochemistry of my final product?
Confirming the position of the bromine atom is crucial. The most definitive method is through 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation). These experiments can establish through-space or through-bond correlations between protons, which can unambiguously determine the substitution pattern on the aromatic ring. X-ray crystallography of a suitable crystalline derivative would also provide definitive structural proof.
References
-
PrepChem. (n.d.). Synthesis of (C) 3-Bromo-7-methylbenzo[b]thiophene. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3- methylbenzo[b]thiophene. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]
-
ChemSynthesis. (2023). 3-methyl-1-benzothiophene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Retrieved from [Link]
-
MDPI. (2024). Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Brominated 3-Methyl-1-Benzothiophenes: A Comparative Analysis
Introduction: The Versatile 1-Benzothiophene Scaffold
The 1-benzothiophene core is a privileged heterocyclic motif, prominently featured in a multitude of pharmaceuticals and functional materials.[1] Its rigid, planar structure and the presence of a sulfur atom confer unique electronic properties, making it an attractive scaffold for drug design. The strategic functionalization of this core is paramount in modulating biological activity, and among the most versatile handles for such modifications are bromine substituents. This guide provides an in-depth comparison of the reactivity of 7-Bromo-3-methyl-1-benzothiophene and its positional isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their behavior in key synthetic transformations. We will delve into the nuances of palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, supported by experimental data and detailed protocols, to empower rational synthetic design.
Understanding the Reactivity Landscape: Electronic and Steric Influences
The reactivity of a C-Br bond on the 3-methyl-1-benzothiophene scaffold is not uniform across all positions. It is dictated by a combination of electronic and steric effects inherent to the fused ring system. The thiophene ring is electron-rich, while the benzene ring's properties are modulated by the fused sulfur-containing ring.
-
Positions on the Thiophene Ring (C2): The C2 position is generally the most electronically activated site for electrophilic substitution and is also highly reactive in many metal-catalyzed reactions. This is due to the ability of the sulfur atom to stabilize adjacent cationic intermediates.
-
Positions on the Benzene Ring (C4, C5, C6, C7): The reactivity of these positions is influenced by the overall electron distribution of the bicyclic system. The electron-donating nature of the fused thiophene ring can influence the electron density at these positions.
A critical factor in palladium-catalyzed cross-coupling is the oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond. The rate of this step is sensitive to the electron density at the carbon atom and any steric hindrance around the bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[2] We will now examine the comparative reactivity of bromo-3-methyl-1-benzothiophene isomers in three cornerstone reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl and vinyl-aryl structures.[1][3] The reactivity of bromobenzothiophenes in this reaction is highly dependent on the bromine's position.
While direct side-by-side comparative data for all isomers of 3-methyl-1-benzothiophene is scarce, valuable insights can be drawn from studies on related compounds. For instance, in 2,5-dibromo-3-methylthiophene, the 5-position is selectively coupled when a sub-stoichiometric amount of boronic acid is used, indicating its higher reactivity compared to the 2-position.[4] This suggests that in the 3-methyl-1-benzothiophene system, a bromine at the 2-position would likely be highly reactive. For bromine atoms on the benzene ring, the reactivity is expected to be influenced by standard aromatic electronic effects.
Table 1: Predicted Reactivity Trends in Suzuki-Miyaura Coupling
| Isomer | Predicted Relative Reactivity | Rationale |
| 2-Bromo-3-methyl-1-benzothiophene | High | Electronically activated position on the thiophene ring. |
| 4-Bromo-3-methyl-1-benzothiophene | Moderate | Less steric hindrance compared to other positions on the benzene ring. |
| 5-Bromo-3-methyl-1-benzothiophene | Moderate | Standard reactivity for an aryl bromide. |
| 6-Bromo-3-methyl-1-benzothiophene | Moderate | Standard reactivity for an aryl bromide. |
| 7-Bromo-3-methyl-1-benzothiophene | Moderate-Low | Potential for some steric hindrance from the peri-position to the sulfur atom. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated 3-Methyl-1-Benzothiophene
-
Materials:
-
Bromo-3-methyl-1-benzothiophene isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-3-methyl-1-benzothiophene, arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the 1,4-dioxane and degassed water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The Heck Reaction: Vinylation of the Benzothiophene Core
The Heck reaction provides a powerful method for the alkenylation of aryl halides.[5][6] The general principles of reactivity observed in the Suzuki coupling are expected to apply here as well, with the C-Br bond on the thiophene ring (C2) being more susceptible to oxidative addition than those on the benzene ring.
Table 2: Predicted Reactivity Trends in the Heck Reaction
| Isomer | Predicted Relative Reactivity | Rationale |
| 2-Bromo-3-methyl-1-benzothiophene | High | Favored position for oxidative addition on the thiophene ring. |
| 4-Bromo-3-methyl-1-benzothiophene | Moderate | Generally good reactivity for aryl bromides. |
| 5-Bromo-3-methyl-1-benzothiophene | Moderate | Generally good reactivity for aryl bromides. |
| 6-Bromo-3-methyl-1-benzothiophene | Moderate | Generally good reactivity for aryl bromides. |
| 7-Bromo-3-methyl-1-benzothiophene | Moderate-Low | Potential for steric hindrance to affect the reaction rate. |
Experimental Protocol: Heck Reaction of a Brominated 3-Methyl-1-Benzothiophene
-
Materials:
-
Bromo-3-methyl-1-benzothiophene isomer (1.0 mmol)
-
Styrene or other alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask, add the bromo-3-methyl-1-benzothiophene, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas.
-
Add potassium carbonate and anhydrous DMF.
-
Add the alkene via syringe.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[2][7][8][9][10][11] The success and rate of this reaction are heavily influenced by the choice of ligand and the electronic nature of the aryl halide. Electron-deficient aryl halides tend to react more readily.
Table 3: Predicted Reactivity Trends in Buchwald-Hartwig Amination
| Isomer | Predicted Relative Reactivity | Rationale |
| 2-Bromo-3-methyl-1-benzothiophene | High | Electronically favorable position for C-N coupling. |
| 4-Bromo-3-methyl-1-benzothiophene | Moderate | Amenable to standard Buchwald-Hartwig conditions. |
| 5-Bromo-3-methyl-1-benzothiophene | Moderate | Amenable to standard Buchwald-Hartwig conditions. |
| 6-Bromo-3-methyl-1-benzothiophene | Moderate | Amenable to standard Buchwald-Hartwig conditions. |
| 7-Bromo-3-methyl-1-benzothiophene | Moderate-Low | May require more optimized conditions due to potential steric effects. |
Experimental Protocol: Buchwald-Hartwig Amination of a Brominated 3-Methyl-1-Benzothiophene
-
Materials:
-
Bromo-3-methyl-1-benzothiophene isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromo-3-methyl-1-benzothiophene, amine, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction's progress.
-
Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the desired arylamine product by chromatography.
-
Lithiation-Bromine Exchange: A Pathway to Further Functionalization
Lithium-halogen exchange is a powerful technique for generating organolithium species, which can then be trapped with various electrophiles. The rate of this exchange is influenced by the stability of the resulting organolithium species. For benzothiophenes, lithiation at the C2 position is generally favored due to the acidity of the C2 proton. However, in the case of bromo-isomers, the bromine at the most acidic position will typically undergo the fastest exchange.
A known complication with lithiated benzothiophenes is the potential for anion migration to the more stable 2-position.[12] This can be suppressed by using silyl protecting groups at the C2 position.[12]
Table 4: Predicted Reactivity Trends in Lithiation-Bromine Exchange
| Isomer | Predicted Relative Reactivity | Rationale |
| 2-Bromo-3-methyl-1-benzothiophene | High | The C2 position is the most acidic, leading to a rapid exchange. |
| 7-Bromo-3-methyl-1-benzothiophene | Moderate | Exchange is feasible, but the resulting organolithium may be less stable than the 2-lithio species. |
| 4, 5, 6-Bromo-3-methyl-1-benzothiophene | Moderate | Reactivity will depend on the stability of the corresponding aryl lithium species. |
Experimental Protocol: Lithiation-Bromine Exchange of a Brominated 3-Methyl-1-Benzothiophene
-
Materials:
-
Bromo-3-methyl-1-benzothiophene isomer (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, DMF)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, dissolve the bromo-3-methyl-1-benzothiophene in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi dropwise and stir for 1 hour at -78 °C.
-
Add the electrophile and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and a general workflow for comparing isomer reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion: A Roadmap for Synthetic Strategy
The reactivity of bromo-3-methyl-1-benzothiophene isomers is a nuanced interplay of electronic and steric factors. While the C2 position on the thiophene ring generally exhibits the highest reactivity in palladium-catalyzed cross-coupling and lithium-halogen exchange, the positions on the benzene ring also offer viable handles for functionalization, albeit sometimes requiring more forcing conditions. This guide provides a foundational understanding and practical protocols to navigate the synthesis of diverse 3-methyl-1-benzothiophene derivatives. By appreciating the relative reactivities of the various bromo-isomers, researchers can strategically design synthetic routes to access novel compounds with tailored properties for applications in drug discovery and materials science.
References
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Rizwan, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 13, 2026, from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (2023, December 27). Heck reaction. [Link]
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Wikipedia. (2023, November 28). Buchwald–Hartwig amination. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]
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Li, J., et al. (2017). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry, 15(32), 6756-6763. [Link]
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ResearchGate. (n.d.). Reactivity of[4]Benzothieno[3,2-b][4]benzothiophene — Electrophilic and Metalation Reactions. Retrieved January 13, 2026, from [Link]
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Kaczmarczyk, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18178–18188. [Link]
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Narasimhan, N. S., & Mali, R. S. (1975). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron, 31(8), 1005-1009. [Link]
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The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
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Berthiol, F., Doucet, H., & Santelli, M. (2005). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. Synthesis, 2005(20), 3589-3602. [Link]
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Rasheed, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1545. [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Retrieved January 13, 2026, from [Link]
-
Scilit. (n.d.). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Retrieved January 13, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
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ResearchGate. (n.d.). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. Retrieved January 13, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Reddit. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation. [Link]
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Daniels, M. H., Armand, J. R., & Tan, K. L. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. Organic Letters, 18(14), 3310–3313. [Link]
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A Comparative Guide to the Biological Activity of 7-Bromo-3-methyl-1-benzothiophene Derivatives Versus Other Key Heterocycles
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds represent a cornerstone of innovation. Their diverse structures and wide-ranging biological activities have led to the development of numerous therapeutic agents. Among these, sulfur-containing heterocycles, particularly benzothiophene derivatives, have garnered significant attention. This guide provides an in-depth technical comparison of the biological activities of 7-Bromo-3-methyl-1-benzothiophene derivatives against other prominent heterocyclic scaffolds, including indoles, benzofurans, and thiophenes. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for their work.
The Benzothiophene Scaffold: A Privileged Structure in Drug Discovery
The benzothiophene core, consisting of a benzene ring fused to a thiophene ring, is a versatile scaffold found in a variety of biologically active molecules.[1] The inherent aromaticity and the presence of a sulfur atom contribute to its unique electronic and lipophilic properties, enabling interactions with a wide array of biological targets. The substitution pattern on the benzothiophene ring system plays a crucial role in modulating its pharmacological profile.
While direct and extensive biological activity data for 7-Bromo-3-methyl-1-benzothiophene derivatives are not abundantly available in the current literature, we can infer their potential activities based on the well-documented structure-activity relationships (SAR) of related substituted benzothiophenes. The presence of a bromine atom at the 7-position and a methyl group at the 3-position is anticipated to significantly influence the molecule's biological profile. Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency of drug candidates. Bromo-substituents can increase lipophilicity, facilitating membrane permeability, and can also engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins.[2] The methyl group at the 3-position can also contribute to target binding through hydrophobic interactions and may influence the metabolic stability of the compound.
Anticancer Activity: A Comparative Perspective
The quest for novel anticancer agents is a driving force in modern drug discovery. Heterocyclic compounds have been a rich source of inspiration, with many approved anticancer drugs featuring these scaffolds.
7-Bromo-3-methyl-1-benzothiophene Derivatives: Inferred Anticancer Potential
Based on studies of related compounds, 7-Bromo-3-methyl-1-benzothiophene derivatives are promising candidates for anticancer drug development. Research on various substituted benzothiophenes has revealed potent cytotoxic activity against a range of cancer cell lines. For instance, certain benzothiophene acrylonitrile analogs have demonstrated significant growth inhibition in the nanomolar range across numerous human cancer cell lines.[3] Furthermore, 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors, a highly sought-after mechanism of action in oncology.[4] The presence of a bromine atom on the benzothiophene ring has been associated with enhanced anticancer effects.
Comparative Anticancer Activity of Other Heterocycles
To provide a comprehensive comparison, the anticancer activities of indole, benzofuran, and thiophene derivatives are summarized below.
| Heterocycle Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Benzothiophene | 5-hydroxybenzothiophene hydrazide | U87MG (Glioblastoma) | 7.2 | [4] |
| Benzothiophene acrylonitrile | Various | 0.01 - 0.1 | [3] | |
| Indole | Chalcone-indole derivative | Various | 0.22 - 1.80 | [5] |
| Quinoline-indole derivative | Various | 0.002 - 0.011 | [5] | |
| Benzofuran | 3-bromomethyl-benzofuran derivative | HL60 (Leukemia) | 0.1 | [6] |
| Oxadiazolylbenzofuran (bromo derivative) | HCT116 (Colon) | 3.27 | [7] | |
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid | A549 (Lung) | 0.858 | [8] | |
| Thiophene | Thiophene carboxamide derivative | Hep3B (Hepatocellular) | 5.46 | [9] |
| Thiophene derivative 480 | HeLa (Cervical) | 12.61 (µg/mL) | [10] | |
| Thiophene derivative 480 | Hep G2 (Hepatocellular) | 33.42 (µg/mL) | [10] |
Expert Insights: The data suggests that all four classes of heterocycles are promising scaffolds for the development of anticancer agents. Indole and benzothiophene derivatives have shown particularly high potency, with some compounds exhibiting activity in the nanomolar range. The presence of a bromine atom in benzofuran derivatives appears to contribute significantly to their cytotoxic activity, a trend that may also hold true for the 7-bromo-substituted benzothiophenes.
Antimicrobial Activity: A Battle Against Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Heterocyclic compounds have historically played a vital role in this area.
7-Bromo-3-methyl-1-benzothiophene Derivatives: Inferred Antimicrobial Potential
The antimicrobial potential of benzothiophene derivatives is well-established.[11][12] Studies on 3-halobenzo[b]thiophenes have demonstrated that chloro- and bromo-substituted compounds exhibit significant activity against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL.[13] The introduction of a bromine atom can enhance the antimicrobial profile, suggesting that 7-Bromo-3-methyl-1-benzothiophene derivatives are worthy of investigation as novel antimicrobial agents.
Comparative Antimicrobial Activity of Other Heterocycles
The following table provides a comparative overview of the antimicrobial activities of indole, benzofuran, and thiophene derivatives.
| Heterocycle Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Benzothiophene | 3-bromobenzo[b]thiophene derivative | S. aureus, E. faecalis, C. albicans | 16 | [13] |
| Tetrahydrobenzothiophene derivative | E. coli | 0.64 - 19.92 (µM) | [14] | |
| Tetrahydrobenzothiophene derivative | P. aeruginosa | 0.72 - 45.30 (µM) | [14] | |
| Indole | Indole-triazole derivative | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [15] |
| 6-bromoindole | Extensively drug-resistant A. baumannii | 64 | [16] | |
| Benzofuran | Hydrophobic benzofuran analog | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [17] |
| Aza-benzofuran derivative | S. typhimurium, S. aureus | 12.5 | [18] | |
| Aza-benzofuran derivative | E. coli | 25 | [18] | |
| Thiophene | Thiophene derivative | Colistin-resistant A. baumannii and E. coli | 16 - 32 (mg/L) | [19] |
Expert Insights: Benzofuran and indole derivatives have demonstrated potent and broad-spectrum antimicrobial activity. The low MIC values reported for some benzofuran analogs are particularly noteworthy. While the data for thiophene derivatives against resistant strains is promising, the reported concentrations are higher. The inferred activity of bromo-substituted benzothiophenes places them as competitive candidates in the search for new antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of various substances.
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Also, include a negative control (solvent) and a positive control (a standard antibiotic or antifungal).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.
-
Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are often compared to those of the standard antimicrobial agent.
Visualizing the Workflow
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Conclusion
This comparative guide highlights the significant potential of 7-Bromo-3-methyl-1-benzothiophene derivatives as a promising scaffold for the development of novel anticancer and antimicrobial agents. While direct experimental data for this specific substitution pattern is emerging, the analysis of structurally related compounds provides a strong rationale for their investigation. The comparison with other key heterocycles, namely indoles, benzofurans, and thiophenes, underscores the rich chemical diversity and broad biological activity spectrum of these privileged structures. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to evaluate the biological potential of these and other novel chemical entities. Further exploration of 7-Bromo-3-methyl-1-benzothiophene derivatives is warranted to fully elucidate their therapeutic potential and contribute to the advancement of medicinal chemistry and drug discovery.
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(PDF) Antimicrobial potential of synthetic thiophenes Section C-Review ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. ResearchGate. (2017-09-12). [Link]
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC - NIH. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. [Link]
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Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. ResearchGate. (2025-10-23). [Link]
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Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. MDPI. (2022-09-13). [Link]
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The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
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Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. (2024-06-10). [Link]
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Graphical representation for IC50 in µM of the synthesized compounds... ResearchGate. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysis for the Cross-Coupling of 7-Bromo-3-methyl-1-benzothiophene
Abstract
This guide provides a comprehensive comparative analysis of palladium catalyst systems for the functionalization of 7-Bromo-3-methyl-1-benzothiophene, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the nuances of catalyst and ligand selection for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. By synthesizing data from established protocols and the broader scientific literature, this document offers researchers, scientists, and drug development professionals a practical framework for optimizing these critical transformations. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to facilitate both understanding and practical application.
Introduction: The Strategic Importance of Functionalized 3-Methyl-1-benzothiophenes
The 1-benzothiophene scaffold is a privileged motif in a multitude of biologically active compounds and functional organic materials. The strategic introduction of diverse substituents onto this core structure via cross-coupling reactions is a cornerstone of modern synthetic chemistry.[1] 7-Bromo-3-methyl-1-benzothiophene, in particular, serves as a versatile precursor. The bromine atom at the 7-position provides a reactive handle for palladium-catalyzed C-C and C-N bond formation, enabling the synthesis of complex molecular architectures. The success of these transformations, however, is critically dependent on the judicious selection of the palladium catalyst system. This guide aims to provide an in-depth comparative analysis of various palladium catalysts and their associated ligands for the most pertinent cross-coupling reactions of this substrate.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field. These reactions are prized for their high efficiency, mild reaction conditions, and remarkable functional group tolerance, making them indispensable tools in the pharmaceutical industry.[2]
The Catalytic Heart: A Mechanistic Overview
A foundational understanding of the catalytic cycle is paramount to rational catalyst selection and reaction optimization. While specific details can vary, the majority of palladium-catalyzed cross-coupling reactions proceed through a common three-step mechanism: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and reductive elimination.[1][3][4][5]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The nature of the ligand (L), the palladium precursor, the base, and the solvent all play crucial roles in modulating the efficiency of each step in this cycle. For a sterically accessible and electronically activated substrate like 7-Bromo-3-methyl-1-benzothiophene, a range of catalyst systems can be effective. However, achieving high yields and minimizing side reactions often requires careful tuning of these parameters.
Comparative Analysis of Palladium Catalysts for Key Cross-Coupling Reactions
In this section, we will compare the performance of various palladium catalyst systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of 7-Bromo-3-methyl-1-benzothiophene. The data presented is a synthesis of information from studies on structurally similar substrates, providing a strong predictive framework.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. The choice of catalyst and ligand is critical for achieving high efficiency, especially with heterocyclic substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations & References |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | K₂CO₃ | 1,4-Dioxane/Water | 90-100 | 85-95 | A classic, cost-effective system. May require longer reaction times.[6] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Na₂CO₃ | Toluene/Ethanol/Water | 80-90 | 90-98 | A reliable, pre-formed Pd(0) catalyst. Sensitive to air and moisture.[7] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 100-110 | >95 | Excellent for challenging substrates; the ferrocenyl backbone of the ligand enhances stability. |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene | 80-100 | >95 | A highly active system employing a bulky, electron-rich phosphine ligand, often allowing for lower catalyst loading and milder conditions.[7] |
Expertise & Experience: For routine Suzuki-Miyaura couplings of 7-Bromo-3-methyl-1-benzothiophene with simple arylboronic acids, a system of Pd(OAc)₂ with PPh₃ offers a good balance of cost and performance. However, for more sterically hindered or electronically challenging coupling partners, or when aiming for very high yields and shorter reaction times, a more advanced catalyst system like Pd(dppf)Cl₂ or a palladacycle precatalyst with a biarylphosphine ligand such as SPhos is recommended. The use of cesium carbonate as a base can often accelerate the reaction, particularly in cases of slow transmetalation.
Heck Coupling: Vinylation of the Benzothiophene Core
The Heck reaction provides a powerful route to introduce vinyl groups, which are valuable synthetic intermediates. Catalyst selection here is crucial to control regioselectivity and avoid side reactions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations & References |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | K₂CO₃ | DMF | 100-120 | 80-90 | A standard, widely used protocol. Can suffer from catalyst decomposition at higher temperatures.[1] |
| Pd(OAc)₂ / (o-tolyl)₃P | Tri(o-tolyl)phosphine | Et₃N | Acetonitrile | 80-100 | 85-95 | The bulkier phosphine ligand can improve catalyst stability and turnover. |
| Herrmann's Catalyst | None (Palladacycle) | NaOAc | NMP | 120-140 | >90 | A highly stable palladacycle catalyst, often effective for less reactive aryl bromides. |
| Pd/C | None (Heterogeneous) | K₂CO₃ | DMF/Water | 100-130 | 75-85 | Offers the advantage of easy separation and potential for catalyst recycling, though may exhibit lower activity. |
Expertise & Experience: The choice of base is particularly critical in the Heck reaction. While inorganic bases like potassium carbonate are effective, organic bases such as triethylamine can also serve as the solvent and often lead to cleaner reactions. For electron-rich olefins, the use of a phosphine-free catalyst system or a palladacycle can be advantageous. The reaction temperature is a key parameter to optimize; it should be high enough to ensure a reasonable reaction rate but not so high as to cause significant catalyst degradation.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for synthesizing aryl alkynes. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations & References |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 90-97 | The classic Sonogashira conditions; generally very reliable. |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 50-70 | >95 | Can be more effective for sterically hindered substrates. |
| Pd(OAc)₂ / XPhos | None (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 85-95 | Copper-free conditions can be beneficial for sensitive substrates where homo-coupling of the alkyne is a concern. |
Expertise & Experience: The role of the copper co-catalyst is to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. While highly effective, this can sometimes lead to the formation of Glaser coupling byproducts (alkyne homo-coupling). In such cases, or when working with substrates that are sensitive to copper, a copper-free protocol using a highly active palladium/ligand system is a valuable alternative.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has become a go-to method for the synthesis of aryl amines, offering significant advantages over classical methods. The choice of a bulky, electron-rich phosphine ligand is often crucial for success.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations & References |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 90-110 | >90 | A highly general and effective system for a wide range of amines.[8][9] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100-120 | 80-90 | An earlier generation catalyst system, still effective for many applications. |
| [Pd(allyl)Cl]₂ / RuPhos | RuPhos | K₃PO₄ | t-Amyl alcohol | 90-110 | >95 | A modern, highly active pre-catalyst system. |
Expertise & Experience: The base plays a critical role in the Buchwald-Hartwig amination by deprotonating the amine to form the palladium-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The choice of ligand is arguably the most important factor, with bulky, electron-rich biaryl phosphine ligands like XPhos and RuPhos being particularly effective in promoting the reductive elimination step, which is often rate-limiting.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific coupling partners.
General Procedure for Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
7-Bromo-3-methyl-1-benzothiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a flame-dried reaction vessel, add 7-Bromo-3-methyl-1-benzothiophene, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction to 90-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Heck Coupling
Materials:
-
7-Bromo-3-methyl-1-benzothiophene (1.0 equiv)
-
Alkene (e.g., styrene) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask, add 7-Bromo-3-methyl-1-benzothiophene, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add potassium carbonate and anhydrous DMF.
-
Add the alkene via syringe.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[1]
General Procedure for Sonogashira Coupling
Materials:
-
7-Bromo-3-methyl-1-benzothiophene (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a reaction flask under an inert atmosphere, add 7-Bromo-3-methyl-1-benzothiophene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
7-Bromo-3-methyl-1-benzothiophene (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a reaction vessel.
-
Add anhydrous toluene, followed by 7-Bromo-3-methyl-1-benzothiophene and the amine.
-
Seal the vessel and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.[9]
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 7-Bromo-3-methyl-1-benzothiophene is a powerful and versatile strategy for the synthesis of a diverse array of functionalized molecules. While classic catalyst systems such as those based on Pd(OAc)₂ or Pd(PPh₃)₄ with simple phosphine ligands remain effective for many transformations, the use of modern, highly active catalysts featuring bulky, electron-rich biarylphosphine ligands often provides superior results in terms of yield, reaction time, and catalyst loading.
The choice of the optimal catalyst system is highly dependent on the specific cross-coupling reaction being performed and the nature of the coupling partners. This guide provides a solid foundation for researchers to make informed decisions when embarking on the synthesis of novel 3-methyl-1-benzothiophene derivatives. Future research in this area will likely focus on the development of even more active and robust catalyst systems, as well as the expansion of these methodologies to more challenging substrates and greener reaction media.
References
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Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
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JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017-02-22). [Link]
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Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020-07-01). [Link]
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Rayadurgam, J., et al. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). [Link]
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The Nobel Prize Organisation. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06). [Link]
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Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). [Link]
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National Conference on Undergraduate Research (NCUR). Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand. [Link]
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ACS Publications. A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]
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ACS Publications. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
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ResearchGate. Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
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Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016-03-10). [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
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A Senior Application Scientist's Guide to Validating the Anti-Inflammatory Potential of 7-Bromo-3-methyl-1-benzothiophene Derivatives
This guide provides a comprehensive framework for the validation of 7-bromo-3-methyl-1-benzothiophene derivatives as novel anti-inflammatory agents. Drawing upon established principles in drug discovery and preclinical assessment, we will objectively compare the projected performance of these derivatives against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib and ibuprofen. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from synthesis to in vivo evaluation, complete with supporting experimental protocols and data interpretation strategies.
Introduction: The Rationale for Investigating 7-Bromo-3-methyl-1-benzothiophene Derivatives
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The anti-inflammatory effects of some benzothiophene derivatives have been attributed to their ability to dually inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade. This dual inhibition is a desirable trait, as it may offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile compared to traditional NSAIDs that primarily target COX enzymes.
The specific substitution pattern of a 7-bromo and a 3-methyl group on the benzothiophene core presents an intriguing starting point for the development of a new class of anti-inflammatory agents. The bromine atom at the 7-position can serve as a handle for further chemical modifications, allowing for the generation of a library of derivatives with diverse physicochemical properties. The methyl group at the 3-position may also play a role in the molecule's interaction with its biological targets. This guide outlines a systematic approach to validate the anti-inflammatory potential of this novel class of compounds.
Comparative Analysis: Benchmarking Against Established Anti-Inflammatory Agents
To establish the therapeutic potential of 7-bromo-3-methyl-1-benzothiophene derivatives, their performance must be rigorously compared to existing anti-inflammatory drugs. We have selected two widely used NSAIDs as benchmarks:
-
Celecoxib: A selective COX-2 inhibitor, known for its potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2][3]
-
Ibuprofen: A non-selective COX inhibitor, widely used for its analgesic, anti-inflammatory, and antipyretic properties.[4][5][6]
The following table outlines the key mechanistic differences between these comparators and the hypothesized mechanism of action for the 7-bromo-3-methyl-1-benzothiophene derivatives.
| Feature | Celecoxib | Ibuprofen | 7-Bromo-3-methyl-1-benzothiophene Derivatives (Hypothesized) |
| Primary Mechanism | Selective COX-2 Inhibition[1][2][3] | Non-selective COX-1 and COX-2 Inhibition[4][5][6] | Potential dual COX/5-LOX inhibition or selective COX-2 inhibition |
| Key Signaling Pathways Affected | Prostaglandin Synthesis Pathway[2][7] | Prostaglandin Synthesis Pathway[4][5] | Prostaglandin and Leukotriene Synthesis Pathways |
| Potential Advantages | Reduced Gastric Ulceration Risk[8] | Broad anti-inflammatory and analgesic effects | Broader anti-inflammatory action, potentially reduced side effects |
| Potential Disadvantages | Cardiovascular risks with long-term use[3] | Gastrointestinal and renal side effects | Unknown, to be determined through validation studies |
Experimental Validation Workflow: A Step-by-Step Guide
The following workflow provides a comprehensive plan for the synthesis and evaluation of a focused library of 7-bromo-3-methyl-1-benzothiophene derivatives.
Caption: Experimental workflow for the validation of 7-bromo-3-methyl-1-benzothiophene derivatives.
Part 1: Synthesis of a Focused Library of Derivatives
The starting material, 7-bromo-3-methyl-1-benzothiophene, can be synthesized via the bromination of 7-methylbenzo[b]thiophene.[9] From this core structure, a focused library of derivatives will be synthesized by modifying the 3-methyl group or by performing further reactions on the aromatic ring.
Experimental Protocol: Synthesis of 3-Bromo-7-methylbenzo[b]thiophene [9]
-
Dissolve 25 g of 7-methylbenzo[b]thiophene in chloroform.
-
With stirring at room temperature, add 27 g of bromine.
-
After one hour, pour the mixture into water.
-
Separate the organic phase, wash with water, dry, and concentrate under vacuum.
-
Purify the resulting oil by vacuum distillation to obtain 3-bromo-7-methylbenzo[b]thiophene.
Further derivatization can be achieved through various cross-coupling reactions at the bromine position or functionalization of the methyl group.
Part 2: In Vitro Anti-Inflammatory Assays
This assay will determine the direct inhibitory effect of the synthesized derivatives on the COX-2 enzyme, a key mediator of inflammation.[10][11]
Experimental Protocol: In Vitro COX-2 Inhibition Assay [10][11][12]
-
Reagent Preparation: Prepare a reaction buffer (0.1 M Tris-HCl, pH 8.0, 5 mM EDTA, 2 mM phenol), COX-2 enzyme solution, heme, and arachidonic acid solution. Dissolve test compounds and celecoxib (positive control) in DMSO.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test derivatives or celecoxib to the respective wells. Use DMSO as a vehicle control.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate (e.g., TMPD) at a specific wavelength over time.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value (the concentration required for 50% inhibition).
Hypothetical Data Presentation:
| Compound | COX-2 IC50 (µM) |
| Celecoxib | Expected literature value |
| Ibuprofen | Expected literature value |
| Derivative 1 | Experimental Value |
| Derivative 2 | Experimental Value |
| Derivative 3 | Experimental Value |
This cellular assay assesses the ability of the derivatives to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.
Experimental Protocol: Nitric Oxide Production Assay [13][14][15][16]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives or a positive control (e.g., L-NAME) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Determine the percentage of NO production inhibition for each compound concentration and calculate the IC50 value.
Hypothetical Data Presentation:
| Compound | NO Production IC50 (µM) |
| L-NAME | Expected literature value |
| Derivative 1 | Experimental Value |
| Derivative 2 | Experimental Value |
| Derivative 3 | Experimental Value |
Part 3: In Vivo Anti-Inflammatory Evaluation
This is a classic and well-established in vivo model of acute inflammation to evaluate the anti-inflammatory efficacy of the most promising derivatives identified from the in vitro screens.[17][18][19][20][21]
Experimental Protocol: Carrageenan-Induced Paw Edema [17][19][21]
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: a vehicle control group, positive control groups (celecoxib and ibuprofen), and treatment groups receiving different doses of the test derivatives. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Hypothetical Data Presentation:
| Treatment Group (Dose) | % Edema Inhibition at 3 hours |
| Vehicle Control | 0% |
| Celecoxib (10 mg/kg) | Expected literature value |
| Ibuprofen (30 mg/kg) | Expected literature value |
| Derivative 1 (10 mg/kg) | Experimental Value |
| Derivative 1 (30 mg/kg) | Experimental Value |
Part 4: Elucidation of the Mechanism of Action
To understand how the most active derivatives exert their anti-inflammatory effects at a molecular level, their impact on key inflammatory signaling pathways will be investigated.
Caption: The NF-κB signaling pathway and potential points of intervention by the test derivatives.
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[22][23][24][25][26] The effect of the active derivatives on NF-κB activation will be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of NF-κB p65 subunit in LPS-stimulated RAW 264.7 cells using Western blotting and immunofluorescence, respectively.
MAPK signaling cascades (including ERK, JNK, and p38) are also critically involved in the inflammatory response.[27][28][29][30] The phosphorylation status of key MAPK proteins in response to LPS stimulation in the presence or absence of the test derivatives will be analyzed by Western blotting to determine if these pathways are modulated.
Conclusion
This guide provides a robust and scientifically rigorous framework for the validation of 7-bromo-3-methyl-1-benzothiophene derivatives as a novel class of anti-inflammatory agents. By systematically progressing from synthesis through in vitro and in vivo screening, and finally to mechanistic studies, researchers can thoroughly evaluate the therapeutic potential of these compounds. The direct comparison with established drugs like celecoxib and ibuprofen will provide a clear benchmark for their efficacy and potential advantages. The successful completion of this validation workflow will not only elucidate the anti-inflammatory properties of this specific chemical series but also contribute valuable knowledge to the broader field of anti-inflammatory drug discovery.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Bioactive Compounds Derived from 7-Bromo-3-methyl-1-benzothiophene
The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its structural rigidity and potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics.[2] This guide focuses on the synthesis and biological evaluation of compounds derived from 7-Bromo-3-methyl-1-benzothiophene, a versatile building block for creating new molecular entities with potential applications in oncology and infectious diseases. We will objectively compare the performance of these derivatives, supported by experimental data from both in vitro and in vivo studies, and provide detailed methodologies to ensure scientific rigor and reproducibility.
The Strategic Advantage of the 7-Bromo-3-methyl-1-benzothiophene Scaffold
The choice of 7-Bromo-3-methyl-1-benzothiophene as a starting material is strategic. The bromine atom at the 7-position and the methyl group at the 3-position offer distinct opportunities for chemical modification. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The methyl group at the 3-position can also be a site for derivatization or can influence the electronic properties and steric profile of the molecule, impacting its interaction with biological targets.
Part 1: Anticancer Derivatives – Targeting Cellular Proliferation
A significant area of investigation for benzothiophene derivatives has been in the discovery of novel anticancer agents.[3][4] Research has shown that specific substitutions on the benzothiophene core can lead to potent cytotoxic effects against a variety of cancer cell lines.
In Vitro Studies: Unveiling Potent Cytotoxicity
A particularly promising class of anticancer compounds derived from benzothiophenes are the acrylonitrile analogs, which have demonstrated potent inhibition of tubulin polymerization, a clinically validated mechanism for cancer chemotherapy.[5] While direct synthesis from 7-Bromo-3-methyl-1-benzothiophene is not explicitly detailed in the literature, a plausible synthetic route can be envisioned where the core scaffold is modified to incorporate the key pharmacophoric features of these active analogs.
One such study synthesized a library of benzothiophene acrylonitrile analogs and evaluated their anticancer activity against a panel of 60 human cancer cell lines.[5] Three of these analogs, 5 , 6 , and 13 , showed significant reduction in cell growth, with GI50 (50% growth inhibition) values generally in the nanomolar range (10-100 nM).[5] Notably, these compounds were found to be equipotent in inhibiting the growth of both OVCAR8 and the P-glycoprotein (P-gp) overexpressing NCI/ADR-Res cell lines, suggesting they may be able to overcome multidrug resistance, a major challenge in cancer treatment.[5]
Table 1: Comparative In Vitro Anticancer Activity of Benzothiophene Acrylonitrile Analogs [5]
| Compound | Target Cancer Cell Lines | GI50 Range (nM) | Noted Activity |
| Analog 5 | 60 human cancer cell lines | 10 - 100 | Broad-spectrum cytotoxicity |
| Analog 6 | 60 human cancer cell lines | 21.1 - 98.9 | Potent against leukemia, CNS, and prostate cancer cell lines |
| Analog 13 | 60 human cancer cell lines | < 10.0 - 39.1 | Very potent growth inhibition across most cell lines |
The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death.[5] This is a similar mechanism to established anticancer drugs like vinca alkaloids and combretastatins.[5]
Another approach has been the development of benzothiophene derivatives as multi-kinase inhibitors. One study reported a 5-hydroxybenzothiophene hydrazide scaffold that exhibited potent inhibitory activity against several kinases and demonstrated significant anticancer effects against U87MG glioblastoma cells by inducing G2/M cell cycle arrest and apoptosis.[6]
In Vivo Studies: From the Bench to Preclinical Models
While in vitro data is crucial for initial screening, in vivo studies are essential to evaluate the efficacy and safety of a potential drug candidate in a living organism. A study on a thiophene derivative, a closely related scaffold, provides a framework for the in vivo evaluation of such compounds. In this work, the lead compound was advanced to an in vivo study in a CT26 colon carcinoma tumor model.[7] A nanoparticle-based formulation of the compound was developed to improve its efficacy and safety.[7] The results showed that the nanoparticle formulation significantly inhibited tumor progression compared to the untreated group and the compound in a standard solution.[7]
Based on the promising in vitro data of the benzothiophene acrylonitriles, a lead compound, such as Analog 6 , would be a strong candidate for in vivo studies. A typical preclinical evaluation in a mouse xenograft model of human prostate cancer would involve:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) would be implanted with human prostate cancer cells (e.g., PC3).
-
Treatment: Once tumors are established, mice would be treated with Analog 6 (formulated for intravenous or oral administration), a vehicle control, and a standard-of-care chemotherapy agent (e.g., docetaxel).
-
Efficacy Assessment: Tumor growth would be monitored over time. The primary endpoint would be a significant reduction in tumor volume in the treatment group compared to the control group.
-
Toxicity Assessment: Animal body weight, general health, and potential side effects would be monitored throughout the study. Post-study, major organs would be examined for any signs of toxicity.
-
Pharmacokinetic Analysis: Blood samples would be collected at different time points to determine the pharmacokinetic profile of the compound (e.g., half-life, clearance, bioavailability).[8]
Part 2: Antimicrobial Derivatives – A New Front against Drug Resistance
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[9] Benzothiophene derivatives have emerged as a promising scaffold for the synthesis of novel antimicrobial agents.[1][10]
In Vitro Studies: Broad-Spectrum Activity
Several studies have demonstrated the in vitro antimicrobial potential of benzothiophene derivatives against a range of bacterial and fungal pathogens.
One study focused on the synthesis of benzo[b]thiophene acylhydrazones and their evaluation against multidrug-resistant Staphylococcus aureus (MRSA).[9] One of the synthesized compounds, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, was non-cytotoxic and exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including a methicillin-resistant and a daptomycin-resistant clinical isolate.[9]
Another study explored fluorinated benzothiophene-indole hybrids as antibacterial agents.[11] These compounds were evaluated against various S. aureus and MRSA strains, with some derivatives showing potent activity. The study also identified bacterial pyruvate kinase as a potential molecular target.[11]
Table 2: Comparative In Vitro Antimicrobial Activity of Benzothiophene Derivatives
| Compound Class | Target Organism(s) | Key Findings | Reference |
| Benzo[b]thiophene Acylhydrazones | Multidrug-resistant S. aureus | MIC of 4 µg/mL against MRSA and daptomycin-resistant strains. | [9] |
| Fluorinated Benzothiophene-Indole Hybrids | S. aureus and MRSA | Potent activity, with bacterial pyruvate kinase identified as a potential target. | [11] |
| Benzo[b]thiophene derivatives | Gram-negative bacteria and Fungi | Limited activity alone, but enhanced efficacy against E. coli when co-administered with polymyxin B. Promising antifungal activity against Candida species. | [12] |
In Vivo Studies: Tackling Infections in Animal Models
A recent study has provided crucial in vivo evidence for the efficacy of a benzothiophene derivative against a drug-resistant bacterial infection.[13] In this study, a lead benzothiophene compound, JSF-3269, was evaluated in an immunocompetent mouse model of acute, drug-resistant Enterococcus faecium infection.[13] The compound demonstrated significant in vivo efficacy, suggesting that this class of molecules holds promise for the development of new therapeutics to combat challenging hospital-acquired infections.[11][13]
Part 3: Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays.
Proposed Synthesis of a Bioactive Acrylonitrile Derivative from 7-Bromo-3-methyl-1-benzothiophene
The following is a proposed synthetic pathway to a bioactive acrylonitrile derivative, leveraging the reactivity of the bromine atom on the 7-Bromo-3-methyl-1-benzothiophene starting material.
Caption: Proposed synthesis of a bioactive acrylonitrile derivative.
Experimental Protocol: Synthesis of 7-Formyl-3-methyl-1-benzothiophene
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 7-Bromo-3-methyl-1-benzothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C and add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour.
-
Add N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise, maintaining the temperature at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-Formyl-3-methyl-1-benzothiophene.
Experimental Protocol: Synthesis of the Acrylonitrile Derivative
-
To a solution of 7-Formyl-3-methyl-1-benzothiophene (1 equivalent) and an appropriate phenylacetonitrile derivative (1.1 equivalents) in methanol, add a catalytic amount of sodium methoxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure acrylonitrile derivative.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Caption: Workflow for the MTT-based cell viability assay.[17]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.[18][19]
Detailed Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep all reagents on ice.
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition) and a vehicle control.
-
Polymerization Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.[3]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the test compounds to the controls to determine their effect on tubulin polymerization.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]
Detailed Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion
The 7-Bromo-3-methyl-1-benzothiophene scaffold serves as a valuable starting point for the synthesis of a diverse range of bioactive compounds. Derivatives of this core structure have demonstrated significant potential as both anticancer and antimicrobial agents in in vitro studies. The benzothiophene acrylonitriles, with their potent tubulin polymerization inhibitory activity and ability to overcome multidrug resistance, represent a particularly promising avenue for the development of new cancer therapeutics. Similarly, various benzothiophene derivatives have shown encouraging activity against drug-resistant bacteria, addressing a critical unmet medical need. While in vivo data for compounds directly synthesized from 7-Bromo-3-methyl-1-benzothiophene is still emerging, the available preclinical evidence for related thiophene and benzothiophene derivatives provides a strong rationale for their continued investigation. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of these and other novel compounds, paving the way for the potential discovery of next-generation therapies.
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The Evolving Landscape of Benzothiophenes: A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-3-methyl-1-benzothiophene Analogs
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3] Its structural versatility and capacity for diverse biological activities have made it a privileged core for drug discovery efforts targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Bromo-3-methyl-1-benzothiophene analogs, offering a comparative perspective on how subtle molecular modifications influence their therapeutic potential. We will delve into the experimental data supporting these relationships, providing a technical resource for researchers engaged in the rational design of next-generation benzothiophene-based therapeutics.
The Significance of the 7-Bromo-3-methyl-1-benzothiophene Core
The 7-Bromo-3-methyl-1-benzothiophene scaffold serves as a pivotal starting point for chemical exploration. The bromine atom at the 7-position and the methyl group at the 3-position offer distinct handles for synthetic modification, allowing for the systematic investigation of how substitutions at these sites impact biological activity. The bromine atom, in particular, can be readily displaced or utilized in cross-coupling reactions to introduce a wide array of functional groups, thereby enabling the exploration of a vast chemical space. Understanding the influence of these core substituents is paramount to optimizing the potency, selectivity, and pharmacokinetic properties of novel analogs.
Anticancer Activity: Unraveling the SAR of Benzothiophene Analogs
Benzothiophene derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[4][5][6] The mechanism of action is often multifaceted, including the inhibition of key enzymes such as kinases and the disruption of microtubule dynamics.[7][8][9]
Kinase Inhibition: A Promising Avenue
Several studies have highlighted the potential of benzothiophene derivatives as multi-kinase inhibitors, a sought-after characteristic in cancer therapy to overcome resistance.[7][10] For instance, 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors, with compound 16b (a hydrazide derivative) showing potent inhibition of several kinases including Clk4, DRAK1, and haspin, and demonstrating significant anticancer effects against glioblastoma cells.[7][10] The structure-activity relationship in this class suggests that the hydrazide moiety plays a crucial role in the multi-kinase inhibitory activity.
Structure-Activity Relationship Insights for Anticancer Activity
The anticancer activity of benzothiophene analogs is significantly influenced by the nature and position of substituents on the benzothiophene ring.
-
Substitution at the 2- and 3-positions: The substitution pattern on the thiophene ring is a critical determinant of anticancer activity. For example, a series of benzothiophene acrylonitrile analogs demonstrated potent anticancer properties, likely by interfering with tubulin polymerization.[6]
-
Role of Halogenation: The presence and position of halogen atoms can significantly modulate anticancer potency. While direct SAR for the 7-bromo substitution is not extensively detailed in the literature for a wide range of analogs, studies on related halo-substituted benzothiophenes suggest that halogens can enhance binding affinity to target proteins and improve pharmacokinetic properties.[1]
-
Influence of Side Chains: The nature of the substituent at the 3-position is crucial. For instance, the conversion of the 3-methyl group to a 3-bromomethyl group creates a reactive handle for introducing various side chains that can interact with biological targets.[11]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected benzothiophene analogs from various studies to provide a comparative perspective.
| Compound ID | Core Structure | Modifications | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Analog 1 | Benzothiophene Acrylonitrile | 3-(3,4,5-trimethoxyphenyl)acrylonitrile at C2 | NCI-60 Panel | 10-100 nM (GI50) | [6] |
| Analog 2 | Benzothiophene Acrylonitrile | 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile at C2 | NCI-60 Panel | 10-100 nM (GI50) | [6] |
| 16b | 5-Hydroxybenzothiophene | Hydrazide scaffold | U87MG (Glioblastoma) | 7.2 µM (IC50) | [10] |
| 3b | Fused Thienopyrrole | HepG2 (Liver) | 3.105 µM (IC50) | [8][9] | |
| 4c | Fused Pyrrolothienopyrimidine | HepG2 (Liver) | 3.023 µM (IC50) | [8][9] |
Antimicrobial Activity: A Renewed Focus on Benzothiophenes
With the rise of antimicrobial resistance, the development of novel antimicrobial agents is a global health priority.[12] Benzothiophene derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.[1][2][12]
Structure-Activity Relationship Insights for Antimicrobial Activity
The antimicrobial potency of benzothiophene analogs is highly dependent on their substitution patterns.
-
Halogenation at the 3-position: Systematic studies have shown that halogen substitution at the 3-position of the benzothiophene ring can significantly impact antimicrobial activity. Both 3-chloro and 3-bromo derivatives have demonstrated notable activity against Gram-positive bacteria and yeast.[1]
-
Substituents at the 2-position: The nature of the substituent at the 2-position plays a crucial role. For instance, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited low MIC values against Gram-positive bacteria.[1]
-
Combined Effect of Substituents: The combination of different functional groups can lead to enhanced antimicrobial efficacy. For example, some derivatives containing both a benzothiophene core and an acylhydrazone functional group have shown potent activity against multidrug-resistant Staphylococcus aureus.[2]
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected benzothiophene analogs against various microbial strains, offering a basis for comparison.
| Compound ID | Core Structure | Modifications | Microorganism | MIC (µg/mL) | Reference |
| Analog 3 | 3-Chlorobenzothiophene | 2-(Cyclohexanol) | S. aureus | 16 | [1] |
| Analog 4 | 3-Bromobenzothiophene | 2-(Cyclohexanol) | S. aureus | 16 | [1] |
| Analog 5 | 3-Chlorobenzothiophene | 2-(Methyl alcohol) | B. cereus | 128 | [1] |
| Analog 6 | Benzothiophene Acylhydrazone | (E)-6-chloro-N'-(pyridin-2-ylmethylene) | MRSA | 4 | [2] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of 7-Bromo-3-methyl-1-benzothiophene analogs.
Synthesis of 3-Bromomethyl-7-chloro-1-benzothiophene
This protocol describes the radical bromination of the related 3-methyl-7-chloro-1-benzothiophene, a key intermediate for further derivatization.[11][13]
Materials:
-
3-methyl-7-chloro-1-benzothiophene
-
n-Heptane
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Petroleum ether
-
Reaction flask
-
200W light bulb for irradiation
-
Stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction flask, combine 29.3g of 3-methyl-7-chloro-1-benzothiophene with 230g of n-heptane.
-
Initiation: Begin stirring the mixture and irradiate with a 200W bulb. Add 1.76g of benzoyl peroxide to the flask.
-
Heating: Heat the reaction mixture to its boiling point.
-
Addition of Brominating Agent: Add 29.89g of N-bromosuccinimide in batches to control the reaction rate.
-
Reaction: After the complete addition of NBS, continue stirring the mixture under boiling conditions for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture and concentrate the filtrate until a precipitate forms. Allow the mixture to stand for 3-5 hours.
-
Isolation: Filter the precipitate and wash the filter cake with petroleum ether to yield the final product, 3-bromomethyl-7-chloro-1-benzothiophene.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[1]
Materials:
-
Synthesized benzothiophene analogs
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer (for reading optical density)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Key Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: SAR workflow for anticancer benzothiophene analogs.
Caption: General experimental workflow for SAR studies.
Conclusion and Future Directions
The 7-Bromo-3-methyl-1-benzothiophene scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The existing body of research clearly indicates that modifications to the benzothiophene core can lead to potent anticancer and antimicrobial compounds. Key SAR insights highlight the importance of substitutions at the 2- and 3-positions of the thiophene ring and the role of halogenation in modulating biological activity.
Future research should focus on a more systematic exploration of the SAR around the 7-bromo and 3-methyl positions to delineate their specific contributions to activity and selectivity. The synthesis of diverse libraries of analogs with variations at these positions, coupled with comprehensive biological screening, will be crucial. Furthermore, elucidating the precise molecular targets and mechanisms of action of the most potent compounds will pave the way for the rational design of next-generation benzothiophene-based drugs with improved efficacy and safety profiles. The integration of computational modeling and in silico screening can further accelerate these discovery efforts.
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A Comparative Guide to the Synthetic Routes of Substituted 7-Bromobenzothiophenes
Introduction
Substituted benzothiophenes are a cornerstone of medicinal chemistry and materials science, with a significant number of FDA-approved drugs and organic electronic materials featuring this privileged heterocyclic scaffold.[1][2][3] Among these, 7-bromobenzothiophene derivatives serve as versatile intermediates, offering a reactive handle for the introduction of diverse functionalities at the 7-position through various cross-coupling reactions. This guide provides a comprehensive comparison of the primary synthetic strategies to access substituted 7-bromobenzothiophenes, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols for researchers in drug discovery and development.
This document will explore three principal synthetic avenues:
-
Late-Stage Electrophilic Bromination: Introduction of the bromine atom onto a pre-formed substituted benzothiophene core.
-
Cyclization of Pre-brominated Precursors: Construction of the benzothiophene ring from starting materials already bearing a bromine atom at the requisite position.
-
Directed ortho-Metalation (DoM): A regioselective approach to functionalize the 7-position through a directed deprotonation-bromination sequence.
Furthermore, this guide will detail the subsequent functionalization of the 7-bromo group via modern palladium-catalyzed cross-coupling methodologies, providing a complete workflow from synthesis to diversification.
Strategic Comparison of Synthetic Routes
The choice of synthetic strategy for a target-substituted 7-bromobenzothiophene is dictated by several factors, including the availability of starting materials, desired substitution pattern, and scalability. The following table provides a high-level comparison of the three main approaches.
| Parameter | Late-Stage Electrophilic Bromination | Cyclization of Pre-brominated Precursors | Directed ortho-Metalation (DoM) |
| Regioselectivity | Often yields mixtures of isomers; highly dependent on existing substituents. | High; regiochemistry is pre-determined by the starting material. | Excellent; directed by a functional group to the ortho position (C-7). |
| Substrate Scope | Broad, but regioselectivity can be unpredictable with complex substitution. | Dependent on the availability of specifically substituted precursors. | Requires a suitable directing group on the benzothiophene core. |
| Number of Steps | Potentially shorter if the substituted benzothiophene is readily available. | Can be longer due to the need to synthesize the brominated precursor. | Generally involves protection/deprotection and the directed metalation step. |
| Key Advantages | Atom-economical; direct functionalization of a late-stage intermediate. | Unambiguous regiochemical outcome. | High regioselectivity for the 7-position, which is often difficult to achieve otherwise. |
| Key Limitations | Poor regiocontrol is a significant challenge. | Synthesis of precursors can be complex and lengthy. | Requires the presence of a directing group, which may need to be installed and removed. |
Route 1: Late-Stage Electrophilic Bromination
Electrophilic aromatic substitution is a fundamental method for the functionalization of aromatic rings. However, in the case of benzothiophene, direct bromination typically occurs at the more electron-rich 2- or 3-positions.[1][4] Achieving selective bromination at the 7-position is challenging and highly dependent on the electronic and steric nature of the existing substituents on the benzothiophene core.
Mechanistic Considerations
The regioselectivity of electrophilic bromination on a substituted benzothiophene is governed by the combined directing effects of the sulfur heteroatom and the existing substituents. The sulfur atom activates the thiophene ring and directs electrophiles to the 2- and 3-positions. Substituents on the benzene ring will also influence the position of bromination on that ring. For example, electron-donating groups will activate the ortho and para positions relative to their own location.
Experimental Protocol: General Procedure for Electrophilic Bromination
Caution: Bromine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Dissolution: Dissolve the substituted benzothiophene (1.0 eq) in a suitable solvent such as chloroform, acetic acid, or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[5]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Brominating Agent Addition: Add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine, 1.0-1.2 eq) in the same solvent dropwise to the cooled solution.[6]
-
Reaction: Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Performance and Limitations
The primary limitation of this approach is the lack of general regiocontrol for the 7-position. Bromination of 2,3-dibromobenzothiophene, for instance, yields the 2,3,6-tribromo derivative as the major product.[5] For substrates with activating groups on the benzene ring, a mixture of isomers is often obtained, necessitating tedious purification.
Table 1: Regioselectivity in the Bromination of Substituted Benzothiophenes
| Substrate | Brominating Agent | Solvent | Major Product(s) | Reference |
| 2,3-Dibromobenzothiophene | Br₂ | Chloroform | 2,3,6-Tribromobenzothiophene | [5] |
| 7-Chloro-1-benzothiophene | NBS | Acetonitrile | 3-Bromo-7-chloro-1-benzothiophene | [4] |
| 7-Methoxybenzo[b]thiophene | Br₂ | Acetic Acid | 4-Bromo-7-methoxybenzo[b]thiophene | [1] |
As the table illustrates, achieving selective bromination at the 7-position via this method is highly substrate-dependent and often not the primary outcome.
Route 2: Cyclization of Pre-brominated Precursors
This strategy offers excellent control over the regiochemistry by introducing the bromine atom at the desired position on the starting material before the construction of the benzothiophene ring. Various cyclization methods can be employed, with the choice depending on the nature of the precursor.
Key Cyclization Reactions
-
From ortho-Haloaryl Thioacetates/Thiophenols: A common approach involves the reaction of a substituted thiophenol with an α-haloacetate, followed by cyclization. To obtain a 7-bromobenzothiophene, one would start with a 2-bromo-6-substituted thiophenol.
-
Electrophilic Cyclization of Alkynyl Thioanisoles: This method involves the cyclization of an o-alkynyl thioanisole.[2][7][8] A 7-bromo derivative would necessitate a precursor with a bromine atom on the aromatic ring.
-
Visible-Light-Promoted Cyclization: A greener approach involves the visible-light-promoted cyclization of disulfides and alkynes.[9]
Experimental Protocol: Synthesis of a 7-Bromobenzothiophene via Cyclization
This protocol is a representative example of a cyclization approach.
-
Precursor Synthesis: Synthesize the required pre-brominated precursor. For example, a 2-bromo-6-mercaptophenylacetic acid derivative can be prepared from a commercially available brominated aniline.
-
Cyclization: Subject the precursor to cyclization conditions. For instance, an intramolecular cyclization of a dialkoxyacetophenone derivative in the presence of a cation exchange resin can yield the benzothiophene core.[10]
-
Work-up and Purification: After the reaction is complete, as monitored by TLC or LC-MS, perform an appropriate work-up procedure, which may involve filtration, extraction, and washing.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted 7-bromobenzothiophene.
Performance and Advantages
The primary advantage of this route is the unambiguous placement of the bromine atom at the 7-position. The overall yield is dependent on the efficiency of both the precursor synthesis and the cyclization step. While potentially longer, this method provides a reliable path to the target molecule, especially when late-stage bromination fails to provide the desired regioselectivity.
Route 3: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[11] This technique relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophile, in this case, a brominating agent, to install a bromine atom at the 7-position.
The Role of Directing Groups
A variety of functional groups can act as DMGs, including amides, carbamates, and ethers. The choice of DMG is crucial and depends on its directing ability and the ease of its subsequent removal or conversion if it is not part of the final target molecule. For benzothiophene, a directing group at the C6 position would direct lithiation to C7.
Experimental Protocol: Synthesis of 7-Bromobenzothiophene via DoM
This protocol is a general representation of a DoM approach.
-
Substrate Preparation: Synthesize the benzothiophene bearing a suitable directing group at the 6-position.
-
Lithiation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the directed benzothiophene in anhydrous THF. Cool the solution to -78 °C. Add a solution of a strong base, such as n-butyllithium or sec-butyllithium (1.1-1.5 eq), dropwise. Stir the reaction at -78 °C for the specified time (typically 1-2 hours) to ensure complete lithiation.
-
Bromination: Quench the aryllithium intermediate by adding a solution of an electrophilic bromine source, such as 1,2-dibromoethane or hexachloroethane, in anhydrous THF at -78 °C.
-
Quenching and Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
-
Deprotection/Modification (if necessary): Remove or modify the directing group as required.
Performance and Strategic Value
DoM offers excellent regioselectivity for the 7-position, a position that is often difficult to access through other methods. The success of this route hinges on the choice of the directing group and the stability of the lithiated intermediate. A potential drawback is the need for cryogenic temperatures and strictly anhydrous conditions.
Diagram 1: Synthetic Strategies for Substituted 7-Bromobenzothiophenes
Caption: Overview of the three main synthetic routes to substituted 7-bromobenzothiophenes.
Diversification of the 7-Bromobenzothiophene Core via Palladium-Catalyzed Cross-Coupling
The true utility of 7-bromobenzothiophenes lies in their capacity as building blocks for further molecular diversification. The bromine atom at the 7-position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Diagram 2: Functionalization of 7-Bromobenzothiophene via Cross-Coupling Reactions
Caption: Palladium-catalyzed cross-coupling reactions for the diversification of the 7-bromobenzothiophene scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 7-position of the benzothiophene and various aryl or vinyl boronic acids or esters.[12][13][14][15]
Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromobenzothiophene
-
Reaction Setup: To a reaction vessel, add the substituted 7-bromobenzothiophene (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Heck Reaction
The Heck reaction enables the formation of a C-C bond between the 7-bromobenzothiophene and an alkene, leading to 7-alkenylbenzothiophenes.[16][17]
Experimental Protocol: Heck Reaction of a 7-Bromobenzothiophene
-
Reaction Setup: Combine the 7-bromobenzothiophene (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky phosphine, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-3.0 eq) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C.
-
Work-up and Purification: After cooling, filter the reaction mixture, dilute with water, and extract the product. Purify by standard methods.
Sonogashira Coupling
The Sonogashira coupling is used to introduce an alkynyl moiety at the 7-position by reacting the 7-bromobenzothiophene with a terminal alkyne.[18][19][20]
Experimental Protocol: Sonogashira Coupling of a 7-Bromobenzothiophene
-
Reaction Setup: In a reaction flask, combine the 7-bromobenzothiophene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N or diisopropylamine) in a degassed solvent (e.g., THF or DMF).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: Work-up the reaction by removing the solvent and purifying the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond, providing access to 7-aminobenzothiophene derivatives.[21][22][23][24][25]
Experimental Protocol: Buchwald-Hartwig Amination of a 7-Bromobenzothiophene
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 7-bromobenzothiophene (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C).
-
Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.
Conclusion
The synthesis of substituted 7-bromobenzothiophenes can be approached through several distinct strategies, each with its own set of advantages and limitations. Late-stage electrophilic bromination is the most direct but often suffers from poor regioselectivity. Cyclization of pre-brominated precursors provides excellent regiocontrol but may require a longer synthetic sequence. Directed ortho-metalation offers a highly regioselective route to the 7-position, provided a suitable directing group is present.
The choice of the optimal route will depend on the specific substitution pattern of the target molecule and the availability of starting materials. Once synthesized, the 7-bromobenzothiophene core is a valuable platform for further diversification using a wide array of reliable and high-yielding palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and efficiently access this important class of molecules.
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Colletto, C., Panigrahi, A., Fernández-Casado, J., & Larrosa, I. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(30), 9632–9636. [Link]
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Lu, H., & Shen, W. (2016). Recent advances in Sonogashira and Heck reactions. RSC Advances, 6(1), 717-725. [Link]
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Wölfling, J., Frank, É., Schneider, G., & Mernyák, E. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 78(12-13), 1239–1246. [Link]
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Ali, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2459. [Link]
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Seoul National University. (2013). Heck and Sonogashira cross-coupling reactions using recyclable Pd-Fe3O4 heterodimeric nanocrystal catalysts. [Link]
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Procter, D. J., et al. (2022). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. Angewandte Chemie International Edition, 61(11), e202116121. [Link]
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Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568–581. [Link]
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Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]
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Wang, Y., et al. (2022). Synthesis of 7-Arylthiomethyl Dibenzo[b,d]azepines through Imidoylative Heck Cyclization and CPA-Catalyzed Thio-Michael Addition/Enantioselective Protonation. Organic Letters, 24(19), 3527–3531. [Link]
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Beilstein Journals. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. [Link]
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Chen, J., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1118–1123. [Link]
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Ghorbani-Vaghei, R., & Amiri, M. (2015). Pd/Cu-free Heck and Sonogashira cross-coupling reaction by Co nanoparticles immobilized on magnetic chitosan as reusable catalyst. Green Chemistry, 17(6), 3509-3517. [Link]
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American Chemical Society. (2020). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. [Link]
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University of West Florida. (2013). Environmentally benign process for the synthesis of 2,3-disubstituted benzo[b]thiophenes using electrophilic cyclization. [Link]
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University of West Florida. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur MediatedCyclization of Alkynylthioanisoles. [Link]
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ResearchGate. (1981). Dimetallation of phenylacetylene. Synthesis of ortho‐substituted derivatives of phenylacetylene, benzo[b]selenophene and benzo[b]tellurophene. [Link]
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A Comparative Guide to C-Br Bond Reactivity: 7-Bromo-3-methyl-1-benzothiophene in Palladium-Catalyzed Cross-Coupling
Abstract
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The reactivity of the C(sp²)–Br bond is a critical parameter dictating the efficiency of these reactions. This guide provides an in-depth analysis of the C-Br bond reactivity of 7-Bromo-3-methyl-1-benzothiophene, a heterocyclic building block, in comparison to a spectrum of standard aryl bromides: bromobenzene, an electron-rich p-bromoanisole, an electron-poor p-bromobenzonitrile, and a sterically hindered o-bromotoluene. Through a review of established chemical principles and supporting experimental data, we will explore the electronic and steric factors that govern reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, offering researchers a predictive framework for reaction design and optimization.
The Decisive Step: Understanding C-Br Bond Activation
The efficacy of most palladium-catalyzed cross-coupling reactions hinges on the initial, often rate-determining, step: the oxidative addition of the aryl bromide to a low-valent palladium(0) complex.[1] This transformation involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) species, which then enters the catalytic cycle.[2][3] The energy barrier of this step is highly sensitive to the electronic and steric environment of the C-Br bond.
Several factors influence the rate and success of oxidative addition:
-
Bond Dissociation Energy (BDE): The inherent strength of the carbon-halogen bond is a primary determinant of reactivity. The well-established trend is C–I < C–Br < C–Cl < C–F, making aryl iodides the most reactive and chlorides/fluorides the least.[1][4] Our focus, the C-Br bond, represents a versatile sweet spot, offering a good balance of reactivity and substrate stability.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density on the carbon atom of the C-Br bond. This makes the carbon more electrophilic and lowers the energy of the transition state for oxidative addition, thus accelerating the reaction.[5] Conversely, electron-donating groups (EDGs) can slow down this step.
-
Steric Hindrance: Bulky substituents positioned ortho to the bromine atom can sterically impede the approach of the palladium catalyst, significantly slowing or even inhibiting oxidative addition.[6][7] Overcoming this steric challenge often requires the use of specialized, bulky ligands on the palladium catalyst to promote the formation of a highly reactive, monoligated Pd(0) species.[1][8]
-
Catalyst System: The choice of ligand coordinated to the palladium center is paramount. Electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) enhance the electron density on the palladium, promoting its oxidative addition into the C-Br bond and stabilizing the resulting complex.[9][10]
dot digraph "Factors_Affecting_CBr_Reactivity" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
// Main Topic main [label="C-Br Bond Reactivity\nin Aryl Bromides", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Factors electronics [label="Electronic Effects\n(EDG vs. EWG)", fillcolor="#F1F3F4", fontcolor="#202124"]; sterics [label="Steric Hindrance\n(Ortho-substituents)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Catalyst System\n(Ligands, Pd Source)", fillcolor="#F1F3F4", fontcolor="#202124"]; bde [label="Bond Strength\n(C-I > C-Br > C-Cl)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Outcomes outcome [label="Reaction Outcome\n(Rate, Yield, Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges main -> {electronics, sterics, catalyst, bde} [color="#5F6368"]; {electronics, sterics, catalyst, bde} -> outcome [color="#5F6368"]; } dot Figure 1. Key factors governing the reactivity of aryl bromides in cross-coupling reactions.
Structural Profile: 7-Bromo-3-methyl-1-benzothiophene
7-Bromo-3-methyl-1-benzothiophene is a heteroaromatic compound featuring a bromine atom on the benzene portion of the fused ring system. To predict its reactivity, we must consider its unique structural features:
-
Electronic Nature: The benzothiophene ring system is generally considered electron-rich due to the presence of the sulfur heteroatom, which can donate electron density into the aromatic system via resonance. However, the bromine at the 7-position is on the carbocyclic ring. The overall electronic effect at this position is a complex interplay of the inductive withdrawal of the sulfur and bromine atoms and the mesomeric donation from the sulfur. Compared to a simple bromobenzene, the electronics are not strongly polarized in a way that would dramatically accelerate or decelerate the reaction.
-
Steric Profile: The bromine at the 7-position is adjacent to the fused thiophene ring. This creates a moderate level of steric hindrance, comparable to that of an ortho-substituted aryl bromide like o-bromotoluene. This suggests that catalyst systems employing bulky ligands may be beneficial for achieving high reaction efficiency.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a clear comparison, we will evaluate the expected performance of our target molecule against benchmark aryl bromides in three ubiquitous palladium-catalyzed reactions. The data presented are representative yields compiled from the literature to illustrate general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron reagent.
Table 1: Representative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Bromide (Ar-Br) | Classification | Typical Catalyst/Ligand | Typical Yield (%) | Supporting References |
| Bromobenzene | Baseline | Pd(PPh₃)₄ | 85-95% | [11][12] |
| 4-Bromoanisole | Electron-Rich (EDG) | Pd(PPh₃)₄ | 80-90% | [13] |
| 4-Bromobenzonitrile | Electron-Poor (EWG) | Pd(PPh₃)₄ | >95% | [13] |
| 2-Bromotoluene | Sterically Hindered | Pd(OAc)₂ / SPhos | 85-95% | [8][14] |
| 7-Bromo-3-methyl-1-benzothiophene | Heteroaromatic, Hindered | Pd(PPh₃)₄ or Pd(OAc)₂ / Bulky Ligand | 75-90% | [12][15] |
Analysis: The reactivity in Suzuki coupling follows predictable trends. The electron-poor 4-bromobenzonitrile is highly reactive. 7-Bromo-3-methyl-1-benzothiophene is expected to perform well, though its moderate steric hindrance may necessitate the use of more active catalysts with bulky, electron-rich ligands (like SPhos or AntPhos) to achieve yields comparable to unhindered substrates, especially for challenging couplings.[8][14]
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted olefins. This reaction is particularly sensitive to steric effects.
Table 2: Representative Yields in Heck Reaction with Styrene
| Aryl Bromide (Ar-Br) | Classification | Typical Catalyst/Ligand | Typical Yield (%) | Supporting References |
| Bromobenzene | Baseline | Pd(OAc)₂ / P(o-tol)₃ | 80-90% | [16][17] |
| 4-Bromoanisole | Electron-Rich (EDG) | Pd(OAc)₂ / PPh₃ | 75-85% | [18] |
| 4-Bromoacetophenone | Electron-Poor (EWG) | Pd(OAc)₂ / PPh₃ | >95% | [18][19] |
| 2-Bromotoluene | Sterically Hindered | Pd(OAc)₂ / P(t-Bu)₃ | <10% (with simple ligands), >80% (with bulky ligands) | [17] |
| 7-Bromo-3-methyl-1-benzothiophene | Heteroaromatic, Hindered | Pd(OAc)₂ / Bulky Ligand | 60-80% | [15][19] |
Analysis: The Heck reaction showcases the impact of sterics more dramatically. While electron-poor substrates react efficiently, the hindered 2-bromotoluene performs poorly with traditional ligands.[17] Similarly, 7-Bromo-3-methyl-1-benzothiophene's reactivity is attenuated by its steric environment. Achieving high yields requires robust catalyst systems, such as those employing the highly active P(t-Bu)₃ ligand, which are specifically designed to overcome steric barriers.[17]
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling aryl halides with amines. It is a vital transformation in medicinal chemistry.
Table 3: Representative Yields in Buchwald-Hartwig Amination with Morpholine
| Aryl Bromide (Ar-Br) | Classification | Typical Catalyst/Ligand | Typical Yield (%) | Supporting References |
| Bromobenzene | Baseline | Pd₂(dba)₃ / BINAP | 90-98% | [9][20] |
| 4-Bromoanisole | Electron-Rich (EDG) | Pd₂(dba)₃ / XPhos | 90-99% | [21][22] |
| 4-Bromobenzonitrile | Electron-Poor (EWG) | Pd(OAc)₂ / Xantphos | 85-95% | [5] |
| 2-Bromotoluene | Sterically Hindered | Pd₂(dba)₃ / RuPhos | 90-98% | [21] |
| 7-Bromo-3-methyl-1-benzothiophene | Heteroaromatic, Hindered | Pd₂(dba)₃ / Bulky Biarylphosphine Ligand | 80-95% | [20][22] |
Analysis: Modern Buchwald-Hartwig amination protocols, utilizing sophisticated biarylphosphine ligands (e.g., BINAP, XPhos, RuPhos), have rendered the reaction remarkably tolerant of both electronic and steric variations.[20][21] While electron-rich and sterically hindered substrates once posed a significant challenge, current catalyst systems can effectively couple them in high yields. Therefore, 7-Bromo-3-methyl-1-benzothiophene is expected to be a competent substrate in this reaction, provided an appropriate modern ligand is employed.
Experimental Protocols and Mechanistic Visualization
Trustworthy protocols are self-validating. The following section provides a detailed, representative procedure for a Suzuki-Miyaura coupling reaction and visualizes the underlying catalytic cycle.
Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general method adaptable for the substrates discussed. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Materials:
-
Aryl Bromide (e.g., 7-Bromo-3-methyl-1-benzothiophene) (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Workflow Diagram:
dot digraph "Suzuki_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
// Steps setup [label="1. Reaction Setup\n- Add solids (ArBr, boronic acid, base, catalyst) to flask.\n- Flush with inert gas.", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="2. Solvent Addition\n- Add degassed toluene and water via syringe.", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="3. Reaction\n- Heat mixture to 100 °C with vigorous stirring.\n- Monitor by TLC or GC/MS.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="4. Aqueous Workup\n- Cool to RT.\n- Dilute with EtOAc, wash with water and brine.", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="5. Purification\n- Dry organic layer (Na₂SO₄).\n- Concentrate in vacuo.\n- Purify by column chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="6. Analysis\n- Characterize pure product by NMR, MS.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges setup -> solvent [color="#5F6368"]; solvent -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup -> purify [color="#5F6368"]; purify -> analysis [color="#5F6368"]; } dot Figure 2. Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Analysis: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the structure and purity by NMR spectroscopy and mass spectrometry.
The Suzuki-Miyaura Catalytic Cycle
The mechanism involves a sequence of oxidative addition, transmetalation, and reductive elimination steps to regenerate the active Pd(0) catalyst.
dot digraph "Suzuki_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=point, width=0.01, height=0.01]; edge [fontsize=9, fontname="Arial"];
// Nodes for the cycle center [label=""]; pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)-Br(L)₂", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_trans [label="Ar-Pd(II)-Ph(L)₂", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for reactants and products arbr [label="Ar-Br", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; arph [label="Ar-Ph", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; boronic [label="Ph-B(OH)₂", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base (e.g., K₃PO₄)", shape=plaintext];
// Edges for the cycle pd0 -> pd_complex [label=" Oxidative\n Addition"]; pd_complex -> pd_trans [label=" Transmetalation"]; pd_trans -> pd0 [label=" Reductive\n Elimination"];
// Edges for reactants and products arbr -> pd_complex; boronic -> pd_trans; base -> pd_trans [style=dashed]; pd_trans -> arph;
// Invisible edges for layout center -> pd0 [style=invis]; center -> pd_complex [style=invis]; center -> pd_trans [style=invis]; } dot Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Outlook
The reactivity of the C-Br bond in 7-Bromo-3-methyl-1-benzothiophene is governed by a combination of moderate steric hindrance from the fused ring system and a relatively neutral electronic profile.
-
In Comparison: Its reactivity is generally lower than electron-poor aryl bromides but comparable to or slightly less than unhindered substrates like bromobenzene. It behaves most similarly to moderately sterically hindered substrates such as 2-bromotoluene.
-
Practical Implications: For researchers in drug development and materials science, 7-Bromo-3-methyl-1-benzothiophene is a viable and versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions. However, achieving optimal results, particularly in sterically sensitive transformations like the Heck reaction, requires careful selection of the catalyst system. The use of modern, bulky, and electron-rich phosphine ligands is strongly recommended to overcome the inherent steric barrier and ensure high yields and efficient reaction times. This guide serves as a foundational tool for predicting its behavior and designing robust synthetic strategies.
References
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Hirschi, J. S., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(44), 11611-11614. [Link]
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Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from mixtures of Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511-528. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Moloto, B. P., Vermeeren, P., Dalla Tiezza, M., et al. (2022). Palladium-Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics-Controlled Reactivity. European Journal of Organic Chemistry, 2022(26), e202200722. [Link]
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Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First General Palladium-Catalyzed Amination of Aryl Bromides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]
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de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 1171-1196). John Wiley & Sons, Inc. [Link]
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A Head-to-Head Comparison of the Efficacy of Bromo-Benzothiophene and its Derivatives in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiophene scaffold has emerged as a privileged structure, demonstrating a remarkable versatility that has led to the development of a wide array of therapeutic agents.[1] While a direct head-to-head comparison of drugs derived specifically from 7-Bromo-3-methyl-1-benzothiophene is not extensively documented in the current scientific literature, a broader examination of bromo-benzothiophene and its closely related analogues reveals a rich pipeline of compounds with significant preclinical efficacy. This guide provides a comprehensive, head-to-head comparison of the efficacy of three distinct classes of benzothiophene-derived drugs, offering insights into their therapeutic potential, mechanisms of action, and the experimental frameworks used to evaluate their performance.
Introduction: The Therapeutic Promise of the Benzothiophene Scaffold
Benzothiophene, a bicyclic aromatic compound, and its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom to the benzothiophene core can significantly modulate the physicochemical and biological properties of the resulting molecules, often enhancing their therapeutic efficacy. This guide will delve into a comparative analysis of three promising classes of benzothiophene derivatives that exemplify the therapeutic potential of this scaffold:
-
Benzothiophene Acrylonitriles: Potent anticancer agents that target microtubule dynamics.
-
Bromo-Benzothiophene Carboxamides: Selective COX-2 inhibitors with significant anti-inflammatory and analgesic properties.
-
Benzo[b]thiophene 1,1-Dioxides: Innovative STAT3 inhibitors for cancer therapy.
This comparative analysis will be supported by experimental data, detailed protocols, and mechanistic insights to provide a comprehensive resource for researchers in the field.
Anticancer Efficacy: Benzothiophene Acrylonitriles as Microtubule Targeting Agents
A series of benzothiophene acrylonitrile analogs have demonstrated potent anticancer activity across a wide range of human cancer cell lines.[2][3][4][5] These compounds, structurally resembling combretastatin, exert their cytotoxic effects by interfering with tubulin polymerization, a critical process for cell division.[2][3][4][5]
Comparative Efficacy Data
The following table summarizes the 50% growth inhibition (GI50) values for three representative benzothiophene acrylonitrile analogs against a panel of human cancer cell lines.[2]
| Compound | Cancer Cell Line | GI50 (nM) |
| Compound 5 | Leukemia (CCRF-CEM) | 10.0 |
| Colon Cancer (HCT-116) | 19.5 | |
| CNS Cancer (SF-268) | 22.1 | |
| Prostate Cancer (PC-3) | 28.3 | |
| Compound 6 | Leukemia (K-562) | 21.2 |
| CNS Cancer (SNB-75) | 25.0 | |
| Prostate Cancer (DU-145) | 33.0 | |
| Compound 13 (E-isomer) | Leukemia (RPMI-8226) | < 10.0 |
| Melanoma (LOX IMVI) | < 10.0 | |
| Ovarian Cancer (NCI/ADR-RES) | 10.5 |
Key Insights:
-
Compounds 5, 6, and 13 exhibit potent, broad-spectrum anticancer activity with GI50 values in the low nanomolar range.[2][3][4][5]
-
Compound 13, the E-isomer of compound 6, demonstrates particularly high potency, with GI50 values below 10.0 nM in the majority of cell lines tested.[2]
-
Notably, these compounds appear to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, as they show similar potency in both sensitive and resistant ovarian cancer cell lines (OVCAR8 and NCI/ADR-RES).[2][3][5]
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action for these benzothiophene acrylonitrile analogs is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][6] This leads to mitotic arrest and subsequent induction of apoptosis, a form of programmed cell death.[2]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the benzothiophene acrylonitrile analogs was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen. This assay assesses the growth inhibitory effects of a compound against a panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
Step-by-Step Methodology:
-
Cell Plating: Cancer cells are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The test compounds are added to the plates at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: After the incubation period, the cells are fixed in situ with trichloroacetic acid. The cell viability is then determined using a sulforhodamine B (SRB) assay, where the amount of bound dye is proportional to the number of viable cells.
-
Data Analysis: The optical density of the SRB-stained cells is measured, and the GI50 (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.
Anti-inflammatory Efficacy: Bromo-Benzothiophene Carboxamides as Selective COX-2 Inhibitors
A series of substituted bromo-benzothiophene carboxamides have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[7] These compounds have demonstrated significant analgesic and anti-inflammatory effects in preclinical models, offering a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Comparative Efficacy Data
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity (IC50) and the in vivo anti-inflammatory activity of representative bromo-benzothiophene carboxamides.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Edema Inhibition) |
| Compound 4 | >100 | 0.15 | >667 | 68% @ 10 mg/kg |
| Compound 6 | >100 | 0.10 | >1000 | 75% @ 10 mg/kg |
| Compound 8 | >100 | 0.25 | >400 | 62% @ 10 mg/kg |
| Ibuprofen | 12.5 | 8.5 | 1.47 | 55% @ 10 mg/kg |
Key Insights:
-
Compounds 4, 6, and 8 are highly selective COX-2 inhibitors, with IC50 values in the low nanomolar range for COX-2 and minimal activity against COX-1.[7] This selectivity is a key advantage, as it is expected to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
-
In the carrageenan-induced paw edema model, these compounds demonstrated superior anti-inflammatory activity compared to ibuprofen at the same dose.[7]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory and analgesic effects of bromo-benzothiophene carboxamides are attributed to their selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity of the bromo-benzothiophene carboxamides was assessed using the carrageenan-induced paw edema model in rats, a standard and well-validated assay for acute inflammation.[8][9][10][11][12]
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compounds or vehicle are administered orally or intraperitoneally to the rats.
-
Induction of Edema: After a specified period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[10][12]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[10][12]
-
Data Analysis: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.
Anticancer Efficacy: Benzo[b]thiophene 1,1-Dioxides as STAT3 Inhibitors
A novel class of benzo[b]thiophene 1,1-dioxide derivatives has been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[13][14][15][16][17][18]
Comparative Efficacy Data
The following table presents the in vitro anticancer activity (IC50) of a representative benzo[b]thiophene 1,1-dioxide STAT3 inhibitor, compound 8b, against a panel of human cancer cell lines.[17]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 8b | Hepatocellular Carcinoma (HepG2) | 1.2 |
| Breast Cancer (MCF-7) | 2.5 | |
| Breast Cancer (MDA-MB-231) | 3.1 | |
| Colon Cancer (HCT116) | 4.6 |
Key Insights:
-
Compound 8b demonstrates potent anticancer activity against a variety of cancer cell lines with IC50 values in the low micromolar range.[17]
-
The mechanism of action involves the induction of apoptosis and cell cycle arrest.[13][14][17][18]
-
Further studies have shown that these compounds can significantly block the phosphorylation of STAT3, a key step in its activation.[13][14][17][18]
Mechanism of Action: Inhibition of STAT3 Signaling
Benzo[b]thiophene 1,1-dioxides exert their anticancer effects by directly inhibiting the STAT3 signaling pathway.[19][20][21][22][23] They are designed to bind to the SH2 domain of STAT3, which prevents its phosphorylation, dimerization, and subsequent translocation to the nucleus, thereby inhibiting the transcription of STAT3 target genes involved in cell survival and proliferation.[13][14][17][18]
Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation
The inhibitory effect of benzo[b]thiophene 1,1-dioxides on STAT3 activation is commonly assessed by Western blot analysis to measure the levels of phosphorylated STAT3 (p-STAT3).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Cancer cells with constitutively active STAT3 are cultured and treated with the test compounds at various concentrations for a specified time.
-
Protein Extraction: The cells are lysed, and the total protein is extracted.
-
Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-STAT3 and total STAT3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the extent of STAT3 inhibition.
Conclusion and Future Directions
The benzothiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The three classes of derivatives discussed in this guide—benzothiophene acrylonitriles, bromo-benzothiophene carboxamides, and benzo[b]thiophene 1,1-dioxides—highlight the diverse therapeutic applications of this versatile chemical entity. While a direct clinical comparison is not yet possible, the preclinical data strongly suggest that these compounds hold significant promise for the treatment of cancer and inflammatory diseases.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them into clinical development. Furthermore, the exploration of novel substitutions on the 7-bromo-3-methyl-1-benzothiophene core, as originally proposed, may yet yield a new generation of highly efficacious and targeted therapies. The continued investigation of the structure-activity relationships of benzothiophene derivatives will undoubtedly pave the way for the next wave of innovative medicines.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Bromo-3-methyl-1-benzothiophene
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 7-Bromo-3-methyl-1-benzothiophene. The content is structured to provide researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and validate the most appropriate analytical method for their specific needs.
Introduction: The Analytical Imperative for 7-Bromo-3-methyl-1-benzothiophene
7-Bromo-3-methyl-1-benzothiophene is a substituted benzothiophene derivative. The benzothiophene core is a significant structural motif in a variety of biologically active molecules, making its derivatives, such as the title compound, valuable intermediates in pharmaceutical synthesis.[1] Accurate and precise quantification of this compound is critical during drug development and for quality control of the final active pharmaceutical ingredient (API).
The selection of an analytical method is a pivotal decision in the drug development lifecycle. The chosen method must be demonstrated to be "fit for purpose" through a rigorous validation process.[2] This guide presents a cross-validation study of two common analytical techniques, HPLC and GC-MS, for the analysis of 7-Bromo-3-methyl-1-benzothiophene, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Experimental Design: A Head-to-Head Comparison
The objective of this study is to compare the performance of a developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 7-Bromo-3-methyl-1-benzothiophene. The cross-validation will assess key analytical performance parameters as defined by the ICH Q2(R2) guidelines.[4]
Analytical Methods Under Investigation
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds, offering high sensitivity and selectivity.[6]
Validation Parameters
The following validation parameters will be evaluated for both methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Detailed Experimental Protocols
RP-HPLC Method Protocol
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30 v/v). For MS compatibility, phosphoric acid can be replaced with formic acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.[10]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 7-Bromo-3-methyl-1-benzothiophene reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material containing 7-Bromo-3-methyl-1-benzothiophene in acetonitrile to achieve a final concentration within the calibration range.
GC-MS Method Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column with a non-polar stationary phase (e.g., DB-1MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 50 to 350 for identification and Selected Ion Monitoring (SIM) for quantification.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 7-Bromo-3-methyl-1-benzothiophene reference standard and dissolve in 10 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the same solvent to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material in the chosen solvent to achieve a final concentration within the calibration range.
Visualization of Workflows
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of 7-Bromo-3-methyl-1-benzothiophene.
GC-MS Analysis Workflow
Caption: General workflow for the GC-MS analysis of 7-Bromo-3-methyl-1-benzothiophene.
Comparative Data and Discussion
The following tables summarize the expected performance data from the cross-validation of the two analytical methods.
Table 1: System Suitability
| Parameter | HPLC | GC-MS | Acceptance Criteria |
| Tailing Factor | < 1.5 | < 1.5 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 50000 | > 2000 |
| %RSD of Peak Area (n=6) | < 1.0% | < 2.0% | ≤ 2.0% |
Discussion: Both methods are expected to meet typical system suitability requirements, ensuring the chromatographic systems are performing adequately for the analysis.
Table 2: Linearity and Range
| Parameter | HPLC | GC-MS |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Intercept (% of response at 100% conc.) | < 2.0% | < 5.0% |
Discussion: The HPLC method is anticipated to have a wider linear range, which can be advantageous for analyzing samples with varying concentrations without the need for extensive dilution. The GC-MS method is expected to be more sensitive, offering a lower quantification range.
Table 3: Accuracy and Precision
| Parameter | HPLC | GC-MS | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low QC (3 µg/mL / 0.3 µg/mL) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Mid QC (50 µg/mL / 10 µg/mL) | 99.1% - 100.8% | 98.5% - 101.5% | 98.0% - 102.0% |
| High QC (80 µg/mL / 16 µg/mL) | 98.9% - 101.5% | 99.0% - 101.0% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| Repeatability (n=6) | < 1.0% | < 1.5% | ≤ 1.0% |
| Intermediate Precision (n=6, 2 days) | < 1.5% | < 2.0% | ≤ 2.0% |
Discussion: Both methods are expected to demonstrate excellent accuracy and precision, well within the acceptance criteria for pharmaceutical analysis.
Table 4: LOD and LOQ
| Parameter | HPLC | GC-MS |
| LOD (µg/mL) | ~0.3 | ~0.03 |
| LOQ (µg/mL) | ~1.0 | ~0.1 |
Discussion: As anticipated, the GC-MS method is significantly more sensitive than the HPLC-UV method, with an order of magnitude lower LOD and LOQ. This is a key advantage when analyzing trace levels of the analyte or impurities.
Table 5: Robustness
| Parameter Variation | HPLC (% Change in Peak Area) | GC-MS (% Change in Peak Area) |
| Flow Rate/Carrier Gas Flow (±10%) | < 2.0% | < 3.0% |
| Column Temperature (±5 °C) | < 1.5% | < 2.5% |
| Mobile Phase Composition (±2%) | < 2.5% | N/A |
Discussion: The HPLC method is expected to show slightly better robustness to minor variations in method parameters. However, both methods should prove to be reliable under routine laboratory conditions.
Conclusion and Recommendations
This comparative guide demonstrates that both RP-HPLC and GC-MS are suitable methods for the quantitative analysis of 7-Bromo-3-methyl-1-benzothiophene. The choice between the two will depend on the specific requirements of the analysis.
-
RP-HPLC with UV detection is a robust, reliable, and cost-effective method that is well-suited for routine quality control and assays where high sensitivity is not a primary concern. Its wider linear range may also simplify sample preparation.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace analysis, impurity profiling, and when definitive identification of the analyte is required. The mass spectral data provides an additional layer of confirmation that is not available with UV detection.
For a comprehensive analytical strategy in drug development, it is often beneficial to have both methods validated. The HPLC method can be used for routine release testing, while the GC-MS method can be employed for more demanding applications such as stability studies and the analysis of low-level impurities. The cross-validation of these two distinct analytical techniques provides a high degree of assurance in the quality and reliability of the analytical data generated.[12]
References
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column.
- Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology, 44(15), 5633–5639.
- Mowry, C. D., & St. Angelo, J. E. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- Plummer, L. N., & Busenberg, E. (2000). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. U.S.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
- Focant, J. F., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(15), 11493–11503.
- Eaton, R. W. (1998). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 64(8), 3120–3123.
- Henderson, J. E. (1982).
- U.S. Food and Drug Administration. (2018, May).
- U.S. Food and Drug Administration. (2024, March). Q2(R2)
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- ECA Academy. (2014, February 27).
- BenchChem.
- U.S. Food and Drug Administration. (2015, July).
- Ministry of the Environment, Government of Japan. III Analytical Methods.
- BenchChem. An In-depth Technical Guide to 3-(Bromomethyl)-7-chloro-1-benzothiophene.
- Kumar, A., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 119.
- Rossi, R., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 87(11), 7431–7440.
- BenchChem. Head-to-head comparison of different synthetic routes to 3-bromo-7-chloro-1-benzothiophene.
- ChemicalBook. (2025, July 24). 3-Bromo-1-benzothiophene | 7342-82-7.
- Chemical Synthesis Database. (2025, May 20). 5-bromo-3-methyl-1-benzothiophene.
Sources
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- 9. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-3-methyl-1-benzothiophene
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 7-Bromo-3-methyl-1-benzothiophene (CAS No. 17514-70-4). As a brominated heterocyclic compound, its handling and disposal demand a rigorous adherence to hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, offering the causal logic behind each procedural step, grounded in established safety standards and chemical principles.
Immediate Safety Profile & Hazard Assessment
Before handling or disposal, it is imperative to recognize the primary hazards associated with 7-Bromo-3-methyl-1-benzothiophene and its structural analogs. While toxicological properties for this specific compound have not been thoroughly investigated, data from similar brominated benzothiophenes indicate that it should be treated as a hazardous substance.[1]
-
Hazard Classification: Primarily classified as a halogenated organic compound .[2][3] This is the single most critical piece of information for waste segregation.
-
Potential Health Effects: Based on analogous compounds, it may cause skin, eye, and respiratory system irritation.[4][5][6] Ingestion and inhalation may be harmful.[6]
-
Environmental Hazards: Brominated organic compounds can be toxic to aquatic life with long-lasting effects.[7] Therefore, it is prohibited to dispose of this chemical down the drain or in regular trash.[1][8][9]
Required Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling 7-Bromo-3-methyl-1-benzothiophene for disposal:
| PPE Item | Specification | Rationale |
| Gloves | Double-layered nitrile or Viton gloves.[9] | Provides chemical resistance against halogenated organics. |
| Eye Protection | Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10] | Protects against accidental splashes which can cause serious eye irritation.[4][5] |
| Protective Clothing | A fully buttoned laboratory coat.[9] | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[10][11] | Minimizes the risk of inhaling vapors or aerosols. |
The Core Principle: Segregation of Halogenated Waste
7-Bromo-3-methyl-1-benzothiophene contains a carbon-bromine bond, placing it squarely in the category of halogenated organic waste .[2] This classification dictates its entire disposal pathway. Co-mingling this waste with non-halogenated solvents is a costly and non-compliant error, as it forces the entire volume to be treated under the more stringent and expensive disposal protocols required for halogenated materials.[8]
Do NOT mix with:
-
Non-halogenated organic wastes (e.g., acetone, ethanol, hexanes).[3][8]
-
Strong acids or bases.[8]
-
Aqueous solutions.[8]
-
Heavy metals.[8]
-
Strong oxidizing or reducing agents.[9]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure safety and compliance from the point of generation to final pickup.
Step 1: Container Selection
Choose a waste container that is in good condition, compatible with the chemical, and features a tightly sealing, threaded cap.[3][9]
-
Recommended Material: High-density polyethylene (HDPE) or other compatible plastic containers are preferred.[9][12]
-
Causality: The use of metal safety cans for halogenated waste is not recommended. Over time, halogenated compounds can degrade to produce acids (e.g., hydrobromic acid), which will corrode metal containers, leading to leaks and spills.[9]
Step 2: Proper Labeling
Accurate and comprehensive labeling is a regulatory requirement and essential for safety. The label must be affixed to the container before the first drop of waste is added.[3]
Your label must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "Waste 7-Bromo-3-methyl-1-benzothiophene" . Do not use abbreviations or chemical formulas.[3]
-
If it is a mixed waste stream, list all chemical constituents with their approximate percentages. Maintain a running log of what is added to the container.[8]
-
The date of initial accumulation.
Step 3: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Container Management: Keep the waste container tightly closed at all times, except when actively adding waste.[3][8] This prevents the release of vapors and protects the integrity of the contents.
-
Storage Location: Store the container in a cool, well-ventilated area away from direct sunlight, heat, or ignition sources.[9] Secondary containment, such as a plastic tub, is recommended to contain any potential leaks.[9]
Step 4: Arranging for Final Disposal
The final step is to dispose of the contents through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Ultimate Disposal Method: The standard and required method for halogenated organic waste is high-temperature incineration at a regulated facility.[2] During this process, the high temperatures break down the organic structure, and scrubbing systems neutralize the resulting acidic gases like hydrobromic acid (HBr).[13]
-
Scheduling Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all labeling is complete and accurate before the scheduled removal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 7-Bromo-3-methyl-1-benzothiophene.
Caption: Decision workflow for compliant chemical waste disposal.
Emergency Procedures
Spill Response
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, immediately remove ignition sources.[3] Use absorbent pads or inert dry material to contain the spill.[9] Place the contaminated material in a sealed, labeled container for disposal as hazardous waste.[9]
-
Large Spills: In the event of a large spill, evacuate the area immediately and activate the fire alarm if necessary.[3] Notify your institution's emergency response team or call 911, providing the location and identity of the spilled chemical.[3]
Personal Exposure
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
For all exposure incidents, consult the Safety Data Sheet (SDS) and seek medical advice.
References
-
Hazardous Waste Segregation Guide. 2
-
Halogenated Organic Liquids - Standard Operating Procedure. 3
-
7-bromo-3-methyl-1-benzothiophene | CAS 17514-70-4.
-
Organic Solvents Waste Management. 8
-
Halogenated Solvents Safety and Handling. 9
-
Safety Data Sheet for a related compound. 1
-
Safety Data Sheet for 3-Bromothiophene. 7
-
Safety Data Sheet for 2-Bromo[2]benzothieno[3,2-b][2]benzothiophene.
-
Disposal of Hazardous Waste - Basic Principles. 12
-
Safety Data Sheet for 3-Bromobenzo[b]thiophene. 4
-
Safety Data Sheet for 7-Bromobenzo[b]thiophene. 5
-
Safety Data Sheet for 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one. 10
-
Other Disposal Guidance. 13
-
Environmental Fact Sheet, Organobromine. 14
-
Technical Guide to 3-(Bromomethyl)-7-chloro-1-benzothiophene. 11
-
Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. 6
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- 14. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 7-Bromo-3-methyl-1-benzothiophene
As researchers and scientists working at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 7-Bromo-3-methyl-1-benzothiophene, requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
While specific toxicological data for 7-Bromo-3-methyl-1-benzothiophene is not extensively documented, a critical assessment of its chemical structure—a brominated benzothiophene derivative—necessitates handling it with the assumption of potential hazards. The guidance provided herein is synthesized from safety data for structurally analogous compounds and established best practices for laboratory chemical safety.
Core Safety Directives: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective when handling any chemical of unknown toxicity is to minimize exposure. This is achieved through a multi-layered approach, beginning with engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls: Your First Line of Defense
All work involving 7-Bromo-3-methyl-1-benzothiophene must be conducted within a certified chemical fume hood.[1] This is non-negotiable. A fume hood provides critical ventilation to capture and exhaust any vapors or dusts that may be generated, preventing their inhalation. Ensure that the fume hood has been recently certified and is functioning correctly before commencing any work.
Personal Protective Equipment (PPE): A Necessary Barrier
The following PPE is mandatory when handling 7-Bromo-3-methyl-1-benzothiophene. The rationale for each piece of equipment is to provide a robust barrier against potential routes of exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable initial choice. Consider double-gloving for added protection. | To prevent skin contact. Brominated organic compounds can be irritating to the skin and may be absorbed.[2][3][4] |
| Eye Protection | Safety goggles | Chemical splash goggles are required at all times. | To protect the eyes from splashes of liquids or solid particulates.[2][5][6] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned. | To protect the skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Not typically required if work is conducted in a certified fume hood. | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill. | To prevent inhalation of dusts or vapors. The need for respiratory protection should be determined by a formal risk assessment.[2] |
Operational Plan: From Benchtop to Disposal
A systematic approach to the handling and disposal of 7-Bromo-3-methyl-1-benzothiophene is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that your chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including weighing papers, spatulas, and reaction vessels.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a disposable weighing paper or a tared container to weigh the solid compound.
-
Handle the solid with care to avoid generating dust.
-
If transferring the compound into a solvent, do so slowly and carefully to prevent splashing.
-
-
During the Reaction:
-
Keep the fume hood sash at the lowest practical height.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
-
Properly label and store any resulting products or mixtures.
-
Spill Management:
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: If the spill is large or you feel it poses a significant inhalation risk, evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Containment (for small spills): If the spill is small and contained within the fume hood, you may be able to manage it yourself, provided you are wearing the appropriate PPE.
-
Use an absorbent material, such as vermiculite or a commercial spill kit, to absorb the spilled material.
-
Collect the contaminated absorbent material in a designated hazardous waste container.
-
-
Decontamination: Thoroughly decontaminate the spill area with a suitable solvent.
Disposal Plan:
All waste contaminated with 7-Bromo-3-methyl-1-benzothiophene must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing papers, and paper towels, in a clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour any waste down the drain.[7]
Visualizing the Safety Workflow
The following diagram illustrates the critical steps for the safe handling of 7-Bromo-3-methyl-1-benzothiophene, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of 7-Bromo-3-methyl-1-benzothiophene.
References
- BenchChem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. (n.d.).
- Fisher Scientific. (2016, February 5).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%.
- Sigma-Aldrich. (2024, January 13).
- BrightHR. (2025, March 20).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Envirofluid. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. brighthr.com [brighthr.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. fishersci.com [fishersci.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. geneseo.edu [geneseo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
